molecular formula C7H7NO3 B055290 5-Cyclopropylisoxazole-4-carboxylic acid CAS No. 124845-04-1

5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No.: B055290
CAS No.: 124845-04-1
M. Wt: 153.14 g/mol
InChI Key: KIJMAOMSRMPYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-8-11-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMAOMSRMPYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564402
Record name 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124845-04-1
Record name 5-Cyclopropyl-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124845-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-cyclopropylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and agrochemical research. The document details a plausible synthetic route, experimental protocols, and expected analytical data, presented in a clear and structured format to facilitate its application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 124845-04-1[1]
Appearance Solid
Melting Point 161-165 °C

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis. This method is a common and effective strategy for the preparation of isoxazole-4-carboxylic acids.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 2-(cyclopropanecarbonyl)-3-hydroxyacrylate C Ethyl 5-cyclopropylisoxazole-4-carboxylate A->C Ethanol, Reflux B Hydroxylamine B->C D Ethyl 5-cyclopropylisoxazole-4-carboxylate F This compound D->F Heat E Aqueous Acid (e.g., HCl) E->F

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-cyclopropylisoxazole-4-carboxylic acid, a key building block in the development of novel herbicides. This document outlines its known quantitative properties, detailed experimental protocols for their determination, and its mechanism of action through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) pathway.

Core Physicochemical Data

This compound is a solid, light brown to brown crystalline compound. Its fundamental properties are summarized in the table below. It is primarily utilized as a synthetic intermediate in the agrochemical industry for the production of potent herbicidal agents.

PropertyValueNotes
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Number 124845-04-1
Melting Point 161-165 °CExperimentally determined.[1]
pKa (Acid Dissociation Constant) Data not availableAs a carboxylic acid, it is expected to be a weak acid. The pKa can be determined experimentally via potentiometric titration as detailed in the protocols section.
logP (Octanol-Water Partition Coefficient) 0.5 (Predicted)This is a predicted value for XlogP.[2] An experimental value can be obtained using the shake-flask method outlined in the protocols section.
Aqueous Solubility Data not availableThe solubility is expected to be pH-dependent due to the carboxylic acid moiety. An experimental value can be determined via HPLC as described in the protocols section.
Appearance Light brown to brown solid[1]

Synthesis and Mechanism of Action

This compound serves as a crucial precursor for a class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the tyrosine catabolism pathway in plants, which is responsible for the biosynthesis of plastoquinone and tocopherols. These molecules are essential for photosynthesis and protecting chlorophyll from photodegradation. By inhibiting HPPD, the derivatives of this compound disrupt this pathway, leading to the characteristic bleaching of plant tissues and ultimately, plant death.

Below is a diagram illustrating the inhibition of the HPPD signaling pathway.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis & Carotenoid Biosynthesis Plastoquinone->Photosynthesis Tocopherols->Photosynthesis Inhibitor 5-Cyclopropylisoxazole- 4-carboxamide Derivatives Inhibitor->HPPD Inhibition

HPPD enzyme inhibition pathway.

A general synthetic workflow for preparing derivatives of this compound for herbicidal applications is outlined below. This typically involves the activation of the carboxylic acid followed by amidation with a suitable amine.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_product Final Product Start_Acid 5-Cyclopropylisoxazole- 4-carboxylic Acid Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) Start_Acid->Activation Amine Substituted Benzylamine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Final_Product N-Benzyl-5-cyclopropyl- isoxazole-4-carboxamide Coupling->Final_Product

General synthesis workflow for derivatives.

Detailed Experimental Protocols

The following are detailed protocols for the experimental determination of the key physicochemical properties of this compound.

3.1. Determination of Melting Point

  • Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • A small sample of this compound is finely ground using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

3.2. Determination of pKa by Potentiometric Titration

  • Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH of the solution. The pKa is the pH at which half of the acid has been neutralized.

  • Apparatus: pH meter with a combination glass electrode, magnetic stirrer and stir bar, burette, beaker, analytical balance.

  • Reagents:

    • This compound (accurately weighed).

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Deionized water (carbonate-free).

    • pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00).

  • Procedure:

    • Calibrate the pH meter using the standard buffers.

    • Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required to aid dissolution.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH of the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the equivalence point.

    • Plot a titration curve (pH vs. volume of NaOH added). The equivalence point is the point of steepest inflection.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

3.3. Determination of logP by Shake-Flask Method

  • Principle: The octanol-water partition coefficient (P) is determined by measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium. logP is the logarithm of this ratio.

  • Apparatus: Separatory funnel or screw-cap vials, mechanical shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Reagents:

    • This compound.

    • n-Octanol (pre-saturated with water).

    • Aqueous buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol).

  • Procedure:

    • Prepare a stock solution of this compound in either the aqueous or octanol phase.

    • Add equal volumes of the pre-saturated n-octanol and aqueous buffer to a separatory funnel or vial.

    • Add a known amount of the stock solution to the biphasic system.

    • Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. If an emulsion forms, the mixture can be centrifuged to aid separation.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • The logP is the base-10 logarithm of P.

3.4. Determination of Aqueous Solubility by HPLC

  • Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the saturated solution is determined by High-Performance Liquid Chromatography (HPLC).

  • Apparatus: HPLC system with a suitable detector (e.g., UV), analytical column (e.g., C18), vials with screw caps, mechanical shaker or rotator, syringe filters (e.g., 0.45 µm), analytical balance.

  • Reagents:

    • This compound.

    • HPLC-grade water.

    • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol).

    • Buffer salts for the mobile phase if required.

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of water.

    • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the excess solid to settle.

    • Filter a sample of the supernatant through a syringe filter to remove any undissolved solid.

    • Dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution, which represents the aqueous solubility.

References

Spectroscopic Analysis of 5-Cyclopropylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-cyclopropylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of this compound is critical for understanding its chemical properties and biological activity. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, vibrational frequencies, and fragmentation patterns of its constituent functional groups: the cyclopropyl ring, the isoxazole heterocycle, and the carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.5 (broad)s-1H-COOH
~8.90s-1HH-3 (isoxazole ring)
~2.50m-1HCH (cyclopropyl)
~1.20m-2HCH₂ (cyclopropyl)
~1.05m-2HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0C=O (carboxylic acid)
~168.0C-5 (isoxazole ring)
~158.0C-3 (isoxazole ring)
~110.0C-4 (isoxazole ring)
~12.0CH (cyclopropyl)
~9.0CH₂ (cyclopropyl)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~3100MediumC-H stretchCyclopropyl & Isoxazole
~1700StrongC=O stretchCarboxylic Acid
~1600MediumC=N stretchIsoxazole
~1450MediumC-H bendCyclopropyl
~1300MediumC-O stretchCarboxylic Acid
~1020MediumRing deformationCyclopropyl

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

m/z (negative ion mode)Assignment
152.03[M-H]⁻
108.04[M-H-CO₂]⁻

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized for small organic molecules and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • The NMR spectra should be acquired on a 500 MHz spectrometer.

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or another suitable solvent, and allow it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the desired ionization mode. For this molecule, negative ion mode is likely to be more informative.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The analysis should be performed on a mass spectrometer equipped with an ESI source.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the negative ion mode over a suitable mass range (e.g., m/z 50-300). Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal of the deprotonated molecule [M-H]⁻.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

    • The accurate mass of the molecular ion can be used to confirm the elemental composition of the molecule.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 5-Cyclopropylisoxazole- 4-carboxylic Acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq ESI-MS MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Data m/z Values, Fragmentation MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

The interpretation of the collective data from these techniques will provide a comprehensive structural confirmation of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will identify the key functional groups, and the mass spectrum will confirm the molecular weight and elemental composition.

A Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel isoxazole compounds for their therapeutic potential. Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a critical scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this versatile core have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[3][4]

The integration of the isoxazole ring into a molecule can enhance its physicochemical properties and biological activity.[1] Many successful drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this heterocyclic system, highlighting its pharmacological significance.[1][2] This document outlines key experimental protocols, presents quantitative data from recent studies, and visualizes complex biological processes to facilitate a deeper understanding of isoxazole screening workflows.

Anticancer Activity Screening

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting various mechanisms of action including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[5] The initial screening of these compounds typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, Hep3B for liver).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals.

  • 96-well microplates.

  • Test isoxazole compounds and a positive control (e.g., Doxorubicin).[6]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, expressed as IC₅₀ values.

Compound IDCell LineCancer TypeIC₅₀ (µg/mL)Reference
2a MCF-7Breast39.80[6]
2d HeLaCervical15.48[6]
2d Hep3BLiver~23[6][7]
2e Hep3BLiver~23[6][7]
39 Not SpecifiedCancer4 ± 1[8]
45 Not SpecifiedCancer2 ± 1[8]
Compound [Fig 27] Colon 38 / CT-26Colon2.5[1]
Visualization: Anticancer Mechanism Workflow

The screening process for identifying the mechanism of action of a potential anticancer isoxazole compound often follows a logical progression from confirming cell death to elucidating the specific molecular pathways involved.

A Initial Screening (MTT Assay) B Identify Active Compounds (Low IC50) A->B Data Analysis C Confirm Apoptosis (Annexin V/PI Staining, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Mechanism Elucidation C->E Pro-apoptotic D->E Cell Cycle Arrest F Tubulin Polymerization Assay E->F G Kinase Inhibition Assay E->G H Western Blot for Pathway Proteins E->H

Workflow for elucidating the anticancer mechanism of isoxazole compounds.

Antimicrobial Activity Screening

Isoxazole derivatives are known to possess significant antibacterial and antifungal properties.[9] Screening for antimicrobial activity is crucial for identifying lead compounds for the development of new anti-infective agents. The presence of certain substituents, such as methoxy, nitro, or halogen groups, can significantly enhance this activity.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials and Reagents:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).[9]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microplates.

  • Test isoxazole compounds and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).[8]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in broth so that each well receives a final concentration of about 5 x 10⁵ CFU/mL after adding 50 µL of the diluted inoculum.

  • Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected isoxazole derivatives against various microbial strains.

Compound IDMicrobial StrainStrain TypeMIC (µg/mL)Reference
28 S. aureusGram-positive Bacteria1[8]
28 C. albicansFungus2[8]
46 A. nigerFungus2 ± 1[8]
18 B. cereusGram-positive Bacteria31.25[9]
18 S. aureusGram-positive Bacteria62.5[9]
Visualization: Structure-Activity Relationship (SAR) for Antimicrobial Activity

Structure-activity relationship studies help in understanding how chemical modifications to the isoxazole scaffold influence its biological activity, guiding the design of more potent derivatives.

cluster_0 Isoxazole Core cluster_1 Effect on Antibacterial Activity Core General Isoxazole Scaffold R1 R1 (C3-phenyl) Core->R1 Substitution at C3 R2 R2 (C5-phenyl) Core->R2 Substitution at C5 Activity_Increase Increased Activity R1->Activity_Increase Nitro, Chlorine groups R2->Activity_Increase Methoxy, Dimethyl amino, Bromine groups Activity_Moderate Moderate Activity

SAR summary for antibacterial isoxazole derivatives.[1]

Anti-inflammatory Activity Screening

Isoxazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by modulating inflammatory signaling pathways.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds against acute inflammation.[13][14]

Materials and Reagents:

  • Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test isoxazole compounds.

  • Positive control drug (e.g., Indomethacin, Nimesulide).[13]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the positive control drug orally or via intraperitoneal injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

  • Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents data on the anti-inflammatory effects of certain isoxazole compounds.

Compound IDAssayModelActivityReference
MZO-2 Carrageenan-induced paw inflammationIn vivo (mice)Potent inhibitory effect[15]
MZO-2 LPS-induced TNF-α productionIn vitro (human cells)Weak suppression[15]
9a LPS-induced TNF-α and IL-6 productionIn vitro (THP-1 cells)Significant inhibition[11]
TPI-7 Carrageenan-induced paw edemaIn vivo (rats)Most active in series[13]
TPI-13 Carrageenan-induced paw edemaIn vivo (rats)Most active in series[13]
Visualization: NF-κB Signaling Pathway Inhibition

Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.

cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα (Degradation) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_Nuc Active NF-κB (in Nucleus) NFkB->NFkB_Nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nuc->Genes Induces Transcription Compound Isoxazole Derivative Compound->IKK Inhibits

Inhibition of the NF-κB pathway by an isoxazole derivative.

References

The Dual Mechanisms of 5-Cyclopropylisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry. Its unique combination of the electron-rich isoxazole ring and the conformationally constrained, metabolically stable cyclopropyl group imparts favorable physicochemical properties, leading to derivatives with diverse and potent biological activities.[1] This technical guide delves into the core mechanisms of action for two distinct classes of 5-cyclopropylisoxazole derivatives: as potent herbicides through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and as promising therapeutics for metabolic diseases by acting as agonists of the Farnesoid X Receptor (FXR).

Section 1: Herbicidal Activity via HPPD Inhibition

A significant application of 5-cyclopropylisoxazole derivatives is in agriculture as herbicides. These compounds are designed as pro-herbicides that, upon application, undergo metabolic activation in planta to potently inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Mechanism of Action

The herbicidal activity of these derivatives stems from a fascinating chemical transformation. The 5-cyclopropylisoxazole core is a stable pro-herbicide. However, within the plant, the isoxazole ring is cleaved, leading to the formation of a highly active diketonitrile (DKN) metabolite.[2] This DKN is the actual inhibitory species that targets the HPPD enzyme.

HPPD is a critical non-heme iron(II)-dependent oxygenase in the tyrosine catabolism pathway. In plants, this pathway is essential not only for amino acid degradation but also for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[3][4] By inhibiting HPPD, the DKN metabolite prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate. This blockage leads to a depletion of plastoquinone, which in turn disrupts the carotenoid biosynthesis pathway. The lack of carotenoids, which protect chlorophyll from photooxidation, results in the characteristic "bleaching" of the plant tissues, followed by growth cessation and death.[5]

HPPD_Pathway cluster_pathway Tyrosine Catabolism & Plastoquinone Synthesis cluster_inhibition Inhibitory Action Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Aminotransferase HGA Homogentisate HPP->HGA HPPD Plastoquinone Plastoquinone / Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Proherbicide 5-Cyclopropylisoxazole (Pro-herbicide) DKN Diketonitrile (DKN) (Active Inhibitor) Proherbicide->DKN Ring Opening (in planta) HPPD_Enzyme HPPD Enzyme DKN->HPPD_Enzyme Inhibits

Figure 1: HPPD Inhibition Pathway by 5-Cyclopropylisoxazole Derivatives.
Quantitative Data: Herbicidal Activity

The herbicidal potency is often quantified by the concentration required for a certain level of inhibition. For the isoxazole ring-opened product (DKN) of specific N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the inhibitory activity against HPPD is significant.

CompoundTargetAssay TypeValueReference
II-05 (DKN of I-05)HPPDEnzymatic BioassayEC50: 1.05 µM[6]
Mesotrione (Control)HPPDEnzymatic BioassayEC50: 1.35 µM[6]
Experimental Protocol: HPPD Enzyme Inhibition Assay

A common method to determine the inhibitory potential of compounds against HPPD is a spectrophotometric enzyme assay.

Objective: To determine the IC50 or EC50 value of a test compound against HPPD.

Principle: The activity of recombinant HPPD is measured by monitoring the conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate. This can be coupled to a subsequent reaction or directly measured. A widely used method involves a colorimetric bioassay using a recombinant E. coli strain expressing the plant HPPD. This strain can convert tyrosine into a melanin-like pigment. HPPD inhibitors block this pathway, leading to a measurable decrease in pigment production.[7][8]

Methodology:

  • Enzyme/Cell Preparation: Recombinant plant HPPD is expressed in and purified from E. coli. Alternatively, whole E. coli cells expressing HPPD are cultured and prepared for the assay.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant cells (or purified enzyme), growth medium, and the substrate (tyrosine).

  • Inhibitor Addition: Test compounds (e.g., 5-cyclopropylisoxazole derivatives) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow for cell growth, enzyme expression, and the enzymatic reaction to proceed. During this time, in the absence of an inhibitor, the cells produce a dark pigment.

  • Data Acquisition: After incubation, the amount of pigment produced is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The EC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Metabolic Regulation via Farnesoid X Receptor (FXR) Agonism

In the realm of drug development, 5-cyclopropylisoxazole derivatives have emerged as potent and selective agonists of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways.

Mechanism of Action

FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It acts as a sensor for bile acids.[9] Upon activation by a ligand (agonist), FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[9]

This binding modulates the transcription of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[10] For instance, FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[9] Agonism of FXR by compounds like the 5-cyclopropylisoxazole derivative LY2562175 has been shown to robustly lower plasma LDL and VLDL, making it a promising strategy for the treatment of dyslipidemia.

FXR_Signaling_Pathway cluster_cell Hepatocyte Agonist 5-Cyclopropylisoxazole Derivative (Agonist) FXR FXR Agonist->FXR Binds & Activates Complex FXR/RXR Heterodimer FXR->Complex Dimerizes with RXR RXR RXR->Complex FXRE FXRE (DNA) Complex->FXRE Binds to Gene_Exp Target Gene Transcription FXRE->Gene_Exp Modulates Response Metabolic Regulation (↓ LDL, ↓ Triglycerides) Gene_Exp->Response

Figure 2: FXR Agonist Signaling Pathway.
Quantitative Data: FXR Agonist Activity

The activity of FXR agonists is determined by their ability to activate the receptor and induce the transcription of a reporter gene.

CompoundTargetAssay TypeValueReference
LY2562175FXRCell-based reporter assayPotent Agonist[10]
CilofexorFXRCell-based reporter assayPotent Agonist[10]
GW4064 (Control)FXRCell-based reporter assayEC50 ~30 nM[10]
Experimental Protocol: Cell-Based FXR Reporter Gene Assay

A standard method for identifying and characterizing FXR agonists is the cell-based reporter gene assay.

Objective: To quantify the agonist activity of a test compound on the FXR.

Principle: This assay utilizes a host cell line (e.g., HEK293T) that is transiently or stably transfected with two plasmids: an expression vector for the human FXR and a reporter plasmid. The reporter plasmid contains a luciferase or other reporter gene under the control of a promoter with FXREs. When an FXR agonist activates the receptor, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene, producing a measurable signal.[6][11][12]

Methodology:

  • Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard conditions. The cells are then co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.

  • Cell Plating: After transfection, the cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: The test 5-cyclopropylisoxazole derivatives are added to the wells at a range of concentrations. A known FXR agonist (e.g., GW4064) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated for 18-24 hours to allow for compound treatment and reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

  • Data Analysis: The fold activation is calculated relative to the vehicle control for each compound concentration. The EC50 value is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start: Compound Library (5-Cyclopropylisoxazole Derivatives) assay_prep Assay Preparation: Transfect cells with FXR & FXRE-Luciferase Plasmids start->assay_prep plating Seed Transfected Cells into 96-well Plates assay_prep->plating treatment Treat Cells with Test Compounds plating->treatment incubation Incubate for 18-24h treatment->incubation measurement Cell Lysis & Measure Luminescence incubation->measurement analysis Data Analysis: Calculate Fold Activation & Determine EC50 measurement->analysis end End: Identify Potent FXR Agonists analysis->end

Figure 3: Experimental Workflow for FXR Agonist Screening.

Conclusion

The 5-cyclopropylisoxazole core represents a versatile and highly valuable scaffold in modern chemical research. The examples of HPPD inhibitors and FXR agonists highlight the remarkable ability of this single chemical entity to be tailored for completely different biological targets and applications. For researchers in agrochemicals, the pro-herbicidal nature and potent, selective action of these derivatives offer a continuing avenue for the development of effective weed management solutions. For professionals in drug discovery, the demonstrated efficacy of 5-cyclopropylisoxazole derivatives as modulators of key metabolic regulators like FXR provides a strong foundation for the design of novel therapeutics for prevalent conditions such as dyslipidemia and other metabolic syndromes. A thorough understanding of these distinct mechanisms of action is crucial for the continued exploration and exploitation of this powerful chemical scaffold.

References

The Synthetic Chemist's Guide to Isoxazole-4-Carboxylic Acids: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The isoxazole-4-carboxylic acid moiety, in particular, serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for preparing isoxazole-4-carboxylic acids and their derivatives, with a focus on detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Core Synthetic Strategies

The synthesis of isoxazole-4-carboxylic acids can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prominent methods include the construction of the isoxazole ring from acyclic precursors, such as β-ketoesters, and the rearrangement of other heterocyclic systems.

Synthesis from β-Dicarbonyl Compounds

A prevalent and versatile approach to the isoxazole core involves the condensation of a three-carbon component, typically a β-dicarbonyl compound or its equivalent, with a source of hydroxylamine. This strategy allows for the introduction of substituents at various positions of the isoxazole ring.

A widely used industrial method for the synthesis of 5-methylisoxazole-4-carboxylic acid, a key intermediate for the drug Leflunomide, starts from readily available ethyl acetoacetate and triethylorthoformate.[1][2][3] The general sequence involves the formation of an ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid [1][4]

  • Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester. A mixture of ethyl acetoacetate, triethylorthoformate, and acetic anhydride is heated at a temperature between 75°C and 150°C.[1] A typical procedure involves heating at 90-120°C.[2]

  • Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate. The resulting ethyl ethoxymethyleneacetoacetic ester is then reacted with hydroxylamine sulfate in the presence of a base such as sodium acetate. This cyclization is typically carried out at a low temperature, for instance, between -20°C and 10°C.[1]

  • Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid. The ethyl 5-methylisoxazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong acid.[1] For example, 40.0 g of crude ethyl 5-methyl-4-isoxazolecarboxylate is heated with 44 g of 60% sulfuric acid solution to 85°C. The ethanol generated is continuously distilled off. The reaction is monitored by TLC until the ester is consumed (approximately 4 hours). After cooling, the solid product is collected by filtration.[4]

This method is advantageous for its use of inexpensive starting materials and suitability for large-scale production.[3] The process can be optimized to reduce the formation of isomeric impurities to less than 0.1%.[1]

A multi-step method starting from 3-substituted-3-oxopropionates allows for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids.[5] This approach offers high yields and avoids the formation of isomers, which can be a challenge in other methods.

Experimental Workflow: High-Regioselectivity Synthesis

A 3-Substituted-3-oxopropionate B 3-Substituted-isoxazol-5(4H)-one A->B Hydroxylamine HCl, Alkali, H2O C 4-(Dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one B->C DMFDMA D 3-Substituted-isoxazole-4-carboxylic Acid C->D 1. Alkali (Hydrolysis & Ring Opening) 2. Acidification

Caption: Workflow for the synthesis of 3-substituted-isoxazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid [5]

  • Step 1: Synthesis of 3-Phenyl-isoxazol-5(4H)-one. 3-Oxo-3-phenylpropionate is cyclized with hydroxylamine hydrochloride in an aqueous alkaline solution.

  • Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-isoxazol-5(4H)-one. The product from Step 1 is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Step 3: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid. The resulting enamine is subjected to alkaline hydrolysis, which opens the lactone ring, followed by recyclization and acidification to yield the final product. A yield of 90.5% is reported for this step.[5]

This method is notable for its high yields in each step (often exceeding 80%) and mild reaction conditions.[5]

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile is a powerful and convergent strategy for constructing the isoxazole ring. To synthesize isoxazole-4-carboxylic acid derivatives, an alkyne bearing a carboxylate group or a precursor is typically employed.

A general procedure involves the in-situ generation of a nitrile oxide from a primary nitro compound, which then reacts with an enamine derived from a β-ketoester.[6]

Experimental Protocol: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate [6]

  • Step 1: Preparation of Ethyl β-pyrrolidinocrotonate. Ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) are refluxed in benzene with a Dean-Stark trap for 45 minutes. The solvent is removed in vacuo to yield the enamine (98% yield).

  • Step 2: Cycloaddition. The enamine (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform and cooled in an ice bath. A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly. The reaction mixture is then washed with water, 6N HCl, 5% NaOH, and brine. After drying and removal of the solvent, the product is distilled under vacuum to give ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in 68-71% yield.

Quantitative Data for Selected 1,3-Dipolar Cycloaddition Reactions

Starting MaterialsProductYield (%)Reference
Ethyl β-pyrrolidinocrotonate and 1-nitropropaneEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylate68-71[6]
4-Fluorophenyl hydroximoyl chloride and ethyl acetoacetateEthyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate95[7]
Phenyl hydroximoyl chloride and ethyl benzoylacetateEthyl 3,5-diphenylisoxazole-4-carboxylate92[7]
Domino Isoxazole-Isoxazole Isomerization

A more recent and innovative approach involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles to afford isoxazole-4-carboxylic esters and amides in good yields.[8][9] This method proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.

Experimental Workflow: Domino Isoxazole-Isoxazole Isomerization

A 4-Acyl-5-methoxyisoxazole B 2-Acyl-2-(methoxycarbonyl)-2H-azirine (transient intermediate) A->B Fe(II) catalyst, MeCN, 50 °C C Isoxazole-4-carboxylic ester B->C Dioxane, 105 °C

Caption: Domino isomerization for isoxazole-4-carboxylic ester synthesis.

General Experimental Conditions [8][9]

The isomerization is typically carried out using an Fe(II) catalyst, such as FeCl₂, in a solvent like dioxane at elevated temperatures (e.g., 105°C). The reaction is reported to give good yields of the corresponding isoxazole-4-carboxylic esters or amides.

Conclusion

The synthesis of isoxazole-4-carboxylic acids is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular route depends on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical approach starting from β-dicarbonyl compounds remains a robust and economical option, especially for large-scale production. The 1,3-dipolar cycloaddition offers great versatility in accessing a wide range of substituted isoxazoles. Finally, newer methods like the domino isomerization provide elegant and efficient pathways to these valuable building blocks. This guide provides the foundational knowledge and practical details necessary for researchers to successfully incorporate the synthesis of isoxazole-4-carboxylic acids into their research and development programs.

References

The Isoxazole Ring System: A Comprehensive Technical Guide to its Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the reactivity of the isoxazole ring system, offering a valuable resource for researchers and scientists involved in drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Reactivity of the Isoxazole Ring

The reactivity of the isoxazole ring is characterized by a balance between its aromatic character and the inherent weakness of the N-O bond. This duality allows for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, ring-opening reactions, and cycloadditions. Understanding these reactive pathways is crucial for the strategic functionalization of isoxazole-based drug candidates.

Electrophilic Substitution Reactions

While the isoxazole ring is considered electron-deficient, electrophilic substitution is possible, typically occurring at the C4 position. The regioselectivity is governed by the stability of the intermediate sigma complex. Halogenation, nitration, and acylation are common electrophilic substitution reactions employed to modify the isoxazole core.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of halo-isoxazoles, are powerful methods for introducing carbon-carbon bonds at specific positions on the ring, further expanding the chemical space for drug design.

Table 1: Illustrative Yields for the Synthesis of 4-Alkynylisoxazoles via Sonogashira Coupling

Entry4-Iodoisoxazole SubstrateTerminal AlkyneProductYield (%)
13,5-Diphenyl-4-iodoisoxazolePhenylacetylene3,5-Diphenyl-4-(phenylethynyl)isoxazole98
23-Phenyl-5-methyl-4-iodoisoxazolePhenylacetylene3-Phenyl-5-methyl-4-(phenylethynyl)isoxazole95
33-tert-Butyl-5-phenyl-4-iodoisoxazolePhenylacetylene3-tert-Butyl-5-phenyl-4-(phenylethynyl)isoxazole85
43,5-Diphenyl-4-iodoisoxazole1-Hexyne3,5-Diphenyl-4-(hex-1-yn-1-yl)isoxazole92

Data compiled from studies on Pd-catalyzed Sonogashira cross-coupling reactions of 4-iodoisoxazoles.[1]

Nucleophilic Attack and Ring-Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack, often leading to ring cleavage. The weak N-O bond is the point of initial bond scission. This reactivity is highly useful in synthesis, as the isoxazole ring can serve as a masked precursor for various functional groups.

Strong bases, such as sodium ethoxide, can induce ring-opening to form β-ketonitriles or other difunctionalized compounds. The specific products depend on the substitution pattern of the isoxazole ring and the nature of the nucleophile. Reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation, is another common method to unmask functional groups.

Table 2: Representative Yields of Isoxazole Ring-Opening Reactions

Isoxazole DerivativeReagent and ConditionsProduct TypeYield (%)
3,5-DimethylisoxazoleNa/NH3, t-BuOHβ-AminoenoneHigh
4-Methyl-5-phenylisoxazoleSelectfluor®, MeCN, 80 °Cα-Fluorocyanoketone93
3-PhenylisoxazoleFe(III) catalyst, MicrowavePyrrole derivative87

Yields are indicative and can vary based on specific substrates and reaction optimization.[2]

Cycloaddition Reactions

The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions, a highly efficient and regioselective process. The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, allowing for the construction of a wide variety of substituted isoxazoles. This method is particularly valuable for creating molecular diversity in drug discovery programs.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and modification of isoxazole-containing compounds. Below are representative protocols for key transformations of the isoxazole ring.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This procedure describes a one-pot synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Pyridine (1.1 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and pyridine (1.1 mmol) in DCM (10 mL) at 0 °C, add NCS (1.1 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of a 4-Iodoisoxazole

This protocol outlines the coupling of a terminal alkyne with a 4-iodoisoxazole derivative.[1]

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (TEA) (3.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a degassed solution of the 4-iodoisoxazole (1.0 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and TEA (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 4-alkynylisoxazole product.[1]

Protocol 3: Ring-Opening of an Isoxazole to a β-Enaminone

This procedure describes the reductive ring-opening of an isoxazole using catalytic hydrogenation.

Materials:

  • Substituted isoxazole (1.0 mmol)

  • Palladium on carbon (10% Pd/C) (10 mol%)

  • Ethanol (15 mL)

  • Hydrogen gas

Procedure:

  • Dissolve the isoxazole (1.0 mmol) in ethanol (15 mL) in a flask suitable for hydrogenation.

  • Add the 10% Pd/C catalyst (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone, which can be purified further if necessary.

Visualizing Reactivity and Biological Interactions

Graphical representations of reaction workflows and signaling pathways provide a clear and intuitive understanding of complex processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of isoxazole chemistry and pharmacology.

Reactivity Overview

The following diagram illustrates the principal reactive pathways of the isoxazole ring system.

Isoxazole_Reactivity cluster_reactions Reactions cluster_products Products / Intermediates Isoxazole Isoxazole Ring ES Electrophilic Substitution (C4) Isoxazole->ES Electrophile (E+) NA Nucleophilic Attack (Ring Opening) Isoxazole->NA Nucleophile (Nu-) ES_Prod 4-Substituted Isoxazole ES->ES_Prod NA_Prod β-Ketonitrile / β-Enaminone NA->NA_Prod Cyc [3+2] Cycloaddition (Synthesis) Cyc->Isoxazole Cyc_React Nitrile Oxide + Alkyne Cyc_React->Cyc

General reactivity pathways of the isoxazole ring.
Experimental Workflow: Sonogashira Coupling

This diagram outlines the typical laboratory workflow for a Sonogashira coupling reaction involving a halo-isoxazole.

Sonogashira_Workflow start Start 4-Iodoisoxazole Terminal Alkyne Catalysts (Pd/Cu) Base reaction Reaction Setup Inert Atmosphere Solvent (THF) Room Temperature start->reaction monitoring Reaction Monitoring Thin Layer Chromatography (TLC) reaction->monitoring workup Workup Filtration (Celite) Extraction Drying monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification product Final Product 4-Alkynylisoxazole purification->product

A typical experimental workflow for Sonogashira coupling.
Signaling Pathway Inhibition: Isoxazoles as COX-2 Inhibitors

Many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). This diagram illustrates the COX-2 signaling pathway and the point of inhibition by isoxazole derivatives.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2 VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Angiogenesis (Cell Proliferation, Migration) P2->P3 Isoxazole_Inhibitor Isoxazole-based VEGFR-2 Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibits Kinase Activity

References

Initial Toxicity Assessment of 5-Cyclopropylisoxazole-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a framework for conducting an initial toxicity assessment of 5-cyclopropylisoxazole-4-carboxylic acid based on publicly available data and standard toxicological methodologies. No comprehensive experimental toxicity studies for this specific compound have been published to date. Therefore, the information herein outlines a predictive and strategic approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough evaluation of its toxicological profile is a critical step in the risk assessment and development process. In the absence of published experimental data, a tiered approach beginning with in silico (computational) predictions, followed by targeted in vitro assays, is a scientifically sound and resource-efficient strategy. This guide details this proposed workflow, providing methodologies for key experiments and predictive models.

Compound Identification and Known Hazard Profile

The primary information available for this compound is from chemical suppliers and databases. This information provides a baseline for its identity and general hazards.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
CAS Number 124845-04-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Powder or liquid
Storage Room temperature, dry, sealed

Table 2: Summary of GHS Hazard Information from Safety Data Sheets (SDS)

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Eye IrritationH319Causes serious eye irritation

Note: This information is based on supplier SDS and may not be derived from comprehensive toxicological testing.

Tier 1: In Silico Toxicity Prediction

Computational toxicology uses computer models to predict the potential toxicity of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for prioritizing compounds for further testing and for guiding the design of experimental studies.

A proposed in silico assessment workflow can efficiently screen for a wide range of potential toxicities.

cluster_input Input Data cluster_prediction Computational Modeling cluster_endpoints Predicted Toxicological Endpoints cluster_output Output & Decision start Compound Structure (SMILES/CAS No.) qsar QSAR & Machine Learning Models (e.g., TOPKAT, ToxTree, ProTox) start->qsar acute Acute Toxicity (LD50) qsar->acute geno Genotoxicity (Ames Test) qsar->geno cyto Cytotoxicity (IC50) qsar->cyto hepato Hepatotoxicity qsar->hepato carcino Carcinogenicity qsar->carcino report Toxicity Profile Report acute->report geno->report cyto->report hepato->report carcino->report decision Prioritization for Experimental Testing report->decision cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis p1 Seed Cells in 96-well plate (e.g., HepG2, HEK293) p2 Incubate for 24h (allow attachment) p1->p2 t2 Treat cells with compound (include vehicle & lysis controls) p2->t2 t1 Prepare serial dilutions of This compound t1->t2 t3 Incubate for 24-48h t2->t3 a1 Collect supernatant t3->a1 a2 Add LDH reaction mixture a1->a2 a3 Incubate in dark a2->a3 a4 Measure absorbance at 490nm a3->a4 d1 Calculate % Cytotoxicity vs. Controls a4->d1 d2 Plot dose-response curve d1->d2 d3 Determine IC50 value d2->d3

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 5-cyclopropylisoxazole-4-carboxamides represent a class of heterocyclic compounds with significant potential in agrochemical and pharmaceutical research. Notably, derivatives of this scaffold have demonstrated potent herbicidal activity through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the carotenoid biosynthesis pathway in plants. Its inhibition leads to a characteristic bleaching phenotype and ultimately, plant death. The versatile synthesis of these compounds allows for the creation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies and the development of novel, highly active analogues.

This document provides a detailed, step-by-step protocol for the synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides, including the preparation of the key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid.

Overall Synthetic Scheme

The synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides is typically achieved in a two-step sequence. The first step involves the construction of the this compound core. This is followed by an amide coupling reaction with a variety of primary or secondary amines to yield the final products.

G

Experimental Protocols

Step 1: Synthesis of this compound

This procedure involves the formation of an intermediate, ethyl 5-cyclopropylisoxazole-4-carboxylate, followed by its hydrolysis.

Part A: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This synthesis is based on the reaction of a β-ketoester equivalent with hydroxylamine.

Materials:

  • Ethyl 2-(cyclopropanecarbonyl)-3-ethoxyacrylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(cyclopropanecarbonyl)-3-ethoxyacrylate (1 equivalent) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water (20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-cyclopropylisoxazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Part B: Hydrolysis to this compound

Materials:

  • Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude ethyl 5-cyclopropylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (5 equivalents).

  • Stir the mixture at room temperature for 12-16 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. If a precipitate does not form, extract the acidified solution with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.

Step 2: General Protocol for the Synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides

This protocol describes a general method for the amide coupling of this compound with a substituted amine using common coupling reagents.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the substituted amine (1.1 equivalents) followed by the dropwise addition of DIPEA or TEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-cyclopropylisoxazole-4-carboxamide.

Quantitative Data

The following table summarizes representative yields for the synthesis of various N-substituted 5-cyclopropylisoxazole-4-carboxamides.

Compound IDR Group (Substituent on Amine)Yield (%)Melting Point (°C)Reference
1a Benzyl85110-112[3]
1b 4-Chlorobenzyl88135-137[3]
1c 4-Methylbenzyl82118-120[3]
1d 4-Methoxybenzyl86124-126[3]
1e Phenyl75142-144
1f 4-Fluorophenyl78151-153

Note: Data for compounds 1e and 1f are representative and may vary based on specific reaction conditions.

Mechanism of Action: HPPD Inhibition

Many 5-cyclopropylisoxazole-4-carboxamide derivatives exhibit their herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to the degradation of chlorophyll and the characteristic bleaching of plant tissues.

G Inhibitor Inhibitor Block Block Inhibitor->Block HGA HGA Block->HGA Inhibition Carotenoids Carotenoids Bleaching Bleaching Carotenoids->Bleaching HPPA HPPA

References

Application Notes and Protocols for the Coupling of 5-Cyclopropylisoxazole-4-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of modern drug discovery and development. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and derivatives of 5-cyclopropylisoxazole-4-carboxylic acid are of significant interest for the synthesis of novel therapeutic agents. This document provides detailed protocols for the coupling of this compound with a variety of primary and secondary amines, which are crucial intermediates in the synthesis of N-substituted-5-cyclopropylisoxazole-4-carboxamides.

Three common and effective methods for this transformation are presented:

  • Acyl Chloride Formation followed by Amination: A robust and often high-yielding two-step process.

  • HATU-Mediated Coupling: A popular method known for its high efficiency and mild reaction conditions.

  • EDC/HOBt-Mediated Coupling: A widely used carbodiimide-based coupling method.

These protocols are designed to be adaptable for a range of amine substrates, from simple aliphatic and aromatic amines to more complex and sterically hindered examples.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions and expected outcomes for the different coupling protocols. Please note that yields are highly dependent on the specific amine substrate and purification method.

Coupling MethodKey ReagentsTypical Solvent(s)Temperature (°C)Typical Reaction TimeGeneral Applicability & Notes
Acyl Chloride Thionyl Chloride (SOCl₂), PyridineDichloromethane (DCM), Toluene0 to Reflux30 min - 4 hBroad applicability, especially for less sensitive substrates. The intermediate acyl chloride can be isolated or used in situ.
HATU Coupling HATU, DIPEA (or other non-nucleophilic base)DMF, DCM, Acetonitrile0 to Room Temp1 - 18 hHigh efficiency, even with hindered amines.[1] Generally low rates of racemization.
EDC/HOBt Coupling EDC, HOBt, DIPEA (or other base)DMF, DCM0 to Room Temp12 - 24 hA classic and cost-effective method. HOBt is added to suppress side reactions and racemization.

Mandatory Visualizations

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation General Pathways for Amide Bond Formation Carboxylic_Acid 5-Cyclopropylisoxazole- 4-carboxylic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Activation Acyl_Chloride Acyl Chloride Activated_Intermediate->Acyl_Chloride e.g., SOCl₂ Active_Ester_HATU OAt-Active Ester (via HATU) Activated_Intermediate->Active_Ester_HATU HATU, Base Active_Ester_EDC HOBt-Active Ester (via EDC/HOBt) Activated_Intermediate->Active_Ester_EDC EDC, HOBt Amide_Product N-Substituted-5-cyclopropyl- isoxazole-4-carboxamide Acyl_Chloride->Amide_Product Active_Ester_HATU->Amide_Product Active_Ester_EDC->Amide_Product Amine Primary or Secondary Amine (R-NH₂) Amine->Acyl_Chloride Amine->Active_Ester_HATU Amine->Active_Ester_EDC

Caption: Overview of activation pathways for amide synthesis.

Experimental Workflow for Amide Coupling

Experimental_Workflow General Experimental Workflow for Amide Coupling Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Reagents/ Activation Agent Start->Dissolve_Acid Add_Base Add Base (e.g., DIPEA, Pyridine) Dissolve_Acid->Add_Base Pre_activation Pre-activation/ Acyl Chloride Formation (if applicable) Add_Base->Pre_activation Add_Amine Add Amine Pre_activation->Add_Amine Reaction Stir at appropriate temperature and monitor by TLC/LC-MS Add_Amine->Reaction Workup Aqueous Workup (e.g., wash with acid, base, brine) Reaction->Workup Dry_Concentrate Dry organic layer and concentrate in vacuo Workup->Dry_Concentrate Purification Purify by column chromatography or recrystallization Dry_Concentrate->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for amide coupling reactions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine of interest

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Pyridine

  • Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Acetonitrile

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: Acyl Chloride Formation and Amination

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine.

Step 1: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl Chloride

  • To a solution of this compound (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M), add thionyl chloride (1.5-2.0 eq.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and stir for 1-3 hours under an inert atmosphere. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 5-cyclopropylisoxazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 eq.) and a base such as pyridine or triethylamine (1.5-2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 5-cyclopropylisoxazole-4-carbonyl chloride (1.0 eq.) in anhydrous DCM to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is a one-pot procedure known for its high efficiency.

  • Dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.2 M) under an inert atmosphere.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 1-18 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a classic and reliable one-pot coupling method.

  • To a solution of this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF or DCM (approx. 0.1-0.2 M), add a base such as DIPEA or triethylamine (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Concluding Remarks

The choice of coupling protocol will depend on the specific amine substrate, its reactivity, steric hindrance, and the presence of other functional groups. For simple, robust amines, the acyl chloride method is often the most straightforward and cost-effective. For more challenging couplings, including those with sterically hindered or electron-deficient amines, HATU often provides superior results. The EDC/HOBt method offers a good balance of reactivity, cost, and ease of use for a wide range of applications. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate.

References

Application Notes and Protocols for the Synthesis and Evaluation of HPPD Inhibitors Derived from 5-cyclopropylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors using 5-cyclopropylisoxazole-4-carboxylic acid as a starting material. The protocols outlined below are based on established methodologies in the field of herbicide discovery.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. In plants, it is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection.[1] Inhibition of HPPD disrupts these vital processes, leading to the bleaching of plant tissues and eventual death, making it an attractive target for the development of novel herbicides.[2] Derivatives of this compound have shown promise as potent HPPD inhibitors.[3] This document details the synthetic route to produce N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and protocols for assessing their biological activity.

Synthesis of N-benzyl-5-cyclopropylisoxazole-4-carboxamides

The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by an amidation reaction with a substituted benzylamine.

Experimental Protocol: Synthesis of 5-cyclopropylisoxazole-4-carbonyl chloride

This protocol describes the formation of the acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Experimental Protocol: Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides

This protocol details the amidation reaction to form the final products.

Materials:

  • 5-cyclopropylisoxazole-4-carbonyl chloride (from the previous step)

  • Substituted benzylamine (1 equivalent)

  • Triethylamine (TEA) or pyridine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the substituted benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of the crude 5-cyclopropylisoxazole-4-carbonyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

  • Confirm the structure of the final product using NMR and MS analysis.[3]

Biological Evaluation

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes how to assess the inhibitory activity of the synthesized compounds against the HPPD enzyme. The assay is a coupled-enzyme spectrophotometric method.[1]

Materials:

  • Synthesized inhibitor compounds

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) as the substrate

  • Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing ascorbic acid and Fe(NH₄)₂(SO₄)₂)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Prepare stock solutions of the synthesized inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, HGD, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the HPPD enzyme and the substrate (HPPA).

  • Immediately monitor the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate from the HGD-catalyzed conversion of homogentisate.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve. One study found that the isoxazole ring-opening product of compound I-05 inhibited HPPD activity with an EC50 value of 1.05 μM, which was comparable to mesotrione (EC50 of 1.35 μM).[3]

Experimental Protocol: Whole-Plant Herbicidal Activity Assay (Post-emergence)

This protocol details the evaluation of the herbicidal effects of the synthesized compounds on whole plants.

Materials:

  • Synthesized inhibitor compounds

  • Weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) grown in pots to the 2-3 leaf stage

  • Acetone

  • Tween 20 (or other suitable surfactant)

  • Deionized water

  • Spray bottle or cabinet sprayer

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final spray solution by diluting the stock solution with deionized water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentration (e.g., 100 mg/L).

  • Spray the weed seedlings uniformly with the test solution until the foliage is wet.

  • Include positive (commercial herbicide, e.g., isoxaflutole) and negative (solvent blank) controls.

  • Place the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal activity at regular intervals (e.g., 3, 7, and 14 days after treatment) by scoring the percentage of growth inhibition and observing symptoms such as bleaching.[1]

  • Record the fresh weight of the aerial parts of the plants at the end of the experiment to quantify the herbicidal effect.

Data Presentation

Table 1: In Vitro HPPD Inhibitory Activity of a Representative Compound

CompoundTarget EnzymeIC₅₀ / EC₅₀ (µM)Reference CompoundReference IC₅₀ / EC₅₀ (µM)
II-05 (ring-opened I-05)HPPD1.05Mesotrione1.35

Data extracted from a study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.[3]

Table 2: Herbicidal Activity of Representative Compounds against Weed Species

CompoundWeed SpeciesApplication RateInhibition (%)
b9Digitaria sanguinalis100 mg/L (in vitro)~90%
b9Amaranthus retroflexus100 mg/L (in vitro)~90%
b10Digitaria sanguinalis100 mg/L (in vitro)~90%
b10Amaranthus retroflexus100 mg/L (in vitro)~90%
I-26Portulaca oleracea10 mg/L100%
I-26Abutilon theophrasti10 mg/L100%
I-05Echinochloa crusgalli150 g/ha (post-emergence)Excellent activity
I-05Abutilon theophrasti150 g/ha (post-emergence)Excellent activity

Data compiled from studies on bis-5-cyclopropylisoxazole-4-carboxamides and N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.[1][3]

Visualizations

Synthesis_Workflow A 5-cyclopropylisoxazole- 4-carboxylic acid C 5-cyclopropylisoxazole- 4-carbonyl chloride A->C Acyl Chloride Formation B SOCl2 or Oxalyl Chloride E N-benzyl-5-cyclopropylisoxazole- 4-carboxamide C->E Amidation D Substituted Benzylamine, TEA

Caption: Synthetic workflow for N-benzyl-5-cyclopropylisoxazole-4-carboxamides.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_downstream Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Degradation Inhibitor 5-cyclopropylisoxazole- 4-carboxamide derivative (HPPD Inhibitor) Inhibitor->HPPD Inhibition

Caption: HPPD inhibition signaling pathway leading to herbicidal effects.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesize HPPD Inhibitor from 5-cyclopropylisoxazole- 4-carboxylic acid EnzymeAssay In Vitro HPPD Enzyme Inhibition Assay Synthesis->EnzymeAssay HerbicidalAssay Whole-Plant Herbicidal Activity Assay Synthesis->HerbicidalAssay IC50 Determine IC50/EC50 Values EnzymeAssay->IC50 HerbicidalEffect Assess Herbicidal Efficacy (% inhibition, bleaching) HerbicidalAssay->HerbicidalEffect

Caption: Overall experimental workflow from synthesis to evaluation.

References

Application Note and Protocol: Molecular Docking of Isoxazole Derivatives to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the in-silico molecular docking of isoxazole derivatives to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. It also includes a protocol for an in-vitro enzyme inhibition assay for experimental validation.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1][2] In plants, the pathway involving HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[3] Inhibition of HPPD leads to a bleaching effect in plants, making it a prime target for the development of herbicides.[2][3] Isoxazole derivatives are a class of heterocyclic compounds that have shown promise as inhibitors of various enzymes and are being investigated for their potential as HPPD-inhibiting herbicides.[4][5]

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[6][7] This method is instrumental in drug discovery and development for virtual screening of compound libraries and for understanding structure-activity relationships.[1][8] This application note details a comprehensive protocol for performing molecular docking studies of isoxazole derivatives with the HPPD enzyme using commonly available software, followed by a protocol for an in-vitro validation assay.

Molecular Docking Protocol

This protocol outlines the necessary steps for preparing the HPPD enzyme and isoxazole derivative ligands for docking, performing the docking simulation, and analyzing the results.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.[6]

  • AutoDock Vina: A widely used open-source program for molecular docking.[6][7]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[7]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the HPPD enzyme.

  • PubChem or similar chemical database: For obtaining the 3D structures of isoxazole derivatives.[4]

Experimental Workflow for Molecular Docking

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download HPPD Structure (from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt LigandDB Download Ligand Structure (e.g., from PubChem) PrepLig Ligand Preparation (Energy minimization) LigandDB->PrepLig Grid Grid Box Generation (Define binding site) PrepProt->Grid Dock Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize Visualize Complex (PyMOL, Chimera) Analyze->Visualize hppd_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare HPPD Enzyme Solution Mix Prepare Reaction Mixture (Buffer, HPPD, HGD, Inhibitor) Enzyme->Mix Inhibitor Prepare Isoxazole Derivative Stock Solutions Inhibitor->Mix Substrate Prepare HPPA Substrate Solution Initiate Initiate Reaction (Add HPPA) Substrate->Initiate HGD Prepare HGD Enzyme Solution HGD->Mix Incubate Pre-incubate Mixture Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 318 nm Initiate->Measure Plot Plot Inhibition Curve Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

References

Application Notes and Protocols for In Vitro Assay of Isoxazole Compounds' Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives represent a significant class of herbicides used in modern agriculture for the control of a wide range of broadleaf and grass weeds.[1][2] A prominent mode of action for many isoxazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential cofactors for phytoene desaturase, an enzyme directly involved in carotenoid synthesis. The resulting lack of carotenoids causes photo-oxidation and degradation of chlorophyll, leading to the characteristic bleaching symptoms and eventual plant death.[1][2]

These application notes provide detailed protocols for a tiered in vitro assay strategy to evaluate the herbicidal activity of novel isoxazole compounds. The described assays progress from a whole-organism screen to a cellular-level assessment and finally to a specific enzymatic assay, allowing for a comprehensive evaluation of a compound's phytotoxicity and its specific mode of action.

Signaling Pathway of Isoxazole Herbicides

The primary target of many herbicidal isoxazole compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in the carotenoid biosynthesis pathway. The inhibition of this enzyme initiates a cascade of events leading to plant death.

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition by Isoxazole Compounds Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Transamination HGA Homogentisic acid HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps Phytoene Phytoene Plastoquinone->Phytoene Phytoene Desaturase (requires Plastoquinone) Carotenoids Carotenoids Phytoene->Carotenoids Multiple Steps Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection from Photo-oxidation Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Isoxazole Isoxazole Compound Active_Metabolite Active Metabolite (e.g., Diketonitrile) Isoxazole->Active_Metabolite Ring Opening Active_Metabolite->HPPA Inhibition G start Start: Isoxazole Compound Library assay1 Assay 1: Seedling Growth Inhibition Assay start->assay1 decision1 Active Compounds? assay1->decision1 assay2 Assay 2: Algal Cell Growth Inhibition Assay decision1->assay2 Yes end_inactive Compound Inactive decision1->end_inactive No decision2 Phytotoxicity Confirmed? assay2->decision2 assay3 Assay 3: HPPD Enzyme Inhibition Assay decision2->assay3 Yes decision2->end_inactive No decision3 HPPD Inhibition? assay3->decision3 end_active Lead Compound Identified decision3->end_active Yes decision3->end_inactive No

References

Application Note: A Scalable Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis of 5-cyclopropylisoxazole-4-carboxylic acid, a key building block in the development of novel therapeutics. The described protocol is designed for researchers in drug discovery and medicinal chemistry, providing a reliable method for producing gram-scale quantities of this important intermediate. The synthesis involves the formation of ethyl 5-cyclopropylisoxazole-4-carboxylate from ethyl cyclopropylacetoacetate, followed by acidic hydrolysis to yield the target carboxylic acid. This document provides detailed experimental procedures, characterization data, and a scalable workflow suitable for a preclinical research environment.

Introduction

This compound and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) necessitates a reliable and scalable synthetic route to support ongoing research and development efforts. This application note outlines a validated laboratory-scale procedure for the synthesis of this compound, focusing on process scalability and product purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process, commencing with the formation of the corresponding ethyl ester, followed by hydrolysis.

Synthetic Workflow for this compound cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification & Analysis A Ethyl Cyclopropylacetoacetate C Intermediate: Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxobutanoate A->C Reaction B Triethyl Orthoformate + Acetic Anhydride B->C E Ethyl 5-cyclopropylisoxazole-4-carboxylate C->E Cyclization D Hydroxylamine Hydrochloride D->E F Ethyl 5-cyclopropylisoxazole-4-carboxylate H This compound F->H Hydrolysis G Aqueous Acid (e.g., H2SO4) G->H I Crude Product H->I J Crystallization/Chromatography I->J K Pure this compound J->K L QC Analysis (NMR, HPLC, MS) K->L

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of analogous 5-substituted isoxazole-4-carboxylates.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl cyclopropylacetoacetate156.1915.6 g0.10
Triethyl orthoformate148.2022.2 g (25 mL)0.15
Acetic anhydride102.0920.4 g (18.9 mL)0.20
Hydroxylamine hydrochloride69.497.6 g0.11
Ethanol46.07150 mL-
Sodium acetate82.039.0 g0.11
Dichloromethane84.93200 mL-
Saturated sodium bicarbonate-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyclopropylacetoacetate (15.6 g, 0.10 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.20 mol).

  • Heat the mixture to 120-130 °C and maintain for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • To the crude intermediate, add ethanol (150 mL). In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in water (30 mL) with gentle warming, then cool to room temperature.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the intermediate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the ethanol under reduced pressure. Add water (100 mL) and extract the product with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-cyclopropylisoxazole-4-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-cyclopropylisoxazole-4-carboxylate181.1918.1 g0.10
Sulfuric acid (98%)98.0819.6 g (10.7 mL)0.20
Water18.0250 mL-
Toluene92.14100 mL-
2% Acetic acid in Toluene-50 mL-

Procedure:

  • In a 250 mL round-bottom flask, add crude or purified ethyl 5-cyclopropylisoxazole-4-carboxylate (18.1 g, 0.10 mol).

  • Carefully add a solution of 60% aqueous sulfuric acid (prepared by diluting 19.6 g of 98% H₂SO₄ with 13 mL of water) to the ester.

  • Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature. The product may precipitate as a solid.

  • Filter the solid product and wash with cold water.

  • For purification, the crude acid can be recrystallized. A suggested solvent system is a mixture of 2% acetic acid in toluene. Dissolve the crude product in the hot solvent mixture, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Filter the purified solid, wash with a small amount of cold toluene, and dry under vacuum.

Expected Yield: 80-90%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Ester FormationEthyl cyclopropylacetoacetate, Triethyl orthoformate, Hydroxylamine HCl120-130 (initial), RT (cyclization)2 (initial), 12-16 (cyclization)75-85
2HydrolysisEthyl 5-cyclopropylisoxazole-4-carboxylate, Sulfuric Acid80-904-680-90

Table 2: Analytical Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, COOH), 8.6 (s, 1H, isoxazole-H), 2.5 (m, 1H, cyclopropyl-CH), 1.2-1.0 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170, ~165, ~160, ~110, ~10, ~8
HPLC Purity >98%
Mass Spec (ESI-) m/z: 152.04 [M-H]⁻

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression of the synthesis and purification process.

Detailed Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials ester_formation Step 1: Ester Formation (Reaction & Cyclization) start->ester_formation hydrolysis Step 2: Hydrolysis ester_formation->hydrolysis crude_product Crude this compound hydrolysis->crude_product filtration Initial Filtration crude_product->filtration recrystallization Recrystallization (e.g., 2% Acetic Acid in Toluene) filtration->recrystallization drying Drying under Vacuum recrystallization->drying pure_product Pure Product drying->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR for Structural Confirmation pure_product->nmr ms Mass Spectrometry for MW Verification pure_product->ms final_qc Final QC Approval hplc->final_qc nmr->final_qc ms->final_qc

Application Note: Development of a Stability-Indicating Analytical HPLC Method for 5-cyclopropylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-cyclopropylisoxazole-4-carboxylic acid. This method is suitable for the determination of purity and for stability studies of the compound, which is a key intermediate in the synthesis of various pharmaceutical agents. The developed method effectively separates the main analyte from its potential process-related impurities and degradation products.

Introduction

This compound is a crucial building block in the synthesis of a number of active pharmaceutical ingredients.[1] Accurate and reliable analytical methods are therefore essential for quality control during its synthesis and for assessing its stability under various stress conditions. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] The polar and acidic nature of this compound, with a predicted XlogP of 0.5, presents a challenge for retention on traditional reversed-phase columns.[4] This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for efficient HPLC method development.

PropertyValueSource
Molecular FormulaC₇H₇NO₃[4]
Molecular Weight153.14 g/mol [5]
Predicted XlogP0.5[4]
Predicted pKa~3-4Estimated based on isoxazole ring's electron-withdrawing nature.
Predicted UV λmax~230 nmEstimated based on the isoxazole chromophore and carboxylic acid group.[6][7]

HPLC Method Development Workflow

The development of the analytical method followed a systematic workflow to ensure the final method is robust, reliable, and fit for purpose.

HPLC_Method_Development A Analyte Characterization (pKa, logP, UV Absorbance) B Initial Method Scouting A->B Input C Column Selection (C18, 150 x 4.6 mm, 5 µm) B->C Select Stationary Phase D Mobile Phase Optimization (pH, Organic Modifier) B->D Select Mobile Phase E Gradient Optimization C->E D->E F Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F Optimized Method G Method Validation (ICH Guidelines) F->G Demonstrate Specificity H Final Method Protocol G->H Validated

Caption: Workflow for the development of the stability-indicating HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (AR grade).

    • Sodium hydroxide (AR grade).

    • Hydrochloric acid (AR grade).

    • Hydrogen peroxide (30%, AR grade).

    • Water (Milli-Q or equivalent).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound from its potential impurities and degradation products.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Forced Degradation Studies Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8][9][10]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl and keep at 60 °C for 24 hours. Neutralize with 1N NaOH and dilute with diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH and keep at 60 °C for 24 hours. Neutralize with 1N HCl and dilute with diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute with diluent.

  • Thermal Degradation: Keep the solid reference standard in an oven at 105 °C for 48 hours. Prepare a solution in the diluent.

  • Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 48 hours. Prepare a solution in the diluent.

Results and Discussion

The developed HPLC method provided a sharp, symmetrical peak for this compound with a retention time of approximately 8.5 minutes. The acidic mobile phase (pH ~2.5) ensured the analyte was in its non-ionized form, leading to good retention and peak shape on the C18 column.

The forced degradation studies showed significant degradation under basic and oxidative conditions. The method was able to resolve the main peak from all degradation products, demonstrating its stability-indicating capability. Potential process-related impurities, such as starting materials from the synthesis (e.g., β-enamino ketoesters) and regioisomers, are expected to be well-separated from the main analyte peak under these conditions.[11]

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
Forced Degradation Data Summary
Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Acid (1N HCl, 60°C, 24h)~5%0.851.20Peak spectrally pure
Base (1N NaOH, 60°C, 24h)~25%1.501.25Major degradant at RRT ~0.7
Oxidation (30% H₂O₂, RT, 24h)~15%1.101.30Multiple small degradant peaks
Thermal (105°C, 48h)<2%0.751.15Peak spectrally pure
Photolytic (UV 254nm, 48h)<2%0.801.18Peak spectrally pure

RRT = Relative Retention Time

Conclusion

A specific, sensitive, and stability-indicating RP-HPLC method has been successfully developed for the analysis of this compound. The method is suitable for routine quality control and stability testing. The provided protocol offers a starting point for researchers and scientists, which can be further validated according to specific regulatory requirements.

References

Application Notes and Protocols for 5-cyclopropylisoxazole-4-carboxylic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutics and agrochemicals. This approach identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for the development of more potent and selective lead compounds.

5-cyclopropylisoxazole-4-carboxylic acid is a versatile fragment that combines several desirable features for FBDD. The cyclopropyl group offers a rigid, three-dimensional scaffold that can explore hydrophobic pockets while improving metabolic stability and binding affinity.[1][2][3] The isoxazole ring provides a stable heterocyclic core with defined vectors for chemical elaboration, and the carboxylic acid moiety can form key hydrogen bonds or salt bridge interactions with the target protein.[4]

This document provides detailed application notes and protocols for the use of this compound in an FBDD campaign, using 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a representative target. HPPD is a well-validated target for herbicides and a potential therapeutic target for certain metabolic diseases in humans.[5][6]

Physicochemical Properties of the Fragment

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
Molecular Formula C₇H₇NO₃[Santa Cruz Biotechnology]
Molecular Weight 153.14 g/mol [Santa Cruz Biotechnology]
CAS Number 124845-04-1[Santa Cruz Biotechnology]
Heavy Atom Count 11Calculated
cLogP (predicted) 0.5PubChem
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Target Profile: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[7] This is a critical step in the catabolism of tyrosine.

  • In Plants: Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage. This leads to a characteristic bleaching phenotype, making HPPD an effective target for herbicides.[5][6]

  • In Humans: Genetic deficiencies in enzymes downstream of HPPD can lead to metabolic disorders such as hereditary tyrosinemia type 1 (HT-1). Inhibition of HPPD is a therapeutic strategy to reduce the production of toxic metabolites in these patients.[5]

The active site of HPPD contains both hydrophobic residues and a metal-coordinating catalytic center, making it amenable to binding fragments like this compound, which possesses both a lipophilic cyclopropyl group and a metal-chelating/hydrogen-bonding carboxylic acid.

HPPD Signaling Pathway in Plants

The inhibition of HPPD disrupts a critical biochemical pathway in plants, as illustrated below.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis PlantDeath Bleaching & Plant Death HPPD->PlantDeath Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Plastoquinone->PlantDeath Tocopherols->PlantDeath Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Fragment 5-cyclopropylisoxazole- 4-carboxylic acid Fragment->HPPD Inhibition

HPPD biochemical pathway and inhibition.

Fragment-Based Drug Design Workflow

A typical FBDD campaign involves several stages, from initial screening to lead optimization. The following diagram outlines a representative workflow for screening this compound against HPPD.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead FragmentLib Fragment Library (incl. 5-cyclopropylisoxazole- 4-carboxylic acid) PrimaryScreen Primary Screen (e.g., SPR) FragmentLib->PrimaryScreen HitValidation Hit Validation (Orthogonal Screen, e.g., NMR, ITC) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology Validated Hits SBDD Structure-Based Design & Synthesis StructuralBiology->SBDD LeadOpt Lead Optimization (SAR, ADME) SBDD->LeadOpt LeadOpt->SBDD Iterative Cycles

A typical FBDD workflow.

Experimental Protocols

Detailed protocols for key biophysical techniques used in an FBDD campaign are provided below. These are generalized protocols and may require optimization for the specific target and laboratory conditions.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for primary screening of fragment libraries.[8][9]

Objective: To identify fragments that bind to immobilized HPPD.

Materials:

  • Recombinant HPPD protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound and other fragments dissolved in DMSO

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject HPPD (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a suitable concentration (e.g., 200 µM) with a low percentage of DMSO (e.g., 1-2%).

    • Inject the fragment solutions over the reference and protein-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal and the buffer-only injection signal from the active flow cell signal.

    • Analyze the sensorgrams for binding responses. Hits are identified as fragments that produce a response significantly above the background noise.

    • For initial hits, perform a dose-response analysis to determine the dissociation constant (KD).

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful technique for validating fragment hits and providing structural information about the binding interaction.[10][11] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Objective: To confirm the binding of hits from the primary screen and to map the binding site on HPPD.

Materials:

  • ¹⁵N-labeled recombinant HPPD protein

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Validated fragment hits from SPR screen

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-HPPD at a concentration of 50-100 µM in NMR buffer.

    • Prepare stock solutions of the fragment hits in a deuterated solvent (e.g., DMSO-d₆).

  • HSQC Titration:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-HPPD sample.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired protein:ligand molar ratio (e.g., 1:5, 1:10).

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Analyze for chemical shift perturbations (CSPs) of the backbone amide signals. Significant CSPs indicate a binding event.

    • The magnitude of the CSPs can be used to identify the residues involved in the binding interaction, thus mapping the binding site.

    • The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[12]

Objective: To determine the thermodynamic parameters of the fragment-HPPD interaction.

Materials:

  • Recombinant HPPD protein

  • Validated fragment hits

  • ITC instrument

  • ITC buffer (dialysis buffer of the protein)

Methodology:

  • Sample Preparation:

    • Dialyze the HPPD protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer. It is critical that the buffer for the protein and the fragment are identical.

    • Degas both the protein and fragment solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the fragment solution (e.g., 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of injections (e.g., 1-2 µL per injection) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

    • Perform a control titration by injecting the fragment into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Data Presentation and Analysis

Quantitative data from the FBDD campaign should be systematically organized to facilitate comparison and decision-making.

Table 2: Hypothetical Screening Results for HPPD Inhibitors
Fragment IDStructureSPR KD (µM)NMR KD (µM)ITC KD (µM)Heavy Atom CountLigand Efficiency (LE)
1 This compound150180165110.43
2 5-methylisoxazole-4-carboxylic acid45050048090.38
3 Isoxazole-4-carboxylic acid>1000>1000ND7<0.3
4 5-cyclopropylisoxazole800950ND9<0.3

ND: Not Determined

Ligand Efficiency Calculation

Ligand efficiency (LE) is a key metric in FBDD for normalizing binding affinity by the size of the molecule. It helps in selecting fragments that have the most efficient binding interactions for further development.[13][14]

The formula for Ligand Efficiency is: LE = -ΔG / N

Where:

  • ΔG is the Gibbs free energy of binding, calculated as RTln(KD) . (R = 1.987 cal mol⁻¹ K⁻¹, T = 298 K)

  • N is the number of non-hydrogen (heavy) atoms in the fragment.

For Fragment 1 (assuming KD = 165 µM):

  • ΔG = (1.987 * 298 * ln(165 x 10⁻⁶)) / 1000 = -5.19 kcal/mol

  • LE = 5.19 / 11 = 0.47 kcal/mol per heavy atom

A higher LE value (typically > 0.3) is desirable for a fragment hit.[13]

Conclusion

This compound represents a high-quality fragment for use in FBDD campaigns, particularly for targets with binding sites that can accommodate both hydrophobic and polar interactions. The protocols and data analysis methods outlined in this document provide a framework for its application in identifying and validating novel inhibitors for targets such as HPPD. The insights gained from such a campaign can guide the structure-based design and optimization of these fragments into potent and selective lead compounds for therapeutic or agrochemical applications.

References

Application Notes & Protocols: Synthesis and Metabolic Profiling of Radiolabeled 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled 5-cyclopropylisoxazole-4-carboxylic acid, a critical step for conducting absorption, distribution, metabolism, and excretion (ADME) studies. We outline the [14C]-labeling strategy, purification methods, and subsequent application in in vitro and in vivo metabolic studies. The protocols are designed for researchers in drug discovery and development to assess the metabolic fate of this compound, a key requirement for regulatory submissions.

Introduction

The study of a drug candidate's metabolic fate is a cornerstone of the pharmaceutical development process.[1] Understanding how a compound is metabolized helps in identifying potential active or toxic metabolites, clarifying clearance pathways, and ensuring the safety and efficacy of new chemical entities.[2][3] Radiolabeling, particularly with Carbon-14 ([14C]), is the gold standard for these studies as it allows for the quantitative tracking of the drug and all its metabolites without altering the compound's chemical structure.[4][5][6]

This compound and its derivatives have shown potential in various therapeutic areas, including as herbicides and potentially in medicine.[7] This document details the synthesis of [14C]-5-cyclopropylisoxazole-4-carboxylic acid and provides protocols for its use in metabolic profiling.

Synthesis of [4-carboxy-14C]-5-Cyclopropylisoxazole-4-carboxylic Acid

The introduction of the radiolabel should occur as late as possible in the synthetic route to maximize radiochemical yield and minimize the handling of radioactive materials.[5][8] The proposed synthesis involves the carboxylation of a suitable precursor with [14C]-labeled carbon dioxide ([14C]CO2), which is generated from barium carbonate ([14C]BaCO3).[5]

Synthesis Workflow

The overall workflow for the synthesis and purification of the radiolabeled target compound is depicted below.

G cluster_synthesis Radiosynthesis cluster_purification Purification & Analysis start [14C]BaCO3 step1 Generation of [14C]CO2 (via acid treatment) start->step1 step3 Carboxylation Reaction (Grignard + [14C]CO2) step1->step3 step2 Grignard Formation (Precursor + Mg) step2->step3 step4 Acidic Work-up & Crude Extraction step3->step4 product Crude [14C]-Labeled Acid step4->product purify Preparative HPLC Purification product->purify analyze1 Radiochemical Purity (Radio-HPLC) purify->analyze1 analyze2 Structural Confirmation (LC-MS/NMR) analyze1->analyze2 final_product Purified [14C]-5-cyclopropylisoxazole- 4-carboxylic acid (>98% RCP) analyze2->final_product

Caption: Workflow for Synthesis and Purification of the Radiolabeled Compound.
Experimental Protocol: Radiosynthesis

Objective: To synthesize [4-carboxy-14C]-5-cyclopropylisoxazole-4-carboxylic acid.

Materials:

  • 5-cyclopropyl-4-iodoisoxazole (precursor)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • [14C]Barium Carbonate (specific activity ~50-60 mCi/mmol)

  • Concentrated Sulfuric Acid

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Dry ice/acetone bath

  • High-vacuum manifold

Procedure:

  • Precursor Preparation: Synthesize the non-labeled this compound and its 4-iodo precursor according to established literature methods.[7]

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Dissolve 5-cyclopropyl-4-iodoisoxazole in anhydrous THF and add it dropwise to the magnesium suspension. Gently heat to initiate the reaction, then allow it to stir at room temperature for 2 hours to form the Grignard reagent.

  • [14C]CO2 Generation: In a separate, connected vacuum apparatus, place [14C]BaCO3. Evacuate the system. Add concentrated sulfuric acid dropwise to the [14C]BaCO3 to generate [14C]CO2 gas.

  • Carboxylation: Freeze the Grignard reagent solution using a dry ice/acetone bath. Introduce the generated [14C]CO2 gas into the flask via the vacuum manifold. Allow the reaction mixture to warm slowly to room temperature overnight while stirring.

  • Work-up: Quench the reaction by slowly adding 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude radiolabeled product.

Purification and Analysis

Objective: To purify the crude product and determine its radiochemical purity and specific activity.

Procedure:

  • Purification: Purify the crude product using preparative reverse-phase HPLC.

  • Analysis:

    • Radiochemical Purity (RCP): Analyze the purified fractions using analytical radio-HPLC. RCP should be ≥98%.

    • Identity Confirmation: Confirm the structure via LC-MS by comparing the retention time and mass spectrum with a non-labeled reference standard.

    • Specific Activity: Determine the specific activity (mCi/mmol) using liquid scintillation counting (LSC) to quantify radioactivity and UV/MS to determine the mass.

ParameterSpecificationAnalytical Method
Chemical Identity Matches reference standardLC-MS, NMR
Radiochemical Purity ≥ 98%Radio-HPLC
Specific Activity 50-60 mCi/mmolLSC & LC-MS/UV
Chemical Purity ≥ 98%HPLC-UV
Table 1: Quality Control Specifications for Radiolabeled Product.

Metabolic Studies

Metabolic studies are conducted to profile and identify metabolites, establishing metabolic pathways.[2] Both in vitro and in vivo models are essential for a comprehensive evaluation.

In Vitro Metabolism Protocol

In vitro systems like liver microsomes, S9 fractions, or hepatocytes provide a rapid assessment of metabolic stability and metabolite formation.[1][3][9]

Objective: To determine the metabolic stability and profile of [14C]-5-cyclopropylisoxazole-4-carboxylic acid in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM) or S9 fraction

  • NADPH regenerating system

  • Phosphate Buffer (pH 7.4)

  • [14C]-5-cyclopropylisoxazole-4-carboxylic acid (in solution)

  • Acetonitrile (for quenching)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Reaction Initiation: Pre-warm the master mix and HLM/S9 suspension to 37°C. Add the radiolabeled compound (final concentration typically 1-10 µM) to the HLM/S9 suspension and vortex. Initiate the metabolic reaction by adding the pre-warmed NADPH master mix.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of cold acetonitrile. This precipitates proteins and stops enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

In Vivo Metabolism Protocol (Rodent Model)

In vivo studies provide a complete picture of the compound's ADME properties in a whole organism.[10][11]

Objective: To investigate the absorption, distribution, and excretion of [14C]-5-cyclopropylisoxazole-4-carboxylic acid in rats following a single oral dose.

Procedure:

  • Dosing: Administer a single oral gavage dose of the [14C]-labeled compound formulated in a suitable vehicle to a group of rats (n=3-5 per sex).

  • Sample Collection: House the animals in individual metabolism cages that allow for the separate collection of urine and feces. Collect samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 168h or until >95% of the dose is recovered).

  • Blood Sampling: Collect blood samples (via tail vein or other appropriate method) at various time points to determine the pharmacokinetic profile. Process blood to obtain plasma.

  • Sample Homogenization & Analysis:

    • Plasma/Urine: Analyze directly or after dilution by LSC to determine total radioactivity.

    • Feces: Homogenize feces and combust a portion to determine total radioactivity via LSC.

    • Metabolite Profiling: Pool samples from each matrix for metabolite profiling using radio-HPLC and LC-MS.[12]

Metabolite Profiling and Data Analysis

The analytical workflow combines radioactivity detection for quantification with mass spectrometry for structural identification.[13][14]

G cluster_analysis Metabolite Analysis Workflow cluster_detection Detection & Identification cluster_data Data Interpretation sample Biological Sample (Plasma, Urine, Feces, Incubate) extraction Sample Preparation (e.g., SPE, Protein Precipitation) sample->extraction separation LC Separation (Radio-HPLC) extraction->separation radio Radioactivity Detection (Flow Scintillation/β-RAM) separation->radio ms Mass Spectrometry (HR-MS and MS/MS) separation->ms quant Quantification of Parent & Metabolites (% of Total Radioactivity) radio->quant struct Structural Elucidation of Metabolites ms->struct pathway Metabolic Pathway Proposal quant->pathway struct->pathway

Caption: General Workflow for Metabolite Profiling and Identification.
Data Presentation

Quantitative results from metabolic studies should be summarized clearly.

MatrixTime Interval% of Administered Dose
Urine 0-24 h55.2%
24-48 h8.5%
Feces 0-24 h15.1%
24-48 h12.8%
Total 0-48 h 91.6%
Table 2: Example Excretion Profile in Rats (Cumulative % of Dose).
Metabolite ID Retention Time (min) Urine (% of Dose) Feces (% of Dose) Proposed Biotransformation
Parent 15.2 12.5 5.8 Unchanged
M1 12.8 25.1 3.2 Hydroxylation on cyclopropyl ring
M2 9.5 10.3 1.5 Glucuronide Conjugation
M3 7.1 4.8 6.7 Isoxazole ring cleavage
Table 3: Example Metabolite Profile in Rat Excreta (0-48h).

Conclusion

This application note provides a framework for the synthesis of [14C]-5-cyclopropylisoxazole-4-carboxylic acid and its subsequent use in pivotal metabolic studies. The detailed protocols for radiosynthesis, in vitro incubations, in vivo studies, and metabolite analysis will enable researchers to efficiently gather critical data on the metabolic fate of this compound class. Adherence to these methodologies will ensure the generation of high-quality, quantitative data essential for advancing drug development programs.

References

Application Notes and Protocols: Harnessing 5-Cyclopropylisoxazole-4-carboxylic Acid for Compound Library Synthesis in Drug and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropylisoxazole-4-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal and agrochemical research. The isoxazole scaffold is a privileged structure, known to be present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The unique combination of the rigid isoxazole ring and the conformationally constrained cyclopropyl group provides a valuable scaffold for the creation of diverse compound libraries, enabling the exploration of chemical space and the identification of novel lead compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of compound libraries, with a focus on the generation of N-substituted carboxamides. These protocols are designed to be adaptable for parallel synthesis platforms, facilitating high-throughput screening and accelerating the discovery process.

Key Applications

Compound libraries derived from this compound have shown significant promise in several therapeutic and agricultural areas:

  • Herbicidal Agents: N-substituted 5-cyclopropylisoxazole-4-carboxamides have been identified as potent herbicides. For instance, a library of N-benzyl derivatives demonstrated significant inhibitory activity against various weed species.[4]

  • Anticancer Agents: The isoxazole core is a common feature in molecules targeting key cancer-related pathways.[5] Libraries based on the this compound scaffold can be screened for antiproliferative activity against various cancer cell lines.

  • Antimicrobial Agents: Isoxazole derivatives have a long history as antimicrobial agents.[2][3] Novel libraries can be synthesized and tested against a panel of pathogenic bacteria and fungi.

  • Metabolic Disease Modulators: A notable example is the discovery of LY2562175, a potent farnesoid X receptor (FXR) agonist containing the 5-cyclopropylisoxazole moiety, developed for the treatment of dyslipidemia.[6]

Data Presentation: Bioactivity of N-Benzyl-5-cyclopropylisoxazole-4-carboxamide Library

The following table summarizes the herbicidal activity of a representative library of N-benzyl-5-cyclopropylisoxazole-4-carboxamides synthesized from this compound.

Compound IDR-group (on Benzyl Amine)Inhibition (%) @ 10 mg/L vs. Portulaca oleraceaInhibition (%) @ 10 mg/L vs. Abutilon theophrastiPost-emergence Herbicidal Activity vs. Echinochloa crusgalli @ 150 g/ha
I-01 H---
I-05 4-Cl--Excellent
I-13 2,4-diCl---
I-26 4-CF3100100-
Butachlor (Positive Control)5050-

Data extracted from literature reports.[4] A comprehensive screening would include a wider range of concentrations and weed species.

Experimental Protocols

Two primary methods for the synthesis of compound libraries from this compound are presented: direct amide coupling and a two-step acyl chloride formation followed by amidation. The choice of method will depend on the reactivity of the amine building blocks and the desired scale of the library.

Protocol 1: Parallel Solution-Phase Synthesis via Amide Coupling using EDC/HOBt

This protocol is suitable for the parallel synthesis of a library of amides using a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Amine building blocks (e.g., substituted benzylamines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each amine building block in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of a 96-well deep-well plate):

    • To each well, add the this compound stock solution (1.0 equiv., e.g., 100 µL, 0.02 mmol).

    • Add the respective amine stock solution (1.1 equiv., e.g., 110 µL, 0.022 mmol).

    • Add the HOBt stock solution (1.2 equiv., e.g., 120 µL, 0.024 mmol).

    • Add the DIPEA stock solution (2.0 equiv., e.g., 100 µL, 0.04 mmol).

    • Initiate the reaction by adding the EDC stock solution (1.2 equiv., e.g., 120 µL, 0.024 mmol).

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Purification:

    • Dilute each reaction mixture with EtOAc (1 mL).

    • Wash sequentially with 1M HCl (2 x 0.5 mL), saturated NaHCO₃ solution (2 x 0.5 mL), and brine (1 x 0.5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude products can be purified by preparative HPLC or flash chromatography.

Protocol 2: Parallel Synthesis via Acyl Chloride Intermediate

This method is advantageous for less reactive amines.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Amine building blocks

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl chloride

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step B: Parallel Amidation

  • Prepare a 0.2 M solution of the crude 5-cyclopropylisoxazole-4-carbonyl chloride in anhydrous DCM.

  • Prepare a 0.2 M solution of each amine building block in anhydrous DCM in a 96-well plate format.

  • Prepare a 0.4 M solution of TEA in anhydrous DCM.

  • Reaction Setup (in each well of a 96-well deep-well plate):

    • To each well containing the amine solution (1.1 equiv., e.g., 110 µL, 0.022 mmol), add the TEA solution (1.5 equiv., e.g., 75 µL, 0.03 mmol).

    • Add the 5-cyclopropylisoxazole-4-carbonyl chloride solution (1.0 equiv., e.g., 100 µL, 0.02 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 2-6 hours.

    • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

Experimental Workflow for Parallel Library Synthesis

G cluster_start Starting Materials cluster_synthesis Parallel Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis & Screening start_acid 5-Cyclopropylisoxazole- 4-carboxylic Acid reaction Amide Coupling Reaction (e.g., EDC/HOBt or Acyl Chloride) start_acid->reaction start_amines Amine Building Blocks (in 96-well plate) start_amines->reaction workup Aqueous Work-up reaction->workup purification Parallel Purification (e.g., Prep-HPLC) workup->purification analysis Purity & Identity Confirmation (LC-MS, NMR) purification->analysis screening High-Throughput Screening analysis->screening

Caption: Workflow for parallel synthesis of a compound library.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

SAR_Logic cluster_modifications Chemical Modifications cluster_evaluation Biological Evaluation Scaffold 5-Cyclopropylisoxazole-4-carboxamide Core Scaffold R_Group Diverse R-groups (Amine Building Blocks) Scaffold:f1->R_Group Introduce Diversity Bioactivity Biological Activity (e.g., Herbicidal, Anticancer) R_Group->Bioactivity Modulates SAR Structure-Activity Relationship (SAR) Analysis Bioactivity->SAR Informs SAR->Scaffold:f0 Guides Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-cyclopropylisoxazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective two-step synthetic route is:

  • Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate: This intermediate is typically synthesized via the cyclocondensation of a cyclopropyl-substituted β-ketoester, such as ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, with hydroxylamine.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Q2: I am having trouble with the first step, the synthesis of the isoxazole ester. What are the key parameters to control?

The formation of the isoxazole ring from a β-ketoester and hydroxylamine is a critical step. Key parameters to control include:

  • Reaction Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition.

  • pH of the reaction medium: The pH can influence the reactivity of hydroxylamine and the stability of the intermediates. The reaction is often carried out under neutral to slightly acidic or basic conditions.

  • Stoichiometry of Reactants: The molar ratio of the β-ketoester to hydroxylamine should be carefully controlled to ensure complete conversion and minimize side products.

Q3: My hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I improve the yield?

Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can:

  • Increase the reaction time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester.

  • Increase the excess of base: Using a larger excess of the base (e.g., NaOH or LiOH) can help to ensure complete saponification.

  • Add a co-solvent: If the ester has poor solubility in the aqueous medium, adding a co-solvent like THF or methanol can improve solubility and reaction rate.

Q4: What are the likely impurities in my final product?

Potential impurities in this compound can include:

  • Unhydrolyzed ester: Ethyl 5-cyclopropylisoxazole-4-carboxylate may be present if the hydrolysis is incomplete.

  • Starting materials: Unreacted β-ketoester or other reagents from the first step may carry through.

  • Regioisomers: The cyclocondensation reaction can sometimes yield a mixture of isoxazole regioisomers, although the use of a β-ketoester generally provides good selectivity.

  • Side products from decomposition: At elevated temperatures, decarboxylation of the final product can occur.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low or No Yield in Isoxazole Ester Synthesis Incomplete reaction.- Increase reaction time and/or temperature. Monitor progress by TLC. - Ensure the quality and correct stoichiometry of hydroxylamine.
Formation of regioisomeric byproduct.- Adjust the reaction pH. Acidic conditions can sometimes favor the formation of one regioisomer over the other.[1] - Purify the crude ester by column chromatography to isolate the desired isomer.
Poor quality of starting β-ketoester.- Purify the β-ketoester by distillation or column chromatography before use.
Low Yield in Hydrolysis Step Incomplete hydrolysis.- Extend the reaction time. - Increase the equivalents of base (NaOH or LiOH). - Add a co-solvent (THF, Methanol) to improve solubility.
Product loss during workup.- Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 2-3). - Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to recover all the product.
Final Product is Impure (e.g., broad melting point, extra peaks in NMR) Presence of unhydrolyzed ester.- Re-subject the product to the hydrolysis conditions. - Purify by recrystallization from a suitable solvent system. The ester is less polar and will have a different solubility profile.
Presence of other impurities.- Purify the final product by recrystallization. A solvent system like ethanol/water or toluene can be effective. - If recrystallization is ineffective, consider column chromatography, though this can be challenging for carboxylic acids.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This protocol is based on the general principle of isoxazole synthesis from β-ketoesters.

Part A: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (β-Ketoester Intermediate)

This synthesis is based on the Claisen condensation reaction.[2][3]

  • Reagents and Materials:

    • Ethyl cyclopropanecarboxylate

    • Acetone

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To this solution, add ethyl cyclopropanecarboxylate (1.0 eq) and acetone (1.0 eq) sequentially at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous solution of HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate.

Part B: Cyclocondensation to Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Reagents and Materials:

    • Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or another suitable base

    • Ethanol

    • Water

  • Procedure:

    • Dissolve ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

    • Add the aqueous solution of hydroxylamine to the solution of the β-ketoester.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ethyl 5-cyclopropylisoxazole-4-carboxylate. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Hydrolysis to this compound

This protocol outlines a standard procedure for the saponification of an ethyl ester.[4]

  • Reagents and Materials:

    • Ethyl 5-cyclopropylisoxazole-4-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of NaOH (2.0-3.0 eq) in water to the ester solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted ester.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Troubleshooting Hydrolysis Conditions

ParameterStandard ConditionOptimized Condition for Higher Yield
Base NaOH (2.0 eq)LiOH (2.5 eq)
Solvent Ethanol/Water (1:1)THF/Water (2:1)
Temperature RefluxRoom Temperature to 40 °C
Reaction Time 4-6 hours12-24 hours (monitored by TLC)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ester Synthesis cluster_1 Step 2: Hydrolysis Start Ethyl Cyclopropanecarboxylate + Acetone Claisen Claisen Condensation (NaOEt, Ethanol, Reflux) Start->Claisen Ketoester Ethyl 2-(cyclopropanecarbonyl) -3-oxobutanoate Claisen->Ketoester Cyclocondensation Cyclocondensation (Ethanol, RT or Reflux) Ketoester->Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH.HCl, NaOAc) Hydroxylamine->Cyclocondensation Ester Ethyl 5-cyclopropylisoxazole -4-carboxylate Cyclocondensation->Ester Hydrolysis Hydrolysis (NaOH or LiOH, EtOH/H2O, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 5-Cyclopropylisoxazole -4-carboxylic Acid Acidification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield LowYield Low Yield? Step1 Step 1: Ester Synthesis LowYield->Step1 Yes Step2 Step 2: Hydrolysis LowYield->Step2 No IncompleteReaction1 Incomplete Reaction? Step1->IncompleteReaction1 SideReaction Side Reactions? Step1->SideReaction IncompleteHydrolysis Incomplete Hydrolysis? Step2->IncompleteHydrolysis WorkupLoss Workup Loss? Step2->WorkupLoss IncreaseTimeTemp Increase Time/Temp Check Reagents IncompleteReaction1->IncreaseTimeTemp Yes OptimizepH Optimize pH Purify Intermediate SideReaction->OptimizepH Yes IncreaseBaseTime Increase Base/Time Add Co-solvent IncompleteHydrolysis->IncreaseBaseTime Yes OptimizeWorkup Optimize pH Multiple Extractions WorkupLoss->OptimizeWorkup Yes

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: A Troubleshooting Guide for the Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical solutions in a question-and-answer format to address common challenges encountered during the purification of isoxazole derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My isoxazole derivative is highly polar and shows poor extraction from an aqueous reaction mixture into common organic solvents like ethyl acetate or dichloromethane. How can I improve the extraction efficiency?

A1: High polarity can indeed make liquid-liquid extractions challenging. Here are several strategies to enhance the partitioning of your polar isoxazole derivative into the organic phase:

  • Salting Out: The addition of a saturated solution of an inorganic salt, such as sodium chloride (NaCl), to the aqueous layer decreases the solubility of the organic compound in the aqueous phase, thereby promoting its transfer to the organic layer.

  • pH Adjustment: If your isoxazole derivative possesses acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly improve extraction. For acidic compounds, basifying the solution will form a salt, increasing its aqueous solubility and allowing for the removal of basic impurities. Subsequently, acidifying the aqueous layer will neutralize the acidic group on your compound, making it less polar and more extractable into an organic solvent. The reverse applies to basic compounds.

  • Use of More Polar Solvents: Consider using a more polar organic solvent for extraction. Solvents like n-butanol or a mixture of chloroform and isopropanol (e.g., a 3:1 ratio) can be more effective for highly polar solutes.

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble compounds, continuous liquid-liquid extraction is a highly efficient, albeit more complex, method that can provide excellent recovery.

Q2: I am observing significant streaking and poor separation of my isoxazole derivative during silica gel column chromatography. What are the likely causes and solutions?

A2: Streaking on a silica gel column is a common issue, often caused by the compound's polarity, interactions with the acidic silica surface, or issues with the sample loading or mobile phase. Here’s how to troubleshoot:

  • Mobile Phase Modification:

    • For Basic Compounds: If your isoxazole derivative is basic, it may be interacting strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can help to reduce tailing and improve peak shape.

    • For Acidic Compounds: For acidic derivatives, adding a small amount of a volatile acid such as acetic acid or formic acid (0.1-1%) to the eluent can improve separation.

  • Proper Solvent System Selection: Ensure you have an optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ideal polarity is one that provides a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.

  • Sample Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.

    • Concentrated Loading: Always dissolve your sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Q3: My isoxazole derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. Here are some remedies:

  • Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature.

  • Change the Solvent System:

    • Use a lower-boiling point solvent in which your compound is soluble when hot and insoluble when cold.

    • Alternatively, use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again and then allow it to cool slowly.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

Q4: After cooling my recrystallization solution, no crystals have formed. What are the next steps?

A4: A lack of crystal formation usually indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Concentrate the Solution: Your solution may be too dilute. Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Induce Nucleation: As with "oiling out," try seeding the solution with a pure crystal or scratching the inside of the flask.

  • Allow for Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over time. This gradual increase in concentration can often lead to the formation of high-quality crystals.

Data Presentation

The following tables provide examples of purification conditions for different classes of isoxazole derivatives based on literature reports.

Table 1: Column Chromatography Conditions for Isoxazole Derivatives

Isoxazole Derivative TypeStationary PhaseMobile Phase (v/v)Reference
3,5-Disubstituted IsoxazolesSilica GelHexane:Ethyl Acetate (gradient or isocratic)[1][2]
3,4,5-Trisubstituted IsoxazolesSilica GelHexanes:Ethyl Acetate (20:1)[3]
Isoxazole-4-CarboxamidesSilica Geln-Hexane:Ethyl Acetate (3:2)[4]
Isoxazole-4-CarboxamidesSilica GelDichloromethane:Ethyl Acetate (4:1)[4]
Phenyl-Isoxazole CarboxamidesSilica GelEthyl Acetate:Petroleum Ether (1:2)[5]
Ether Functionalized IsoxazolesSilica GelCyclohexane:Ethyl Acetate (8:2)[6]

Table 2: Recrystallization Solvents for Isoxazole Derivatives

Isoxazole Derivative TypeRecrystallization Solvent(s)Reference
3-Substituted Isoxazole-4-Carboxylic AcidEthanol[5]
(3-(1,3-diphenyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanolEthanol[7]
N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine DerivativesEthanol[8]
5-Arylisoxazole DerivativesEthanol[9]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a silica gel to crude product weight ratio of 30:1 to 100:1 is common).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude isoxazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure isoxazole derivative.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • Choose a solvent in which the isoxazole derivative is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • If a single solvent is not suitable, a two-solvent system can be used (one "good" solvent and one "poor" solvent).

  • Dissolution:

    • Place the crude isoxazole derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude Isoxazole Derivative extraction Liquid-Liquid Extraction start->extraction chromatography Column Chromatography extraction->chromatography Organic Extract extraction_issue Issue: Poor Extraction (Aqueous Layer) extraction->extraction_issue recrystallization Recrystallization chromatography->recrystallization Partially Pure Fractions chromatography_issue Issue: Poor Separation (Streaking/Tailing) chromatography->chromatography_issue pure_product Pure Isoxazole Derivative recrystallization->pure_product recrystallization_issue Issue: Oiling Out or No Crystals recrystallization->recrystallization_issue extraction_sol Troubleshoot: - Salting Out - pH Adjustment - Change Solvent extraction_issue->extraction_sol Identify Cause chromatography_sol Troubleshoot: - Modify Mobile Phase - Dry Loading - Repack Column chromatography_issue->chromatography_sol Identify Cause recrystallization_sol Troubleshoot: - Change Solvent System - Seeding/Scratching - Concentrate Solution recrystallization_issue->recrystallization_sol Identify Cause extraction_sol->extraction Implement Solution chromatography_sol->chromatography Implement Solution recrystallization_sol->recrystallization Implement Solution

Caption: Troubleshooting workflow for isoxazole derivative purification.

References

common side products in the synthesis of 5-cyclopropylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclopropylisoxazole-4-carboxamides. This guide is designed to address common issues, particularly the formation of side products, and to provide actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of 5-cyclopropylisoxazole-4-carboxamides where side products are commonly formed?

A1: The synthesis of 5-cyclopropylisoxazole-4-carboxamides typically involves two key transformations, both of which can generate side products:

  • Isoxazole Ring Formation: This step, often a 1,3-dipolar cycloaddition or a cyclocondensation reaction, establishes the core heterocyclic structure.

  • Amide Bond Formation: This step involves the coupling of the 5-cyclopropylisoxazole-4-carboxylic acid with a desired amine.

Q2: What is the most common side product during the 1,3-dipolar cycloaddition for the synthesis of the isoxazole ring?

A2: The most prevalent side product in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the formation of a regioisomer. While the desired product is the 5-cyclopropyl-substituted isoxazole, the 4-cyclopropyl-substituted isomer can also be formed. However, the reaction is often highly regioselective. Another common side product is the furoxan, which results from the dimerization of the nitrile oxide intermediate.[1]

Q3: How can I minimize the formation of the regioisomeric side product during isoxazole synthesis?

A3: Controlling regioselectivity is crucial for a successful synthesis. The choice of reactants and conditions plays a significant role. Generally, terminal alkynes react with nitrile oxides to give high regioselectivity for the 3,5-disubstituted isoxazole. The regioselectivity is governed by both electronic and steric factors of the alkyne and the nitrile oxide. In some cases, the use of a copper(I) catalyst can also direct the reaction towards a specific regioisomer.[1]

Q4: I am observing a significant amount of furoxan byproduct in my reaction. What are the causes and how can I prevent it?

A4: Furoxan formation is due to the dimerization of the nitrile oxide intermediate.[1] This is more likely to occur if the concentration of the nitrile oxide is too high or if it does not react quickly with the dipolarophile (the alkyne). To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ at a low temperature and add it slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1]

Q5: What are the common side products when using carbodiimide coupling agents like DCC or EDC for the amidation step?

A5: When using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is the corresponding urea. For DCC, this is N,N'-dicyclohexylurea (DCU), and for EDC, it is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[2][3] DCU is notoriously insoluble in most organic solvents and can often be removed by filtration.[2] EDU, on the other hand, is water-soluble and can typically be removed by an aqueous workup.[2]

Q6: I am using HATU as a coupling agent and am seeing a significant byproduct. What could it be?

A6: A common side reaction when using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the guanidinylation of the amine starting material.[4] This occurs when the amine reacts directly with HATU before the carboxylic acid is fully activated. To avoid this, it is crucial to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 5-Cyclopropylisoxazole Isomer
Potential Cause Troubleshooting Steps
Poor Regioselectivity - Ensure the use of a terminal alkyne for higher regioselectivity towards the 5-substituted product. - Optimize the reaction temperature; lower temperatures can sometimes improve selectivity. - Consider using a copper(I) catalyst to direct the regioselectivity.[1]
Nitrile Oxide Dimerization - Generate the nitrile oxide in situ at a low and controlled rate. - Ensure a slight excess of the alkyne dipolarophile is present in the reaction mixture.[1]
Decomposition of Reactants/Products - Verify the stability of your starting materials and product under the reaction conditions. - Minimize reaction time and use moderate temperatures.
Problem 2: Difficult Purification of the Final Carboxamide
Potential Cause Troubleshooting Steps
Contamination with Urea Byproduct (from DCC/EDC) - For DCC, filter the reaction mixture to remove the insoluble DCU. A wash with a solvent in which DCU has low solubility (e.g., cold diethyl ether) can improve removal.[2] - For EDC, perform an aqueous workup to wash away the water-soluble EDU.[2]
Guanidinium Byproduct (from HATU) - Optimize the order of addition: pre-activate the carboxylic acid with HATU and base before adding the amine.[4] - Use column chromatography for purification, as the guanidinium salt will have different polarity compared to the desired amide.
Unreacted Starting Materials - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. - Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine.

Data on Common Side Products and Mitigation Strategies

Reaction Stage Common Side Product Mitigation Strategy Primary Method of Removal
Isoxazole Formation Regioisomer (4-cyclopropylisoxazole)Optimize reaction conditions (temperature, catalyst)Column Chromatography
Isoxazole Formation Furoxan (from nitrile oxide dimerization)In situ generation of nitrile oxide, slow additionColumn Chromatography
Amidation (DCC) N,N'-dicyclohexylurea (DCU)N/A (inherent byproduct)Filtration[2]
Amidation (EDC) 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)N/A (inherent byproduct)Aqueous workup[2]
Amidation (HATU) Guanidinium derivative of the aminePre-activation of the carboxylic acid before amine addition[4]Column Chromatography
Amidation (General) Racemized productUse of additives like HOBt or choosing a coupling reagent known for low racemization (e.g., HATU)[3][4]Chiral Chromatography (if separation is needed)

Experimental Protocols

General Protocol for Isoxazole Formation via 1,3-Dipolar Cycloaddition:

  • To a solution of the cyclopropyl alkyne (1.0 eq) in an appropriate solvent (e.g., toluene, DCM), add the aldoxime precursor to the nitrile oxide (1.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide) or a base (e.g., triethylamine if starting from a hydroximoyl chloride) to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

General Protocol for HATU-Mediated Amide Coupling:

  • Dissolve the this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[4]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an appropriate workup (e.g., aqueous wash) and purify the product by column chromatography or recrystallization.

Visual Troubleshooting Guide

Troubleshooting_Workflow cluster_synthesis Synthesis of 5-Cyclopropylisoxazole-4-carboxamide cluster_isoxazole Stage 1: Isoxazole Formation cluster_amide Stage 2: Amidation start Reaction Start check_yield Low Yield or Impure Product? start->check_yield stage Identify Reaction Stage check_yield->stage Yes end Successful Synthesis check_yield->end No isox_issue Identify Isoxazole Side Product stage->isox_issue Isoxazole Formation amide_issue Identify Amidation Side Product stage->amide_issue Amidation regioisomer Regioisomer Detected isox_issue->regioisomer Isomer furoxan Furoxan Detected isox_issue->furoxan Dimer solve_regio Optimize Temp. Consider Cu(I) catalyst regioisomer->solve_regio solve_furoxan In situ generation of nitrile oxide furoxan->solve_furoxan solve_regio->end solve_furoxan->end urea Urea Byproduct (DCC/EDC) amide_issue->urea Urea guanidinium Guanidinium Byproduct (HATU) amide_issue->guanidinium Guanidinium solve_urea Filtration (DCU) Aqueous Wash (EDU) urea->solve_urea solve_guanidinium Pre-activate Acid before Amine Addition guanidinium->solve_guanidinium solve_urea->end solve_guanidinium->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Technical Support Center: Addressing Poor Solubility of 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-cyclopropylisoxazole-4-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of the nonpolar cyclopropyl and isoxazole rings contributes to its hydrophobic nature, which restricts its interaction with polar water molecules. While the carboxylic acid group is polar and capable of hydrogen bonding, its influence is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: Several effective methods can be employed to improve the solubility of this compound. The most common approaches include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2][][4][5][6][7]

  • Co-solvency: Utilizing a water-miscible organic solvent to decrease the overall polarity of the solvent system.[1][][5]

  • Salt Formation: Creating a stable salt form of the compound with a suitable counter-ion to improve its dissolution characteristics.[8][9][10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, thereby increasing its apparent solubility.[1][5]

Q3: How does pH adjustment improve solubility, and what is the optimal pH range?

A3: For a carboxylic acid like this compound, increasing the pH above its acid dissociation constant (pKa) will lead to the deprotonation of the carboxylic acid group (-COOH) into its carboxylate form (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[2][4][6][7] The optimal pH for solubilization is typically 1-2 units above the compound's pKa.

Q4: Can I use any base to adjust the pH?

A4: While various bases can be used, it is crucial to select one that is compatible with your experimental system. For in vitro biological assays, physiological bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at low concentrations are commonly used. For formulation development, the choice of base will depend on the desired final dosage form and regulatory acceptance.

Troubleshooting Guides

Issue 1: The compound precipitates when added to my aqueous buffer.

This is a common issue arising from the direct addition of a poorly soluble compound to an aqueous medium.

Troubleshooting Workflow:

G start Start: Compound precipitates in aqueous buffer step1 Is pH modification compatible with your experiment? start->step1 step2 Try Protocol 1: pH Adjustment step1->step2 Yes step3 Are low concentrations of organic solvents acceptable? step1->step3 No success Success: Compound Dissolved step2->success step4 Try Protocol 2: Co-solvency step3->step4 Yes step5 Consider advanced formulation strategies (e.g., complexation, solid dispersions). step3->step5 No step4->success

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The use of a co-solvent is affecting my experimental results.

Co-solvents, while effective for solubilization, can sometimes interfere with biological or chemical assays.

Troubleshooting Steps:

  • Minimize Co-solvent Concentration: The primary goal is to use the lowest possible concentration of the co-solvent that maintains the solubility of your compound. A typical starting point is to keep the final co-solvent concentration below 1% (v/v), and often below 0.1% for sensitive cell-based assays.

  • Solvent Titration Study: Perform a dose-response experiment with the co-solvent alone (without your compound) to determine the concentration at which it begins to exert an effect in your assay. This will establish a maximum allowable concentration.

  • Select an Alternative Co-solvent: Different co-solvents can have varying effects on experimental systems. If dimethyl sulfoxide (DMSO) is causing issues, consider ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) as alternatives.[]

  • Switch to a Non-Solvent-Based Method: If co-solvents are not viable, explore alternative solubilization techniques such as pH adjustment (Protocol 1) or cyclodextrin complexation (Protocol 3).

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol details the method for solubilizing this compound by converting it to its more soluble salt form through the addition of a base.

Methodology:

  • Weigh the desired amount of this compound.

  • Prepare a stock solution of a suitable base, such as 0.1 M NaOH.

  • Add a small volume of your aqueous buffer to the solid compound.

  • While stirring or vortexing, add the basic solution dropwise until the compound completely dissolves.

  • Measure the final pH of the solution to ensure it is within a range compatible with your experiment.

  • If necessary, adjust the pH downwards with a dilute acid (e.g., 0.1 M HCl), but be cautious not to go below the pKa of the compound, which could cause precipitation.

G cluster_0 pH-Dependent Equilibrium RCOOH R-COOH (Poorly Soluble) RCOO R-COO⁻ + H⁺ (Soluble) RCOOH->RCOO + OH⁻ RCOO->RCOOH + H⁺

Caption: pH-dependent solubilization of a carboxylic acid.

Protocol 2: Solubilization using a Co-solvent

This protocol describes the use of a water-miscible organic solvent to create a concentrated stock solution that can be diluted into an aqueous medium.

Methodology:

  • Select a suitable co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol).

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% of the chosen co-solvent. Ensure the compound is fully dissolved.

  • To create your final working solution, add the concentrated stock solution dropwise to your vigorously stirring aqueous buffer.

  • Crucial Note: Never add the aqueous buffer directly to the organic stock solution, as this will likely lead to immediate precipitation of the compound.

Table 1: Common Co-solvents and Typical Starting Concentrations

Co-solventPropertiesCommon Starting Final Concentration in Assay
DMSO Aprotic, highly polar< 0.5%
Ethanol Protic, polar< 1%
PEG 400 Protic, polar, viscous< 1%
Propylene Glycol Protic, polar< 1%
Protocol 3: Solubilization via Cyclodextrin Complexation

This method utilizes cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with poorly soluble molecules.

Methodology:

  • Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin at a concentration of 5-10% (w/v).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may be applied to expedite the process, but the stability of the compound should be considered.

  • The resulting solution, containing the encapsulated compound, can then be used in your experiments.

G cluster_0 Cyclodextrin Complexation Drug Drug Molecule Complex Soluble Complex Drug->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

References

preventing the degradation of 5-cyclopropylisoxazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 5-cyclopropylisoxazole-4-carboxylic acid during storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For routine short-term storage, it is recommended to keep the compound in a tightly sealed container at room temperature in a dry, dark place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[2]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of related isoxazole and carboxylic acid compounds, the primary factors contributing to degradation are exposure to moisture, light, high temperatures, and reactive atmospheres (e.g., oxygen).[2][3][4]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential routes, based on similar structures, include:

  • Hydrolytic Ring Opening: The isoxazole ring may be susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.[2][3]

  • Decarboxylation: The carboxylic acid group attached to the heterocyclic ring may be lost as carbon dioxide (CO2), particularly when heated.[2][3]

  • Photodegradation: The weak N-O bond in the isoxazole ring can be cleaved upon exposure to UV light, leading to rearrangement or decomposition.[2][4]

  • Oxidation: The isoxazole ring can be susceptible to oxidation, which may result in ring cleavage.[2]

Q4: What are the visible signs of degradation?

A noticeable change in the color of the solid material, for instance, from white or off-white to yellow or brown, can be an indicator of degradation.[2] Any change in the physical appearance of the compound should be investigated.

Q5: How can I monitor the purity of my this compound sample over time?

Regular purity assessment using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[1][5][6] A decrease in the area of the main peak or the appearance of new peaks in a chromatogram is a clear sign of degradation.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Issue Probable Cause Recommended Solution
Change in color of the solid (e.g., from off-white to yellow/brown) Oxidation or photodegradation.[2]Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling.
Decreased purity observed by HPLC/LC-MS analysis over time Instability under current storage conditions (temperature, humidity).[2]Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and consider refrigeration (2-8°C).[2]
Inconsistent results in experiments using the compound Degradation of the starting material.Use a fresh batch of the compound or re-purify the existing stock. Always confirm the purity of the material before use.
Appearance of a new, major impurity peak in chromatograms Possible decarboxylation or hydrolysis.[2][3]Analyze the impurity by mass spectrometry to identify its structure. Adjust storage conditions to minimize its formation (e.g., lower temperature, anhydrous conditions).

Recommended Storage Conditions Summary

Parameter Short-Term Storage Long-Term Storage
Temperature Room Temperature2-8°C
Atmosphere Sealed containerInert atmosphere (Argon or Nitrogen)
Light In the darkIn the dark
Moisture Dry environmentDesiccated environment

Visualizing Workflows and Pathways

degradation_troubleshooting_workflow start Observe Issue (e.g., color change, low purity) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage analytical_testing Perform Analytical Testing (HPLC, LC-MS) check_storage->analytical_testing compare_data Compare with Reference Data analytical_testing->compare_data identify_impurity Identify Impurity Structure (MS, NMR) adjust_conditions Adjust Storage/Handling (e.g., inert gas, lower temp) identify_impurity->adjust_conditions compare_data->identify_impurity New Impurity Detected repurify Re-purify or Use Fresh Stock compare_data->repurify Purity Below Threshold end Problem Resolved adjust_conditions->end repurify->end analytical_workflow start Sample Preparation hplc HPLC Analysis (Purity Assessment) start->hplc lcms LC-MS Analysis (Impurity Identification) start->lcms nmr NMR Analysis (Structural Confirmation) start->nmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis lcms->data_analysis nmr->data_analysis report Generate Report data_analysis->report potential_degradation_pathways compound 5-Cyclopropylisoxazole- 4-carboxylic Acid hydrolysis Hydrolytic Ring Opening (Acyclic Products) compound->hydrolysis + H2O decarboxylation Decarboxylation (5-Cyclopropylisoxazole) compound->decarboxylation + Heat photolysis Photolytic Cleavage (Rearrangement/Decomposition Products) compound->photolysis + UV Light oxidation Oxidation (Ring-Cleaved Products) compound->oxidation + Oxygen

References

Technical Support Center: Optimizing Coupling Reactions for Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing coupling reactions with hindered amines?

The main difficulties arise from steric hindrance, which can physically block the reacting centers, and reduced nucleophilicity of the amine.[1] For amide bond formation, the bulky nature of amino acid side chains can obstruct the formation of the peptide bond.[2] In palladium-catalyzed C-N cross-coupling reactions, α-branching on secondary amines presents a significant challenge, often leading to low yields of the desired tertiary amine products.[3]

Q2: My standard coupling protocol is failing or giving low yields. What should I try first?

For amide bond formation (e.g., peptide synthesis), switching to a more potent coupling reagent is a common first step.[2][4] If you are using standard carbodiimide reagents like DCC or DIC, consider moving to aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[2] For extremely hindered systems, converting the carboxylic acid to an acyl fluoride can be highly effective.[2][5]

For Buchwald-Hartwig amination, ligand choice is critical. The use of biarylphosphine ligands has been shown to be effective for the arylation of very hindered primary amines.[6][7] For hindered secondary amines, specialized ligands have been designed to overcome the difficulty of amine binding to the catalyst.[3][8]

Q3: How can I improve reaction conditions beyond changing the coupling reagent or ligand?

Several adjustments to the reaction conditions can improve yields for challenging couplings:[9]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also been demonstrated to be effective.[2][9]

  • Reaction Time: Steric hindrance slows down reaction rates, so increasing the reaction time, for instance, from 1-2 hours to overnight, can be beneficial.[2][4]

  • Solvent: The choice of solvent is critical. For peptide synthesis, N-methyl-2-pyrrolidone (NMP) is often a better choice than DMF for aggregating sequences.[2] For Buchwald-Hartwig aminations, less polar solvents like 1,4-dioxane are often preferred.[10]

  • Equivalents: Using a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading can improve outcomes in solid-phase peptide synthesis.[4]

Q4: What is the role of the base in these coupling reactions, and which one should I choose?

A tertiary amine base is typically required to deprotonate the carboxylic acid in amide couplings and neutralize acidic byproducts.[4] N,N-Diisopropylethylamine (DIPEA) is commonly used. However, if there's a risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[1][4]

In Buchwald-Hartwig aminations, strong inorganic bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[8] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) can be employed.[8]

Troubleshooting Guide: Low Coupling Yields

This guide provides a systematic approach to troubleshooting low yields in coupling reactions with hindered amines.

Amide Bond Formation
Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents (DCC, DIC) may not be potent enough. Solution: Switch to a more powerful activating reagent like HATU, HBTU, HCTU (uronium salts), or PyBOP, PyAOP (phosphonium salts). For extremely hindered couplings, consider converting the carboxylic acid to an acyl fluoride.[2][4]
Insufficient Reaction Time or Temperature Steric hindrance slows the reaction rate. Solution: Increase the coupling reaction time (e.g., to overnight) or moderately increase the temperature. Microwave-assisted synthesis can also accelerate the reaction.[2][4]
Inadequate Solvation Poor solvation of the reactants can hinder the reaction. Solution: Use high-purity, anhydrous solvents like peptide-synthesis grade DMF or NMP. For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2]
Aggregation Hydrophobic sequences, especially those with hindered residues, can aggregate on a solid support. Solution: Switch to a more solvating solvent like NMP. Incorporating backbone-protecting groups can also disrupt aggregation.[2]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Potential Cause Recommended Solution & Rationale
Suboptimal Ligand The choice of ligand is crucial for catalyst activity and stability. Solution: For hindered primary amines, biarylphosphine ligands have shown excellent efficiency.[6][7] For hindered secondary amines, ligands like RuPhos are often preferred, but SPhos and XPhos can also be effective.[8]
Base Incompatibility Strong bases like NaOt-Bu can be problematic for base-sensitive substrates. Solution: Use a weaker base such as Cs₂CO₃ or DBU.[8]
Solvent Effects The solvent can significantly impact reaction rate and selectivity. Solution: While THF and toluene are common, 1,4-dioxane is often a good choice. For ionic pre-catalysts, more polar solvents may be suitable.[10]
Catalyst Loading Insufficient catalyst can lead to incomplete conversion. Solution: For challenging couplings, such as with hindered secondary amines, increasing the catalyst loading (e.g., to 3 mol % of Pd) may be necessary to achieve good yields.[11]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings in solid-phase peptide synthesis.[4]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Buchwald-Hartwig Amination of a Hindered Primary Amine

This is a general procedure for the Pd-catalyzed arylation of hindered primary amines.[6][12]

  • Reaction Setup: To an oven-dried vial, add the aryl halide (1 mmol), the hindered primary amine (1.2 mmol), and sodium tert-butoxide (1.2 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., 1-2 mol %) and the appropriate biarylphosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane (1 mL).

  • Reaction: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring until the reaction is complete (monitor by GC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Yield with Hindered Amine reagent Change Coupling Reagent/Ligand start->reagent Initial Step conditions Optimize Reaction Conditions reagent->conditions If still low yield time_temp Increase Time/Temperature conditions->time_temp Option 1 solvent Change Solvent conditions->solvent Option 2 base Change Base conditions->base Option 3 success Successful Coupling time_temp->success solvent->success base->success G Palladium-Catalyzed C-N Cross-Coupling Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)-X   |  Ar oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH, Base pd_amine_complex [L-Pd(II)-NHR'R'']+       |      Ar amine_coordination->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

References

Technical Support Center: Regioselective Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the regioselective synthesis of substituted isoxazoles.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter during their experiments, focusing on the two primary synthetic routes: 1,3-dipolar cycloaddition and condensation of β-dicarbonyl compounds.

— 1,3-Dipolar Cycloaddition (e.g., Nitrile Oxide and Alkyne)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: This is a frequent challenge. The Huisgen 1,3-dipolar cycloaddition with terminal alkynes typically favors the 3,5-disubstituted isomer due to a combination of steric and electronic factors.[1] However, suboptimal conditions can lead to poor selectivity. To enhance the formation of the 3,5-isomer, consider the following troubleshooting steps:

  • Catalyst Choice: The use of a copper(I) catalyst (e.g., CuI, or CuSO₄ with a reducing agent) is a well-established method to ensure high regioselectivity for the 3,5-disubstituted product.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Polarity: Less polar solvents can sometimes increase the preference for the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the transition state with the lower activation energy, which typically leads to the 3,5-isomer.[1]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent helps maintain a low concentration of the dipole.[1] This can minimize side reactions, such as dipole dimerization into furoxans, and improve selectivity.

Q2: I need to synthesize the 3,4-disubstituted isoxazole, but my reaction predominantly yields the 3,5-isomer. What strategies can I employ?

A2: Synthesizing 3,4-disubstituted isoxazoles via this route is inherently more challenging than making their 3,5-disubstituted counterparts.[1] The following strategies can promote the formation of the 3,4-isomer:

  • Enamine-Based Methods: A reliable method involves an enamine-triggered [3+2] cycloaddition. Here, an aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile, reacting with a nitrile oxide precursor (N-hydroximidoyl chloride) to specifically yield the 3,4-disubstituted isoxazole after an oxidation step.[1][3]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the alkyne can influence the regiochemical outcome.[1]

  • Dipolarophiles with Leaving Groups: Using vinylphosphonates or other dipolarophiles that contain a leaving group can be an effective strategy to control regioselectivity.[4]

Q3: My reaction yield is low, and I observe significant formation of a furoxan byproduct. What is causing this and how can I prevent it?

A3: Furoxan (1,2,5-oxadiazole-2-oxide) is the dimer of nitrile oxide. Its formation is a common side reaction that competes with the desired cycloaddition, especially when the dipolarophile is not very reactive or when the concentration of the nitrile oxide is too high.

  • Slow Addition/In Situ Generation: The most effective way to prevent dimerization is to generate the nitrile oxide in situ at a slow rate, keeping its concentration low throughout the reaction.[1][2] If generating it ex situ, add the nitrile oxide solution slowly to the solution containing the alkyne.

  • Check Reactivity: Ensure your alkyne (dipolarophile) is sufficiently reactive. Electron-withdrawing groups on the alkyne can sometimes decrease its reactivity in normal electron-demand cycloadditions.

  • Temperature Control: High temperatures can sometimes accelerate the rate of dimerization more than the rate of cycloaddition.[1] Experiment with running the reaction at a lower temperature.

— Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Q1: My condensation reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the selectivity?

A1: This is a classic problem in isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[5] The hydroxylamine can attack either of the two non-equivalent carbonyl groups. Regioselectivity is highly dependent on the reaction conditions.

  • pH Control: The pH is critical. The relative reactivity of the two carbonyl groups can be modulated by pH. One carbonyl may be more susceptible to nucleophilic attack under slightly acidic conditions, while the other may be favored under neutral or slightly basic conditions.

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence which carbonyl group is preferentially attacked.[2][5][6] For example, using ethanol as a solvent may favor one isomer, while acetonitrile may favor the other.[5]

  • Use of Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate one carbonyl group preferentially, thereby directing the regiochemistry of the reaction.[2][5]

  • Substrate Modification: Using β-enamino diketones instead of simple 1,3-dicarbonyls provides an excellent handle for controlling regioselectivity. The specific reaction conditions (solvent, base, Lewis acid) applied to the β-enamino diketone can be varied to selectively produce different regioisomers.[5][7]

Section 2: Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselective Synthesis of Isoxazoles from a β-Enamino Diketone

The following data is summarized from a study on the cyclocondensation of a model β-enamino diketone with hydroxylamine hydrochloride, demonstrating how solvent and additives can control the regiochemical outcome.[5]

EntrySolventAdditive (equiv.)TemperatureTime (h)Product Ratio (2a:3a)Combined Yield (%)
1MeCN-Room Temp.2433:6753
2MeCNPyridine (1.4)Room Temp.1270:3075
3EtOH-Reflux2430:7060
4EtOHPyridine (1.4)Reflux1225:7578
5MeCNPyridine (1.4), BF₃·OEt₂ (2.0)Room Temp.1>95:5 (Product 4a)79

Note: Products 2a and 3a are 4,5-disubstituted regioisomers. Product 4a is a 3,4-disubstituted isomer, accessible under different conditions.

Section 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent regioselective cycloaddition to a terminal alkyne.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the terminal alkyne (1.0 mmol, 1.0 equiv.), the aldoxime (1.1 mmol, 1.1 equiv.), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add a suitable solvent such as THF or toluene (5-10 mL), followed by the addition of a base, for example, triethylamine (1.5 mmol, 1.5 equiv.).

  • Nitrile Oxide Generation: Cool the reaction mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine [3+2] Cycloaddition

This protocol provides a metal-free route to 3,4-disubstituted isoxazoles.[1][3]

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv.) in a non-polar solvent such as toluene (5 mL).

  • Enamine Formation: Add pyrrolidine (1.2 mmol, 1.2 equiv.) to the solution and stir for 10-15 minutes at room temperature to facilitate in situ enamine formation.

  • Cycloaddition: Add the N-hydroximidoyl chloride (1.1 mmol, 1.1 equiv.) to the mixture. Then, add triethylamine (1.5 mmol, 1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The initial product is a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Oxidation and Work-up: Upon consumption of the starting materials, the reaction mixture is worked up (details may vary, but typically involve washing with water and extraction). The crude dihydroisoxazole intermediate is then oxidized (e.g., using an oxidant like DDQ or simply exposure to air on silica gel during chromatography) to the aromatic 3,4-disubstituted isoxazole.

  • Purification: The final product is purified by column chromatography on silica gel.[1]

Section 4: Visualizations

G start Poor Regioselectivity or Low Yield in Isoxazole Synthesis d1 1,3-Dipolar Cycloaddition? start->d1 Identify Reaction Type d2 Condensation of 1,3-Dicarbonyl? start->d2 decision decision process process result Improved Yield and Regioselectivity p1 Check for Furoxan (Dimer) Byproduct d1->p1 Yes p5 Control of regioselectivity is key. Analyze reaction conditions. d2->p5 Yes d3 Furoxan Present? p1->d3 p2 Generate Nitrile Oxide in situ. Use slow addition. d3->p2 Yes d4 Mixture of Regioisomers? d3->d4 No p2->result p3 For 3,5-isomer: Use Cu(I) catalyst. Lower Temperature. For 3,4-isomer: Switch to Enamine-based strategy. d4->p3 Yes p4 Check starting material purity. Optimize solvent and temperature. d4->p4 No (Low Yield) p3->result p4->result p6 Vary Solvent (e.g., EtOH vs MeCN). Control pH. Add Lewis Acid (BF3·OEt2) to direct coordination. p5->p6 p6->result Optimize

Caption: Troubleshooting workflow for isoxazole synthesis regioselectivity.

G start Desired Isoxazole Substitution Pattern d1 Target Isomer? start->d1 decision decision route route d2 Terminal Alkyne Available? d1->d2 3,5-Disubstituted r2 Route 2: Condensation of appropriate 1,3-Dicarbonyl with Hydroxylamine d1->r2 4,5-Disubstituted or 3,4,5-Trisubstituted d3 Aldehyde starting material available? d1->d3 3,4-Disubstituted r1 Route 1: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition of Terminal Alkyne + Nitrile Oxide d2->r1 Yes d2->r2 No r3 Route 3: Enamine-based [3+2] Cycloaddition of Aldehyde + N-hydroximidoyl chloride d3->r3 Yes r4 Route 4: Condensation of β-enamino diketone with Hydroxylamine + Lewis Acid (BF3·OEt2) d3->r4 No

Caption: Decision workflow for selecting a regioselective synthetic route.

Caption: FMO control explaining regioselectivity in 1,3-dipolar cycloadditions.

References

mitigating hydrolytic instability of isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole-Based Compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges associated with the hydrolytic instability of isoxazole derivatives.

Frequently Asked Questions (FAQs) on Isoxazole Instability

Q1: Why is my isoxazole-based compound degrading in aqueous solutions?

A1: The isoxazole ring is susceptible to hydrolytic degradation due to the weak N-O bond.[1] This instability can be catalyzed by acidic or basic conditions, leading to ring cleavage.[2][3][4] The specific degradation pathway and rate are influenced by factors such as pH, temperature, solvent, and the substitution pattern on the isoxazole ring itself.[2][5] For instance, 3-unsubstituted isoxazoles can be particularly prone to ring opening through deprotonation.[5]

Q2: What are the common degradation products of isoxazole hydrolysis?

A2: The hydrolysis of the isoxazole ring typically results in the formation of β-amino enones or their tautomers, β-imino ketones.[6] In some cases, further degradation can occur. For example, the acidic degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone yields products like 2-hydroxy-1,4-naphthoquinone and 2-butanone.[2] Analytical techniques such as HPLC and LC-MS/MS are essential for the separation and identification of these degradation products.[7][8][9]

Q3: How do pH and temperature affect the stability of my compound?

A3: Both pH and temperature significantly impact the rate of hydrolysis. Generally, stability is lowest at acidic and basic pH values, with maximum stability often found in the neutral pH region.[4] For example, the anti-inflammatory drug leflunomide shows increased degradation as the pH becomes more basic.[3] Its half-life at 37°C is 7.4 hours at pH 7.4, but decreases to 1.2 hours at pH 10.[3] Higher temperatures also accelerate the degradation rate, following the principles of chemical kinetics.[2]

Q4: Can the substituents on the isoxazole ring influence its stability?

A4: Yes, the electronic and steric properties of substituents on the isoxazole ring play a crucial role in its stability. The presence of electron-withdrawing or bulky groups can alter the electron density of the ring and sterically hinder the approach of nucleophiles, thereby affecting the rate of hydrolysis. For instance, the lack of a substituent at the C3 position in leflunomide is essential for its metabolic ring opening.[5] Modifying substituents is a key strategy in medicinal chemistry to improve the stability and pharmacokinetic profiles of isoxazole-based drug candidates.[10][11]

Troubleshooting Guide

Problem: My isoxazole compound shows significant degradation during my in-vitro assay.

Possible Cause Troubleshooting Step Recommended Action
Inappropriate pH The pH of your assay buffer may be too acidic or basic, catalyzing hydrolysis.[4]Measure the pH of your stock solutions and final assay buffer. Adjust the pH to a neutral range (6.5-7.5) if possible, where isoxazoles tend to be more stable.[4]
High Temperature The assay is being conducted at an elevated temperature (e.g., 37°C), accelerating degradation.[3]If the experimental protocol allows, consider running the assay at a lower temperature. If 37°C is required, minimize the incubation time as much as possible.
Aqueous Solubility Issues The compound has low aqueous solubility, and the organic co-solvent used (e.g., DMSO, Methanol) is not sufficient to maintain stability.Prepare fresh stock solutions immediately before use. Minimize the amount of time the compound spends in aqueous buffer prior to the experiment.
Inherent Instability The specific substitution pattern of your compound makes it inherently unstable under aqueous conditions.[5]Consider structural modifications, such as introducing different substituents on the isoxazole ring or exploring bioisosteres to enhance stability while retaining activity.[12][13]

Problem: I need to identify the degradation products of my compound.

Step Description Recommended Analytical Technique(s)
1. Stress Testing Intentionally degrade the compound under harsh conditions (e.g., strong acid, strong base, high heat) to generate a sufficient quantity of degradation products.[14]Follow forced degradation study guidelines.[15]
2. Separation Separate the parent compound from its degradation products.High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[9][16] Thin-Layer Chromatography (TLC) can also be used for preliminary analysis.
3. Identification Elucidate the structure of the separated impurities.Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) provide molecular weight and fragmentation data for structural identification.[7][8][16]

Mitigation Strategies & Experimental Protocols

Formulation Strategies to Enhance Stability

Formulation strategies can create a micro-environment that protects the isoxazole compound from hydrolysis.[17]

  • pH Control: Using buffering agents (e.g., phosphate, citrate) to maintain the pH of the formulation in a range where the compound exhibits maximum stability is a primary strategy.[17][18]

  • Lyophilization (Freeze-Drying): For highly unstable compounds, removing water from the formulation via lyophilization can prevent hydrolysis during storage.[17] The compound is then reconstituted immediately before use.

  • Microencapsulation: Encapsulating the drug particles within a protective shell can provide a physical barrier against exposure to water and other environmental factors.[17][18]

  • Use of Co-solvents or Complexing Agents: For liquid formulations, using co-solvents or complexing agents like cyclodextrins can enhance solubility and stability.[18]

Quantitative Data on Isoxazole Stability

The stability of an isoxazole compound is highly dependent on its structure and the experimental conditions. The following table summarizes stability data for the drug Leflunomide as an example.

Table 1: pH and Temperature Stability of Leflunomide

Temperature pH Apparent Half-Life (t½)
25°C 4.0 Stable
25°C 7.4 Stable
25°C 10.0 ~6.0 hours
37°C 4.0 Stable
37°C 7.4 ~7.4 hours
37°C 10.0 ~1.2 hours

(Data sourced from reference[3])

Protocol: General Hydrolytic Stability Study (as per OECD 111 Guideline)

This protocol outlines a general procedure for assessing the hydrolytic stability of an isoxazole-based compound.[19]

Objective: To determine the rate of hydrolysis of a test substance at different pH values (4, 7, and 9) and temperatures.

Materials:

  • Test compound

  • Sterile buffer solutions: pH 4 (e.g., citrate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)

  • Acetonitrile or other suitable organic solvent

  • Incubators or water baths controlled at specified temperatures (e.g., 25°C, 37°C, 50°C)[14]

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Test Solutions: Prepare a concentrated stock solution of the test compound in a suitable organic solvent. From this stock, prepare dilute aqueous solutions in each of the pH 4, 7, and 9 buffers. The final concentration should be below the compound's water solubility limit, and the volume of organic solvent should typically be less than 1%.

  • Incubation: Place the test solutions in sealed containers in incubators set at the desired temperatures. Protect samples from light if the compound is known to be photolabile.

  • Sampling: At appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution. The frequency of sampling should be sufficient to establish a clear degradation profile.

  • Sample Analysis: Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a validated, stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.[8]

  • Data Evaluation: For each pH and temperature condition, plot the natural logarithm of the parent compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Isoxazole Isoxazole Ring (Stable) Protonation Protonation of Ring Nitrogen Isoxazole->Protonation H⁺ Deprotonation Deprotonation (e.g., at C3-H) Isoxazole->Deprotonation OH⁻ Cleavage_A N-O Bond Cleavage Protonation->Cleavage_A H₂O Product_A β-Imino Ketone Cleavage_A->Product_A Cleavage_B N-O Bond Cleavage Deprotonation->Cleavage_B Product_B α-Cyanoenol or β-Amino Enone Cleavage_B->Product_B

Caption: Generalized pathways for acid and base-catalyzed isoxazole ring hydrolysis.

Troubleshooting_Workflow start Compound Degradation Observed in Experiment check_pH Is the buffer pH in the 6.5-7.5 range? start->check_pH adjust_pH Action: Adjust buffer pH to neutral and re-test check_pH->adjust_pH No check_temp Is the experiment run at elevated temperature? check_pH->check_temp Yes adjust_pH->check_temp reduce_temp Action: Minimize incubation time or reduce temperature if possible check_temp->reduce_temp Yes check_formulation Are stock solutions fresh? Is compound in solution long? check_temp->check_formulation No reduce_temp->check_formulation improve_formulation Action: Use fresh solutions. Consider formulation aids (e.g., cyclodextrin). check_formulation->improve_formulation No consider_structure Problem Persists: Consider inherent instability check_formulation->consider_structure Yes improve_formulation->consider_structure redesign Action: Structural modification or bioisosteric replacement consider_structure->redesign

Caption: Troubleshooting workflow for unexpected isoxazole compound degradation.

Stability_Study_Workflow prep 1. Prepare Test Solutions (pH 4, 7, 9 Buffers) incubate 2. Incubate Samples (Controlled Temperature & Time) prep->incubate sampling 3. Withdraw Aliquots at Pre-defined Intervals incubate->sampling analysis 4. Analyze Samples (HPLC or LC-MS/MS) sampling->analysis data_eval 5. Plot Data & Determine Kinetics (ln[C] vs. time) analysis->data_eval report 6. Calculate Rate Constant (k) and Half-Life (t½) data_eval->report

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with isoxazole derivatives in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve issues and achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to inconsistent and unreliable results in your experiments.

FAQ 1: My isoxazole compound is precipitating out of solution during my cell-based assay. What can I do?

Answer: Precipitation is a frequent issue with hydrophobic compounds like many isoxazole derivatives, especially when diluting a DMSO stock solution into an aqueous assay buffer or cell culture medium.[1] Here is a step-by-step guide to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may cause compounds to precipitate upon dilution.[1] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.[1]

  • Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Use a Surfactant: For compounds with very poor aqueous solubility, consider using a small, non-toxic concentration of a surfactant like Tween-80. However, be sure to include a vehicle control with the surfactant alone to ensure it does not affect your assay results.[1]

  • Check for Salt-Out Effects: High salt concentrations in your buffer (like PBS) can sometimes cause compounds to precipitate. If you suspect this, try a buffer with a lower salt concentration, if your assay allows for it.[1]

  • Visual Confirmation: Always visually inspect your assay plates under a microscope after adding the compound to check for precipitation.

Below is a workflow to troubleshoot precipitation issues.

G Troubleshooting Isoxazole Precipitation start Precipitation Observed check_dmso Optimize DMSO Concentration (≤0.5%) start->check_dmso modify_dilution Modify Dilution Method (add buffer to stock) check_dmso->modify_dilution Still Precipitates end Compound Solubilized check_dmso->end Resolved use_surfactant Consider Surfactant (e.g., Tween-80) modify_dilution->use_surfactant Still Precipitates modify_dilution->end Resolved check_salt Check for Salt-Out Effects (lower salt buffer) use_surfactant->check_salt Still Precipitates use_surfactant->end Resolved visual_inspect Visually Inspect Wells check_salt->visual_inspect If Applicable check_salt->end Resolved visual_inspect->end No Precipitate Seen

A flowchart for troubleshooting isoxazole precipitation in assays.
FAQ 2: I'm seeing variable IC50 values for my isoxazole inhibitor in an enzyme assay. What could be the cause?

Answer: Inconsistent IC50 values in enzyme inhibition assays can arise from several factors. Here are some key areas to investigate:

  • Enzyme Concentration and Stability: Ensure you are using a consistent concentration of active enzyme in each experiment. Enzymes can lose activity over time, especially with repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment and keep them on ice.[1]

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments, ideally at or below the Michaelis-Menten constant (Km) value.[1]

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be consistent across all experiments.[1]

  • Compound Stability: Isoxazoles can be unstable in certain buffer conditions, particularly at basic pH.[1][2] This can lead to a decrease in the effective concentration of your inhibitor over the course of the assay. Assess the stability of your compound in the assay buffer over the experiment's time course.[1]

  • Assay Artifacts: Some compounds can interfere with the assay signal (e.g., autofluorescence or light scattering). Always run a control with your compound and all assay components except the enzyme to check for interference.[1]

Below is a diagram illustrating the logical relationships in troubleshooting inconsistent IC50 values.

G Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Values check_enzyme Verify Enzyme Concentration and Stability start->check_enzyme check_substrate Confirm Consistent Substrate Concentration start->check_substrate check_incubation Standardize Incubation Times start->check_incubation check_compound_stability Assess Compound Stability in Assay Buffer start->check_compound_stability check_artifacts Test for Assay Artifacts start->check_artifacts end Consistent IC50 Values check_enzyme->end check_substrate->end check_incubation->end check_compound_stability->end check_artifacts->end

A workflow for troubleshooting inconsistent IC50 values.
FAQ 3: My isoxazole compound is showing cytotoxicity in a cell viability assay (e.g., MTT), but I suspect it might be an artifact. How can I confirm this?

Answer: It's possible for compounds to interfere with the MTT assay readout. The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. Some compounds can directly reduce MTT or interfere with the absorbance reading.[1] Here’s how you can investigate potential artifacts:

  • Use an Alternative Viability Assay: Employ a different cytotoxicity assay that has a distinct mechanism of action, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).

  • Visual Inspection: Observe the cells under a microscope after treatment. If the cells appear healthy and confluent despite a cytotoxic reading in the MTT assay, it's a strong indication of assay interference.[1]

  • Check for Formazan Crystal Inhibition: Some compounds can inhibit the solubilization of the formazan crystals, leading to a falsely low reading. After adding the solubilization buffer, visually inspect the wells to ensure all purple crystals have dissolved.[1]

  • Compound-Only Control: Incubate your isoxazole derivative in the assay medium without cells to see if it directly reduces the MTT reagent.

Data Presentation

Table 1: Sample IC50 Values of Isoxazole Derivatives in Kinase Assays

This table provides example IC50 values for different isoxazole derivatives against various kinases. Note that these values are examples and will vary depending on the specific isoxazole derivative and experimental conditions.[1]

Isoxazole DerivativeTarget KinaseIC50 (µM)Assay Type
Compound Ap38α0.006Enzymatic
Compound BCK1δ0.033Enzymatic
Compound CCK1ε0.073Enzymatic
Table 2: Stability of Leflunomide (an Isoxazole Derivative) at Different pH and Temperatures

This table summarizes the stability of the isoxazole ring in leflunomide under various conditions. The half-life (t1/2) indicates the time for 50% of the compound to degrade.

TemperaturepHHalf-life (t1/2)Stability
25°C4.0StableHigh
25°C7.4StableHigh
25°C10.0~6.0 hoursLow
37°C4.0StableHigh
37°C7.4~7.4 hoursModerate
37°C10.0~1.2 hoursVery Low

Data adapted from a study on leflunomide stability.[2]

Experimental Protocols

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxicity of isoxazole derivatives using the MTT assay.

  • Cell Seeding:

    • Culture and harvest the desired cancer cell line (e.g., MCF-7, HeLa).[3]

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole derivative in DMSO.

    • Perform serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the isoxazole derivative. Include a vehicle control (DMSO only) and a positive control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a fresh solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a general signaling pathway that can be modulated by isoxazole derivatives that act as kinase inhibitors. Many isoxazole compounds are designed to target specific kinases involved in cell proliferation and survival pathways.

G General Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors Kinase3->Transcription Activates Isoxazole Isoxazole Derivative Isoxazole->Kinase2 Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibition Inhibition

Signaling pathway of a hypothetical isoxazole kinase inhibitor.

References

strategies for removing stubborn impurities from 5-cyclopropylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-cyclopropylisoxazole-4-carboxylic acid. The following sections offer solutions to common issues observed during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I observe a persistent, less polar impurity in my product during TLC analysis (higher Rf value). What is it likely to be and how can I remove it?

A1: A less polar impurity with a higher Rf value is often the unhydrolyzed ester precursor, such as ethyl 5-cyclopropylisoxazole-4-carboxylate, resulting from incomplete saponification.

Troubleshooting Steps:

  • Drive the Hydrolysis to Completion:

    • Increase Reaction Time: Extend the hydrolysis reaction time to ensure all the ester is consumed.

    • Increase Base Concentration: Use a higher concentration of the base (e.g., LiOH or NaOH) to facilitate complete hydrolysis.

    • Optimize Temperature: Ensure the reaction temperature is sufficient to drive the reaction forward without causing degradation.

  • Purification Strategy:

    • Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid product from the neutral ester impurity. The carboxylic acid will be extracted into an aqueous basic solution, leaving the ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

    • Column Chromatography: If extraction is not sufficient, column chromatography using silica gel can be employed. A gradient elution with a hexane/ethyl acetate solvent system, gradually increasing the polarity, will allow for the separation of the less polar ester from the more polar carboxylic acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any residual non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3.

  • The purified this compound should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Removing a Less Polar Impurity

start Persistent Less Polar Impurity (Higher Rf) cause Likely Cause: Unhydrolyzed Ester Precursor start->cause solution1 Optimize Hydrolysis: - Increase reaction time - Increase base concentration - Adjust temperature cause->solution1 solution2 Purification: Acid-Base Extraction cause->solution2 solution3 Purification: Column Chromatography cause->solution3 outcome Pure this compound solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for a persistent less polar impurity.

Q2: My final product has a low yield and a broad melting point. What are the potential causes and how can I address this?

A2: A low yield and a broad melting point are indicative of the presence of multiple impurities. These can include unreacted starting materials, side-products from the isoxazole ring formation, or degradation products.

Potential Impurities and Solutions:

Impurity TypePotential CauseRecommended Action
Unreacted Starting Materials Incomplete reaction during the initial isoxazole synthesis.Ensure accurate stoichiometry and sufficient reaction time. Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting materials.
Isomeric Impurities Lack of regioselectivity during the cycloaddition reaction can lead to the formation of isomeric isoxazole structures.Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired regioisomer. Separation of isomers can be challenging and may require preparative HPLC.
Decarboxylation Product The carboxylic acid product may be unstable at elevated temperatures, leading to decarboxylation to form 5-cyclopropylisoxazole. This is a common issue with some oxazole carboxylic acids.Avoid excessive heat during workup, purification, and drying. Use moderate temperatures and consider drying under vacuum at room temperature.
Ring-Opened Byproducts Isoxazole rings can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or harsh pH.[1]Maintain careful control over reaction conditions and pH during workup and purification. Use of a buffered system may be beneficial.

Experimental Protocol: Recrystallization

Recrystallization is an effective technique for purifying solid compounds and can help narrow the melting point range.

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, acetone, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Pathway for Low Yield and Broad Melting Point

start Low Yield & Broad Melting Point cause1 Unreacted Starting Materials start->cause1 cause2 Side-Products (e.g., Isomers) start->cause2 cause3 Product Degradation (Decarboxylation, Ring-Opening) start->cause3 sub_cause1 Incomplete Reaction cause1->sub_cause1 sub_cause2 Poor Regioselectivity cause2->sub_cause2 sub_cause3 Excessive Heat or Harsh pH cause3->sub_cause3 solution1 Optimize Reaction Conditions: - Stoichiometry - Reaction Time sub_cause1->solution1 solution2 Optimize Cycloaddition Conditions sub_cause2->solution2 solution3 Modify Workup & Purification: - Lower Temperatures - pH Control sub_cause3->solution3 purification Purification Strategy: - Recrystallization - Column Chromatography solution1->purification solution2->purification solution3->purification outcome Improved Yield & Sharp Melting Point purification->outcome

Caption: A logical workflow for addressing low yield and broad melting point.

Q3: My purified product appears oily or fails to crystallize. What can I do?

A3: The failure of a product to crystallize, often referred to as "oiling out," can be due to the presence of impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent.

Troubleshooting Crystallization:

ProblemPotential CauseSuggested Solution
Product "Oils Out" During Cooling The solvent may be too non-polar, causing the product to come out of solution as a liquid before it can crystallize. The presence of impurities can also lower the melting point of the mixture.Try a more polar solvent or a solvent mixture. If using a mixed solvent system, add the anti-solvent more slowly. Ensure the product is sufficiently pure before attempting crystallization.
Supersaturation The solution is supersaturated, but crystal nucleation has not initiated.Induce crystallization by: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a small crystal of the pure product.
Residual Solvent Trace amounts of a solvent in which the compound is highly soluble can prevent crystallization.Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure before attempting recrystallization.

Experimental Workflow for Difficult Crystallizations

start Product Fails to Crystallize (Oily Product) check_purity Step 1: Verify Purity (TLC, NMR) start->check_purity impure Impure Product check_purity->impure Impurities Detected pure Product is Pure check_purity->pure No Significant Impurities purify Step 2: Further Purification - Acid-Base Extraction - Chromatography impure->purify solvent_screen Step 2: Solvent Screening - Test different solvents and mixtures pure->solvent_screen purify->solvent_screen induce_crystallization Step 3: Induce Crystallization - Scratching - Seeding solvent_screen->induce_crystallization outcome Crystalline Product induce_crystallization->outcome

Caption: Workflow for troubleshooting difficult crystallizations.

References

Validation & Comparative

Comparative Study of 5-Cyclopropylisoxazole-4-Carboxylic Acid Analogs as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides reveals insights into their structure-activity relationships as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. This guide provides a comparative assessment of these analogs, supported by quantitative data and detailed experimental protocols, for researchers and professionals in drug and herbicide development.

The isoxazole class of compounds, particularly derivatives of 5-cyclopropylisoxazole-4-carboxylic acid, has emerged as a promising scaffold in the development of novel herbicides. These compounds act as pro-herbicides, undergoing in-planta conversion to their active form, which then inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the characteristic bleaching of plant tissues and eventual plant death.

A significant study in this area focused on the design and synthesis of a series of 27 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. This research provides a valuable platform for a comparative analysis of the structure-activity relationships (SAR) within this chemical series.

Quantitative Comparison of Herbicidal Activity

The herbicidal efficacy of this compound analogs is primarily assessed through herbicidal activity assays against various weed species and enzymatic assays targeting the HPPD enzyme. The following table summarizes the available quantitative data for a selection of these analogs.

Compound IDStructureTarget Weed(s)Concentration/RateInhibition (%)HPPD Inhibition EC50 (µM)
I-05 N-(4-chlorobenzyl)-5-cyclopropylisoxazole-4-carboxamideEchinochloa crusgalli, Abutilon theophrasti150 g/ha (post-emergence)ExcellentII-05 (metabolite): 1.05[1]
I-26 N-(2,4-dichlorobenzyl)-5-cyclopropylisoxazole-4-carboxamidePortulaca oleracea, Abutilon theophrasti10 mg/L100[1]Not Reported
Butachlor (positive control)Portulaca oleracea, Abutilon theophrasti10 mg/L50[1]Not Applicable
Mesotrione (positive control)Not ApplicableNot ApplicableNot Applicable1.35[1]

Note: The active herbicidal agent for the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides is the isoxazole ring-opening product (a diketonitrile), formed within the plant. The EC50 value for I-05 is for its metabolite, designated as II-05.

Structure-Activity Relationship Insights

The development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was based on a multitarget drug design strategy, combining the pharmacophores of the known HPPD inhibitor isoxaflutole and an amide herbicide.[1] The core this compound moiety serves as a precursor to the active diketonitrile that inhibits HPPD.

The available data indicates that substitutions on the benzylamine portion of the molecule significantly influence the herbicidal activity. For instance, the presence of chlorine atoms on the benzyl ring, as seen in compounds I-05 (4-chloro) and I-26 (2,4-dichloro), appears to be favorable for high herbicidal efficacy. Compound I-26, with two chlorine substituents, demonstrated complete inhibition of Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L.[1]

The enzymatic bioassays revealed that the parent compound, I-05, does not directly inhibit HPPD. However, its ring-opened metabolite, II-05, is a potent inhibitor with an EC50 value of 1.05 µM, which is comparable to the commercial herbicide mesotrione (EC50 of 1.35 µM).[1] This confirms the pro-herbicide nature of this class of compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Herbicidal Activity Assay (In Vitro)

This protocol outlines the laboratory-based petri dish assay used to evaluate the pre-emergence herbicidal activity of the compounds.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted with deionized water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations (e.g., 10 mg/L).

  • Assay Setup: Filter paper is placed in petri dishes, and a specific volume of the test solution is added to saturate the paper.

  • Seed Germination: Seeds of the target weed species (e.g., Portulaca oleracea, Abutilon theophrasti) are placed on the treated filter paper.

  • Incubation: The petri dishes are sealed and placed in a growth chamber under controlled conditions of temperature, light, and humidity.

  • Data Collection: After a set incubation period (e.g., 7-10 days), the germination rate and the root and shoot growth of the seedlings are measured. The percentage of inhibition is calculated relative to a solvent-only control.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay (In Vitro)

This enzymatic assay determines the direct inhibitory effect of the compounds on the HPPD enzyme.

  • Enzyme Preparation: Recombinant HPPD enzyme from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.

  • Reaction Mixture: A reaction buffer is prepared containing the purified HPPD enzyme, the substrate 4-hydroxyphenylpyruvate (HPP), and any necessary co-factors.

  • Inhibitor Addition: The test compounds (in their active, ring-opened form if necessary) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated, and the activity of the HPPD enzyme is measured by monitoring the formation of the product, homogentisate, or by a coupled-enzyme assay that produces a spectrophotometrically detectable signal.

  • Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The EC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

HPPD_Inhibition_Pathway cluster_plant Inside Plant Cell cluster_enzyme HPPD Enzyme Pathway Proherbicide 5-Cyclopropylisoxazole- 4-carboxamide Analog Active_Inhibitor Diketonitrile (Active Metabolite) Proherbicide->Active_Inhibitor Ring Opening (Metabolism) HPPD HPPD Enzyme Active_Inhibitor->HPPD Inhibition HGA Homogentisate (Product) HPPD->HGA HPP 4-Hydroxyphenylpyruvate (Substrate) HPP->HPPD PQ_Tocopherol Plastoquinone & Tocopherol Biosynthesis HGA->PQ_Tocopherol

Caption: Mechanism of action for 5-cyclopropylisoxazole-4-carboxamide analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Herbicidal_Assay In Vitro Herbicidal Assay (Petri Dish) Purification->Herbicidal_Assay HPPD_Assay In Vitro HPPD Enzyme Inhibition Assay Purification->HPPD_Assay Data_Collection Measure Inhibition (%) Herbicidal_Assay->Data_Collection EC50_Calculation Calculate EC50 Values HPPD_Assay->EC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis EC50_Calculation->SAR_Analysis

Caption: General experimental workflow for the comparative study.

References

Unveiling the Herbicidal Potential of Novel 5-Cyclopropylisoxazole-4-carboxamides: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of novel 5-cyclopropylisoxazole-4-carboxamide compounds reveals their potent herbicidal activity against a range of common agricultural weeds. This guide provides an objective comparison of their in vivo performance against established commercial herbicides, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Recent studies have highlighted a promising new class of herbicides: 5-cyclopropylisoxazole-4-carboxamides. These compounds have demonstrated significant efficacy in controlling problematic weeds, with some derivatives exhibiting activity comparable or superior to current market standards. The primary mechanism of action for many of these novel herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic bleaching of plant tissues, followed by necrosis and death.

In Vivo Herbicidal Efficacy: A Comparative Overview

The herbicidal activity of several novel 5-cyclopropylisoxazole-4-carboxamide derivatives has been evaluated in vivo against both broadleaf and grass weeds. The results, summarized in the tables below, demonstrate their potential as effective weed management agents.

Post-emergence Herbicidal Activity
CompoundTarget WeedApplication Rate (g/ha)Inhibition (%)Compared to
I-05 Echinochloa crusgalli (Barnyard grass)150Excellent-
I-05 Abutilon theophrasti (Velvetleaf)150Excellent-
I-26 Portulaca oleracea (Common purslane)10 mg/L100Butachlor (50%)
I-26 Abutilon theophrasti (Velvetleaf)10 mg/L100Butachlor (50%)
b9 Digitaria sanguinalis (Large crabgrass)90~90Isoxaflutole
b9 Amaranthus retroflexus (Redroot pigweed)90~85Isoxaflutole
b10 Digitaria sanguinalis (Large crabgrass)90~90Isoxaflutole
b10 Amaranthus retroflexus (Redroot pigweed)90~85Isoxaflutole

Data sourced from multiple studies, presented for comparative purposes.[1][2][3][4]

In Vitro Herbicidal Activity
CompoundTarget WeedConcentration (mg/L)Inhibition (%)Compared to
b9 Digitaria sanguinalis100~90Isoxaflutole
b9 Amaranthus retroflexus100~90Isoxaflutole
b10 Digitaria sanguinalis100~90Isoxaflutole
b10 Amaranthus retroflexus100~90Isoxaflutole

In vitro results from petri dish assays, indicating root and stem growth inhibition.[2][4][5][6]

Mechanism of Action: HPPD Inhibition Pathway

The primary mode of action for many of these novel 5-cyclopropylisoxazole-4-carboxamides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway. By inhibiting HPPD, these compounds disrupt carotenoid production, leading to the degradation of chlorophyll and ultimately, plant death. Some compounds in this class act as pro-herbicides, where the isoxazole ring opens within the plant to form the active HPPD-inhibiting diketonitrile.[1][3][5]

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate HPPD_Enzyme HPPD Enzyme 4-Hydroxyphenylpyruvate->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plant_Death Plant_Death Plastoquinone_Tocopherol Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis Herbicide 5-Cyclopropylisoxazole -4-carboxamide Inhibition Inhibition Herbicide->Inhibition Inhibition->HPPD_Enzyme

HPPD Inhibition Pathway

Experimental Protocols

The following sections detail the methodologies employed for the in vivo and in vitro evaluation of the herbicidal activity of 5-cyclopropylisoxazole-4-carboxamides.

In Vivo Post-emergence Herbicidal Assay
  • Plant Cultivation : Seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti, Digitaria sanguinalis, Amaranthus retroflexus) are sown in plastic pots containing a sterilized soil mix. The pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and photoperiod.

  • Herbicide Application : The test compounds and commercial standards are formulated as emulsifiable concentrates. When the weeds reach the 2-3 leaf stage, they are treated with the herbicide formulations using a laboratory sprayer. Application rates are typically varied to determine dose-response relationships.

  • Evaluation : Herbicidal injury is visually assessed at specified intervals after treatment (e.g., 7, 14, and 21 days). The assessment is based on a percentage scale, where 0% represents no effect and 100% represents complete plant death. Symptoms such as chlorosis, necrosis, and growth inhibition are recorded.

In Vitro Petri Dish Assay
  • Assay Preparation : A layer of filter paper is placed in each petri dish, to which a specific volume of the test compound solution at a predetermined concentration is added.

  • Seed Germination : Seeds of the target weed species are placed on the treated filter paper. The petri dishes are then sealed and incubated in a growth chamber under controlled light and temperature conditions.

  • Data Collection : After a set incubation period (e.g., 7-10 days), the germination rate, as well as the root and shoot length of the seedlings, are measured. The percentage of inhibition is calculated by comparing the measurements of the treated seedlings to those of an untreated control.

Experimental_Workflow cluster_invivo In Vivo Post-emergence Assay cluster_invitro In Vitro Petri Dish Assay Cultivation Weed Cultivation (2-3 leaf stage) Application_invivo Herbicide Application (Foliar Spray) Cultivation->Application_invivo Evaluation_invivo Visual Assessment of Injury (% Inhibition, Symptoms) Application_invivo->Evaluation_invivo End End Evaluation_invivo->End Data Analysis Preparation_invitro Petri Dish Preparation (Treated Filter Paper) Germination Seed Germination & Incubation Preparation_invitro->Germination Measurement Measurement of Root/Shoot Length & Germination Rate Germination->Measurement Measurement->End Data Analysis Start Start Start->Cultivation Start->Preparation_invitro

Experimental Workflow

Conclusion

The novel 5-cyclopropylisoxazole-4-carboxamides represent a promising new frontier in herbicide development. Their potent in vivo activity against a range of economically important weeds, coupled with a well-defined mechanism of action, makes them attractive candidates for further research and development. The comparative data presented in this guide underscore their potential to serve as effective alternatives to existing herbicides, potentially offering new solutions for weed management in various agricultural systems. Continued investigation into their crop selectivity, environmental fate, and toxicological profiles will be crucial in fully realizing their agricultural potential.

References

A Comparative Guide to the Structure-Activity Relationship of HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical class of herbicides. By objectively comparing the performance of different chemical scaffolds and providing detailed experimental data, this document serves as a valuable resource for researchers in the field of agrochemistry and drug discovery.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[3][4] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of plant tissues due to chlorophyll degradation, followed by necrosis and death.[3] This mechanism of action makes HPPD an effective target for herbicides.[3]

HPPD inhibitors are broadly classified into several chemical families, including the triketones, pyrazolones, and diketonitriles.[1][5] The development of these inhibitors has been a significant advancement in weed management, particularly in the context of evolved resistance to other herbicide classes like glyphosate.[1]

Comparative Analysis of HPPD Inhibitors

The inhibitory activity of HPPD inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. The following tables summarize the quantitative SAR data for various classes of HPPD inhibitors.

Triketone Derivatives

The triketone class is one of the most well-established and commercially successful groups of HPPD inhibitors.[6] Their general structure consists of a 1,3-dione moiety attached to a substituted benzoyl group.

CompoundR1R2R3R4IC50 (μM) vs. Arabidopsis thaliana HPPDReference
MesotrioneNO2HSO2MeH0.23[7]
TembotrioneClHSO2MeFNot specified
BicyclopyroneHOCH2CH(CH3)2SO2MeHNot specified
IV-8 ClHHH>1[7]
IV-45 ClFHH0.21[7]

Key SAR insights for Triketones:

  • The presence of a bulky substituent at the ortho position of the benzoyl ring is crucial for high inhibitory activity.

  • Electron-withdrawing groups on the benzoyl ring generally enhance potency.

  • Modifications to the cyclohexanedione ring can influence both potency and crop selectivity.

Pyrazole Derivatives

Pyrazole-based HPPD inhibitors represent another significant class of herbicides. These compounds feature a pyrazole ring, often with various substituents that influence their activity.

CompoundR1R2R3IC50 (μM)Reference
PyrasulfotoleSO2MeMeHNot specified
TopramezoneSO2MeMeOHNot specified
TolpyralateCF3MeCON(Me)2Not specified

Key SAR insights for Pyrazoles:

  • The nature of the substituent at the 1-position of the pyrazole ring significantly impacts herbicidal activity.

  • The substituent at the 4-position of the pyrazole ring is critical for binding to the active site of the HPPD enzyme.

  • The overall lipophilicity of the molecule plays a role in its uptake and translocation within the plant.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of HPPD inhibitors. The following are protocols for key experiments cited in the literature.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the HPPD enzyme.

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). Since HGA itself does not have a strong UV absorbance, a coupled-enzyme system is often employed. Homogentisate 1,2-dioxygenase (HGD) is added to the reaction, which rapidly converts HGA to maleylacetoacetate. The formation of maleylacetoacetate can be continuously monitored by measuring the increase in absorbance at 318 nm.[3] In the presence of an HPPD inhibitor, the rate of this absorbance increase is reduced.

Materials and Reagents:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Homogentisate 1,2-dioxygenase (HGD)

  • p-Hydroxyphenylpyruvate (HPPA) substrate solution

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (HPPD inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and HGD.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with solvent only.

  • Add the HPPD enzyme to all wells.

  • Initiate the reaction by adding the HPPA substrate solution.

  • Immediately begin monitoring the increase in absorbance at 318 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Activity Assay (Post-emergence)

This assay evaluates the herbicidal efficacy of a compound on whole plants.

Principle: The test compound is applied to the foliage of young, actively growing plants. The herbicidal effect is assessed visually over a period of time by observing symptoms such as bleaching, necrosis, and growth inhibition.

Materials and Reagents:

  • Test plants (e.g., various weed species and crop species) grown in pots under controlled greenhouse conditions.

  • Test compounds formulated as a sprayable solution (e.g., dissolved in a solvent/surfactant mixture).

  • Spray chamber to ensure uniform application.

  • Positive control (a commercial HPPD inhibitor herbicide).

  • Negative control (formulation blank).

Procedure:

  • Grow the test plants to a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare different concentrations of the test compound formulations.

  • Apply the formulations to the plants using a calibrated spray chamber to deliver a precise dose.

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Score the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • The data can be used to determine the dose required to achieve a certain level of weed control (e.g., GR50, the dose causing 50% growth reduction).[8]

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Chlorophyll Degradation (Bleaching) HPPD->Bleaching Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Antioxidant Protection Tocopherols->Photosynthesis Carotenoids->Photosynthesis Protects Chlorophyll Inhibitor HPPD Inhibitor Inhibitor->HPPD Inhibits

Caption: Mechanism of action of HPPD inhibitors leading to plant bleaching.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Enzyme_Prep Enzyme Preparation (Recombinant HPPD) Assay_Setup Assay Setup (Substrate, Inhibitor) Enzyme_Prep->Assay_Setup Data_Acquisition Spectrophotometric Measurement Assay_Setup->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc GR50_Calc GR50 Calculation Plant_Growth Plant Cultivation Treatment Herbicide Application Plant_Growth->Treatment Observation Symptom Assessment Treatment->Observation Observation->GR50_Calc

Caption: Workflow for in vitro and in vivo evaluation of HPPD inhibitors.

References

Decoding the Interaction: A Comparative Guide to Confirming the Binding Mode of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding precisely how a ligand interacts with its target protein is paramount for structure-based drug design and lead optimization. This guide provides a comprehensive comparison of key experimental and computational techniques to elucidate the binding mode of isoxazole derivatives, a versatile scaffold in medicinal chemistry. We present objective comparisons, supporting experimental data, and detailed protocols to empower your research.

The confirmation of a ligand's binding mode is a multi-faceted process that often involves a combination of high-resolution structural biology techniques, biophysical methods to quantify binding affinity and kinetics, and computational approaches to model and predict interactions. The selection of the most appropriate methods depends on the specific research question, the properties of the target protein and the isoxazole derivative, and the available resources.

High-Resolution Structural Methods: Visualizing the Interaction

The most definitive methods for determining the binding mode of a ligand are those that provide a three-dimensional, atomic-level picture of the protein-ligand complex.

X-Ray Crystallography

X-ray crystallography is considered the gold standard for determining the precise binding orientation and intermolecular interactions of a ligand within a protein's binding site.[1] By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex, a detailed electron density map can be generated, revealing the positions of individual atoms.

A notable example is the determination of the co-crystal structure of an isoxazole derivative with CnAcs1, which revealed that the inhibitor interacts with both the CoA and the acetyl portions of the binding pocket. This level of detail is invaluable for understanding the mechanism of inhibition and for designing more potent and selective analogs.

Table 1: Comparison of High-Resolution Structural Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
X-Ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise binding pose, intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[1]Unambiguous determination of binding mode, provides atomic-level detail.Requires high-quality protein crystals, which can be challenging to obtain; the crystal structure represents a static snapshot and may not fully capture dynamic interactions in solution.
NMR Spectroscopy Information on ligand binding site, conformational changes in the protein and ligand upon binding, and binding kinetics (through techniques like saturation transfer difference).Provides information about the solution-state structure and dynamics of the complex; can detect weak and transient interactions.[2]Typically limited to smaller proteins; structure determination can be complex and time-consuming.

Biophysical Methods: Quantifying the Binding Affinity and Kinetics

While structural methods provide a static picture, biophysical techniques are essential for quantifying the strength and speed of the interaction between the isoxazole derivative and its target.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3] By titrating the isoxazole derivative into a solution containing the target protein, one can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The kinetic data provided by SPR can offer insights into the drug's residence time on the target.[4]

Table 2: Comparison of Biophysical Methods for Binding Analysis

TechniqueQuantitative DataAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3]Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[3]Requires relatively large amounts of protein and ligand, lower throughput.
Surface Plasmon Resonance (SPR) Binding affinity (KD), association rate (kon), dissociation rate (koff).[4]Label-free, real-time analysis of binding kinetics, high sensitivity, requires small amounts of sample.[5]Requires immobilization of the target protein, which can potentially alter its conformation; mass transport effects can complicate data analysis.

Computational Methods: Predicting and Rationalizing Binding

Computational techniques play a crucial role in predicting the binding mode of isoxazole derivatives, rationalizing experimental results, and guiding the design of new compounds.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[6] The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and using a scoring function to rank them.[6] Docking studies on isoxazole-carboxamide derivatives, for instance, have been used to predict their binding interactions with COX enzymes.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the dynamic interplay between the ligand and the protein.[7] These simulations can reveal important information about conformational changes and the role of solvent molecules in the binding process.[7]

Table 3: Comparison of Computational Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
Molecular Docking Predicted binding pose, estimated binding affinity (scoring).[6]High-throughput, computationally inexpensive, useful for virtual screening.Scoring functions are approximations and may not accurately predict binding affinity; does not account for protein flexibility.
Molecular Dynamics (MD) Simulations Dynamic stability of the binding pose, detailed analysis of intermolecular interactions, conformational changes.[7]Provides a dynamic picture of the interaction, can account for protein flexibility and solvent effects.Computationally expensive, requires significant computational resources and expertise.

Validating the Binding Mode: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful biochemical technique used to validate the predicted binding mode by introducing specific mutations in the amino acid residues of the protein's binding site. By observing the effect of these mutations on the binding affinity of the isoxazole derivative, researchers can confirm the importance of specific residues for the interaction. If a mutation of a residue predicted to be crucial for binding leads to a significant decrease in affinity, it provides strong evidence for the proposed binding mode.

Experimental Protocols

General Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze both the protein and the isoxazole derivative solution extensively against the same buffer to minimize buffer mismatch effects.[8]

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[8]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the isoxazole derivative solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.[3]

General Protocol for Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip surface (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the isoxazole derivative solution over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the response from a reference channel to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[9]

General Protocol for Site-Directed Mutagenesis
  • Primer Design:

    • Design primers containing the desired mutation.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type protein gene as a template.

  • Template Removal:

    • Digest the parental, non-mutated DNA template using the DpnI enzyme.

  • Transformation:

    • Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification:

    • Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.

  • Protein Expression and Purification:

    • Express and purify the mutant protein.

  • Binding Assay:

    • Perform binding assays (e.g., ITC or SPR) with the mutant protein and the isoxazole derivative to determine the effect of the mutation on binding affinity.

Visualizing the Workflow and Relationships

Experimental_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Confirmation Docking Molecular Docking MD MD Simulations Docking->MD Refine Pose Xray X-Ray Crystallography Docking->Xray Guides Experiment NMR NMR Spectroscopy Docking->NMR Guides Experiment ITC Isothermal Titration Calorimetry Docking->ITC Guides Experiment SPR Surface Plasmon Resonance Docking->SPR Guides Experiment SDM Site-Directed Mutagenesis Docking->SDM Guides Experiment Xray->SDM Informs Mutagenesis Binding_Mode Binding_Mode Xray->Binding_Mode Confirmed Binding Mode NMR->SDM Informs Mutagenesis NMR->Binding_Mode Confirmed Binding Mode ITC->SDM Quantifies Mutation Effect ITC->Binding_Mode Confirmed Binding Mode SPR->SDM Quantifies Mutation Effect SPR->Binding_Mode Confirmed Binding Mode SDM->Binding_Mode Confirmed Binding Mode

An integrated workflow for confirming the binding mode of isoxazole derivatives.

Technique_Relationships cluster_what What is the binding pose? cluster_how_strong How strong is the binding? cluster_how_fast How fast is the binding? cluster_validation Is the predicted site correct? Binding_Mode Binding Mode Confirmation Structural Structural Determination (X-Ray, NMR) Structural->Binding_Mode Validation Validation (Site-Directed Mutagenesis) Structural->Validation Guides Mutagenesis Affinity Affinity & Thermodynamics (ITC, SPR) Affinity->Binding_Mode Affinity->Validation Quantifies Mutation Effect Kinetics Kinetics (SPR) Kinetics->Binding_Mode Validation->Binding_Mode

Logical relationships between different experimental approaches.

References

A Comparative Analysis of Novel Isoxazole Herbicides and Commercial Standards for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanism of Action of Emerging Isoxazole Herbicides

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security, necessitating the discovery and development of novel herbicidal compounds with alternative modes of action. Among the promising new classes of herbicides, isoxazole derivatives have emerged as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant amino acid metabolism. This guide provides a comprehensive comparison of the efficacy of new isoxazole herbicides with established commercial standards, supported by experimental data and detailed methodologies, to inform and guide future research and development in this critical area.

Executive Summary

Isoxazole herbicides represent a vital tool in modern weed management strategies, offering a distinct mode of action (WSSA Group 27) that is effective against a broad spectrum of grass and broadleaf weeds, including biotypes that have developed resistance to other herbicide classes like glyphosate. Their mechanism of action, the inhibition of the HPPD enzyme, disrupts the biosynthesis of essential compounds, leading to characteristic bleaching of plant tissues and eventual plant death. Field and greenhouse studies have consistently demonstrated the high efficacy of isoxazole herbicides, particularly the well-established compound isoxaflutole, in controlling economically important and herbicide-resistant weeds. This guide will delve into the quantitative performance of isoxazole herbicides in comparison to commercial standards, provide detailed experimental protocols for efficacy evaluation, and visualize the key biochemical pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the herbicidal efficacy of isoxaflutole, a leading isoxazole herbicide, in comparison to the commercial standard glyphosate. The data is compiled from various greenhouse and field studies, highlighting the potency of isoxaflutole against several key weed species.

Table 1: Greenhouse Efficacy of Isoxaflutole on Various Weed Species

Weed SpeciesIsoxaflutole Application Rate (g a.i./ha)Weed Control (%)Citation
Eleusine indica (Goosegrass)30>90[1]
Amaranthus retroflexus (Redroot pigweed)30>90[1]
Abutilon theophrasti (Velvetleaf)30>90[1]
Portulaca oleracea (Common purslane)30>90[1]
Solanum nigrum (Black nightshade)30>90[1]
Eclipta prostrata (False daisy)30>90[1]
Xanthium strumarium (Common cocklebur)30>90[1]

Table 2: Comparative Efficacy of Isoxaflutole and Glyphosate on Glyphosate-Resistant Weeds

Weed SpeciesHerbicideApplication RateWeed Control (%)Citation
Amaranthus palmeri (Palmer amaranth)Isoxaflutole (PRE)105 g a.i./ha92[2]
Amaranthus palmeri (Palmer amaranth)Glyphosate (POST)Varies<50 (Resistant)[2]
Echinochloa crus-galli (Barnyard grass)Novel Isoxazole Derivative (5r)Not Specified53.9 (WCI)[3]

PRE: Pre-emergence, POST: Post-emergence, WCI: Weed Control Index

Experimental Protocols

To ensure the reproducibility and validity of herbicide efficacy studies, it is crucial to follow standardized and detailed experimental protocols. The following methodologies are representative of those used in the evaluation of isoxazole herbicides.

Greenhouse Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response relationship and calculate the effective dose (ED50) of a new isoxazole herbicide on target weed species under controlled environmental conditions.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Eleusine indica)

  • Commercial standard herbicide (e.g., Glyphosate)

  • Test isoxazole herbicide

  • Pots (10 cm diameter) filled with a sterilized soil mix (e.g., loam:sand:peat moss, 2:1:1 v/v/v)

  • Greenhouse with controlled temperature (25-30°C), humidity (60-70%), and photoperiod (16h light/8h dark)

  • Laboratory spray chamber calibrated to deliver a precise volume of spray solution.

Procedure:

  • Planting: Sow a pre-determined number of seeds (e.g., 10-15) of each weed species into individual pots.

  • Germination and Growth: Water the pots as needed and allow the seedlings to grow to a specific stage (e.g., 2-4 leaf stage) before herbicide application.

  • Herbicide Preparation: Prepare a series of dilutions for both the test isoxazole herbicide and the commercial standard. A non-treated control group should also be included.

  • Herbicide Application: Apply the herbicide solutions to the plants using the calibrated laboratory spray chamber. Ensure uniform coverage of the foliage.

  • Evaluation: At a set time point after treatment (e.g., 14 or 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 48 hours, and record the dry weight. Calculate the ED50 value (the herbicide dose that causes a 50% reduction in plant dry weight compared to the untreated control) using a suitable statistical model (e.g., log-logistic regression).

Field Trial for Comparative Efficacy

Objective: To evaluate the efficacy of a new isoxazole herbicide compared to a commercial standard under real-world agricultural conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with at least four replications.

Plot Size: Typically 3 meters by 6 meters.

Treatments:

  • New isoxazole herbicide at various application rates.

  • Commercial standard herbicide (e.g., Glyphosate) at its recommended field rate.

  • An untreated control.

Procedure:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Application: Apply the herbicides at the appropriate weed growth stage (e.g., post-emergence when weeds are 5-10 cm tall) using a backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a specific spray volume (e.g., 200 L/ha).

  • Data Collection:

    • Weed Control: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) for each weed species present in the plots.

    • Weed Density and Biomass: At the end of the evaluation period, count the number of surviving weeds per unit area (e.g., 1 m²) and collect their above-ground biomass for dry weight determination.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the new isoxazole herbicide with the commercial standard.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biochemical processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of HPPD Inhibition by Isoxazole Herbicides

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol (Vitamin E) Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Plant Death Carotenoid->Bleaching Deficiency leads to Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching->Photosynthesis Isoxazole Isoxazole Herbicide Isoxazole->HPPD Inhibition

Caption: HPPD inhibition by isoxazole herbicides disrupts carotenoid biosynthesis, leading to bleaching.

Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow start Start seed_prep Weed Seed Preparation start->seed_prep planting Planting & Germination seed_prep->planting application Herbicide Application planting->application herbicide_prep Herbicide Solution Preparation herbicide_prep->application incubation Incubation (Greenhouse/Field) application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Statistical Analysis (ED50, ANOVA) data_collection->analysis results Results & Comparison analysis->results end End results->end

Caption: Standardized workflow for conducting herbicide efficacy trials from seed to data analysis.

References

Correlating In Vitro Activity to In Vivo Efficacy of 5-Cyclopropylisoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of 5-cyclopropylisoxazole compounds, focusing on the correlation between their in vitro and in vivo activities, supported by experimental data and detailed protocols.

The 5-cyclopropylisoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The successful development of compounds containing this moiety hinges on a thorough understanding of their structure-activity relationships (SAR) and the predictability of their performance in preclinical in vivo models based on initial in vitro screening.

Comparative Analysis of In Vitro and In Vivo Activity

A key aspect of preclinical drug development is establishing a reliable in vitro-in vivo correlation (IVIVC). This allows for the early identification of promising lead candidates and helps to de-risk subsequent, more resource-intensive in vivo studies. Below is a summary of the performance of a series of fluorophenyl-isoxazole-carboxamide derivatives, which, while not all containing a 5-cyclopropyl group, provide valuable insights into the IVIVC for this class of compounds.

One study investigated a series of fluorophenyl-isoxazole-carboxamides for their antioxidant properties. The in vitro activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, while the in vivo antioxidant potential was evaluated in a mouse model.

Table 1: Comparison of In Vitro and In Vivo Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

CompoundIn Vitro IC50 (µg/mL) - DPPH Assay[1]In Vivo Outcome (Total Antioxidant Capacity - TAC)[1]
2a 0.45 ± 0.21Increased TAC levels in mice at both 5 and 10 mg/kg doses, showing a significant antioxidant effect.[1]
2c 0.47 ± 0.33Not selected for in vivo studies based on initial screening.
Trolox (Control) 3.10 ± 0.92-
Quercetin (Control) -Standard positive control for in vivo antioxidant studies.[1]

The data indicates that compound 2a , which demonstrated the most potent in vitro antioxidant activity, also showed a significant antioxidant effect in the in vivo model.[1] This suggests a positive correlation for this particular compound and activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the protocols for the key experiments cited in this guide.

In Vitro DPPH Radical Scavenging Assay[1]
  • Preparation of Solutions: A stock solution of each test compound and the standard antioxidant (Trolox) is prepared in a suitable solvent (e.g., methanol or DMSO). A solution of DPPH in methanol is also prepared.

  • Assay Procedure:

    • In a 96-well plate, serial dilutions of the test compounds and the standard are added.

    • The DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

In Vivo Antioxidant Activity Evaluation in Mice[1]
  • Animal Model: Male mice are used for the study.

  • Experimental Groups: The animals are divided into several groups:

    • Vehicle control group (receiving the vehicle used to dissolve the compound).

    • Positive control group (receiving a known antioxidant like Quercetin).

    • Test groups (receiving different doses of the test compound, e.g., 5 and 10 mg/kg).

  • Administration: The test compound, positive control, and vehicle are administered to the respective groups, typically via intraperitoneal injection.

  • Sample Collection: After a specified time, blood samples are collected from the mice.

  • Measurement of Total Antioxidant Capacity (TAC): The plasma is separated from the blood samples, and the TAC is measured using a commercially available assay kit.

  • Statistical Analysis: The TAC levels of the test groups are compared to the control groups to determine the in vivo antioxidant effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the research.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of 5-Cyclopropylisoxazole Derivatives dpph DPPH Radical Scavenging Assay synthesis->dpph ic50 Determination of IC50 Values dpph->ic50 dosing Compound Administration (e.g., 5 & 10 mg/kg) ic50->dosing Lead Compound Selection animal_model Mouse Model animal_model->dosing tac_measurement Measurement of Total Antioxidant Capacity (TAC) dosing->tac_measurement efficacy Evaluation of In Vivo Efficacy tac_measurement->efficacy

Caption: Experimental workflow for evaluating the in vitro to in vivo correlation of antioxidant activity.

Conclusion

The correlation between in vitro and in vivo activity for 5-cyclopropylisoxazole compounds, as exemplified by related isoxazole derivatives, demonstrates the potential for in vitro assays to predict in vivo efficacy. The data on fluorophenyl-isoxazole-carboxamides suggests that potent in vitro antioxidant activity can translate to significant in vivo antioxidant effects.[1] However, it is crucial to acknowledge that this correlation is not always linear and can be influenced by various pharmacokinetic and pharmacodynamic factors.

For drug development professionals, these findings underscore the importance of a multi-parametric approach in lead optimization, considering not only in vitro potency but also metabolic stability, bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties. Further studies focusing specifically on a broader range of 5-cyclopropylisoxazole compounds and diverse biological activities are warranted to establish a more comprehensive understanding of their in vitro-in vivo correlation and to facilitate the development of new, effective therapeutic agents.

References

Unveiling the Selectivity of 5-Cyclopropylisoxazole-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and selective herbicides is a cornerstone of modern agriculture and vegetation management. Among the diverse chemical classes of herbicides, those based on the 5-cyclopropylisoxazole scaffold have emerged as significant tools for weed control. This guide provides a comprehensive comparison of the selectivity of two prominent 5-cyclopropylisoxazole-based herbicides, Cyclopyrimorate and Isoxaben, against alternative solutions. Detailed experimental protocols and visual representations of their modes of action are included to support research and development efforts in this field.

At a Glance: Cyclopyrimorate vs. Isoxaben

FeatureCyclopyrimorateIsoxaben
Primary Use Selective control of broadleaf and grassy weeds in cereals and rice[1]Pre-emergent control of broadleaf weeds in turf, ornamentals, and non-crop areas[2]
Mode of Action Inhibition of Homogentisate Solanesyltransferase (HST)[1][3][4]Inhibition of Cellulose Biosynthesis[5]
HRAC Group Group 33[1][6]Group 29[5]
Application Timing Pre- and post-emergencePre-emergence[2]
Weed Spectrum Broadleaf and grassy weeds[1]Primarily broadleaf weeds, some grasses[2][7]

Deep Dive into Selectivity and Performance

Cyclopyrimorate: A Novel Mode of Action for Cereal and Rice Cultivation

Cyclopyrimorate is a selective pyridazine herbicide lauded for its efficacy against a wide array of broadleaf and grassy weeds in critical cereal crops like rice.[1][3] Its novel mode of action, the inhibition of homogentisate solanesyltransferase (HST), positions it as a valuable tool in herbicide resistance management, particularly against weeds resistant to acetolactate synthase (ALS) inhibitors.[1][8]

While extensive quantitative, publicly available dose-response data comparing weed efficacy to crop phytotoxicity is limited, studies describe cyclopyrimorate as "highly effective" against weeds in rice fields with good crop safety.[3][8] Research has shown that cyclopyrimorate treatment leads to a significant accumulation of homogentisate and a reduction in plastoquinone levels in susceptible plants, causing bleaching symptoms.[4][9][10][11]

Visualizing the Mode of Action: Inhibition of Plastoquinone Biosynthesis

The following diagram illustrates the plastoquinone biosynthesis pathway and the inhibitory action of Cyclopyrimorate.

cluster_pathway Plastoquinone Biosynthesis Pathway cluster_herbicide Herbicide Action HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl- 1,4-benzoquinol HST->MSBQ PQ Plastoquinone (PQ) MSBQ->PQ Methylation Cyclopyrimorate Cyclopyrimorate (and its metabolite DMC) Cyclopyrimorate->HST Inhibition

Cyclopyrimorate's inhibition of HST in the plastoquinone pathway.
Isoxaben: Pre-Emergent Broadleaf Weed Control in Turf and Ornamentals

Isoxaben is a pre-emergent herbicide widely used for the selective control of broadleaf weeds in established turfgrass, ornamental plants, and non-crop areas.[2] Its mode of action is the inhibition of cellulose biosynthesis, a process essential for plant cell wall formation and, consequently, plant growth.[5]

Numerous studies have quantified the weed control efficacy and crop safety of isoxaben. For instance, fall applications of isoxaben at 1.12 kg/ha have been shown to provide over 90% control of buckhorn plantain for up to 9 months and excellent control of henbit and corn speedwell.[12] Spring applications at the same rate provided greater than 90% control of buckhorn plantain and dandelion at 4 months after treatment.[12]

Quantitative Weed Control Efficacy of Isoxaben

The following table summarizes the pre-emergent control of various broadleaf weeds by Isoxaben based on field trial data.

Weed SpeciesApplication Rate (kg ai/ha)Control Efficacy (%)Reference
Henbit (Lamium amplexicaule)0.14 (Fall)~100Jagschitz and Sawyer (1988) via[2]
Common Chickweed (Stellaria media)0.14 (Fall)~100Jagschitz and Sawyer (1988) via[2]
Purslane Speedwell (Veronica peregrina)0.14 (Fall)~100Jagschitz and Sawyer (1988) via[2]
Common Chickweed (Stellaria media)0.56 - 0.8480 - 100Grant et al. (1990) via[2]
Lawn Burweed (Soliva pterosperma)0.56 - 0.8480 - 100Grant et al. (1990) via[2]
Smallflower Buttercup (Ranunculus abortivus)0.56 - 0.8480 - 100Grant et al. (1990) via[2]
Large Hop Clover (Trifolium campestre)0.56 - 0.8480 - 100Grant et al. (1990) via[2]
Henbit (Lamium amplexicaule)0.56 - 0.8480 - 100Grant et al. (1990) via[2]
Creeping Woodsorrel (Oxalis corniculata)0.56~70Gallitano and Skroch (1993) via[2]
Creeping Woodsorrel (Oxalis corniculata)1.12>90Gallitano and Skroch (1993) via[2]
Yellow Rocket (Barbarea vulgaris)0.56 - 1.12 (Fall)>70 at 6 MAT[13]
Buckhorn Plantain (Plantago lanceolata)0.84 - 1.12 (Fall)>70 at 3 MAT[13]

Crop Safety of Isoxaben on Ornamental Plants

The IR-4 Project has conducted extensive research on the phytotoxicity of isoxaben on a wide range of ornamental species. The following table summarizes the observed injury on selected ornamental plants at different application rates.

Plant SpeciesApplication Rate (lbs ai/acre)Injury LevelReference
Butterfly Bush (Buddleia davidii 'Royal Red')0.5Moderate injury with some recovery[14]
Butterfly Bush (Buddleia davidii 'Royal Red')1.0 - 2.0High injury, not marketable[14]
Daylily (Hemerocallis sp. 'Stella de Oro')0.5 - 2.0No significant difference from control[14]
Delosperma (Delosperma cooperi)1.0 (applied twice)Virtually no injury[14]
Christmas Fern (Polystichum acrostichoides)0.5 - 1.0No injury[14]
Christmas Fern (Polystichum acrostichoides)2.0Slight injury[14]
Winter Creeper Euonymus (Euonymus fortunei 'Emerald n Gold')0.5 - 2.0Reduced plant height[15]
Heather (Calluna vulgaris)0.5 - 2.0 (Pendimethalin mix)Reduced plant width[15]
Japanese Holly (Ilex crenata 'Green Island')0.5 - 2.0Not affected[15]

Visualizing the Mode of Action: Inhibition of Cellulose Biosynthesis

The diagram below illustrates the process of cellulose biosynthesis in plants and how Isoxaben disrupts this fundamental process.

cluster_pathway Cellulose Biosynthesis Pathway cluster_herbicide Herbicide Action UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase Complex (CSC) UDP_Glucose->Cellulose_Synthase Glucan_Chains β-1,4-Glucan Chains Cellulose_Synthase->Glucan_Chains Polymerization Cellulose_Microfibril Cellulose Microfibril Glucan_Chains->Cellulose_Microfibril Crystallization Cell_Wall Cell Wall Assembly Cellulose_Microfibril->Cell_Wall Isoxaben Isoxaben Isoxaben->Cellulose_Synthase Inhibition

Isoxaben's disruption of the Cellulose Synthase Complex.

Experimental Protocols for Assessing Herbicide Selectivity

To ensure robust and comparable data on herbicide selectivity, standardized experimental protocols are essential. The following methodologies for greenhouse and field trials are based on established guidelines.

Workflow for Herbicide Selectivity Assessment

start Start: Define Objectives (Crop and Weed Species, Herbicide Rates) greenhouse Greenhouse Bioassay (Dose-Response Screening) start->greenhouse field Field Trial (Efficacy and Crop Safety) start->field data_collection Data Collection (Visual Injury, Biomass, Yield) greenhouse->data_collection field->data_collection analysis Statistical Analysis (ANOVA, Dose-Response Modeling) data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of isoxazole compounds is paramount for ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of common analytical methods for isoxazole derivatives, with a focus on the principles of cross-validation to ensure consistency and reliability of analytical data. This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most suitable analytical techniques.

The Importance of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council on Harmonisation (ICH) provides comprehensive guidelines on analytical method validation, which are widely accepted by regulatory authorities.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Comparative Analysis of Analytical Methods for Isoxazole Compounds

The selection of an analytical method for isoxazole compounds is dependent on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Mass Spectrometry) is a commonly employed technique for the analysis of isoxazole derivatives.[6][7][8]

Below is a summary of typical performance data for two common analytical methods used for the quantification of isoxazole compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999[9][10]
Range 10 - 1000 ng/mL0.1 - 500 ng/mL[7][8]
Accuracy (% Recovery) 90 - 110%95 - 105%[7][11]
Precision (%RSD) < 15%< 10%[7][11]
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL[7]
Limit of Quantitation (LOQ) 10 ng/mL0.1 - 1.0 ng/mL[7][9][10]
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimal with appropriate internal standard

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of isoxazole compounds using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The elution can be isocratic or gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific isoxazole compound.

  • Sample Preparation: For solid samples, dissolution in a suitable solvent followed by filtration. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or UPLC column for faster analysis and better resolution.

  • Mobile Phase: Similar to HPLC-UV, typically consisting of an organic solvent and an aqueous buffer with a volatile modifier like formic acid or ammonium acetate to facilitate ionization. A gradient elution is often employed.

  • Flow Rate: 0.2 - 0.5 mL/min for conventional LC, and higher for UPLC.

  • Column Temperature: Controlled, often slightly elevated (e.g., 40°C) to improve peak shape and reduce viscosity.

  • Injection Volume: 1 - 10 µL.

  • Ionization Source: Electrospray ionization (ESI) is common for isoxazole compounds, typically in positive ion mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Sample Preparation: Protein precipitation is a common and simple method for plasma samples.[9] Solid-phase extraction (SPE) can also be used for cleaner samples and to achieve lower detection limits.[12]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods to ensure that they provide equivalent quantitative data.[13] This is a critical step when transferring a method to a different laboratory or when a new method is introduced to replace an existing one. The goal is to demonstrate that the two methods are interchangeable and will produce comparable results for the same set of samples.

CrossValidationWorkflow Define Define Acceptance Criteria Select Select Representative Samples Define->Select AnalyzeA Analyze Samples with Method A Select->AnalyzeA AnalyzeB Analyze Samples with Method B Select->AnalyzeB Compare Compare Results (e.g., Bland-Altman plot, %difference) AnalyzeA->Compare AnalyzeB->Compare Pass Methods are Correlated Compare->Pass Meets Criteria Fail Investigate Discrepancies Compare->Fail Fails Criteria

Workflow for cross-validation of two analytical methods.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

MethodValidationWorkflow Start Method Development Protocol Develop Validation Protocol Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Method Implementation Report->Implementation

A typical workflow for analytical method validation.

References

Unveiling the Potential of Isoxazole-Based Compounds as HPPD Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico analysis of novel bis-5-cyclopropylisoxazole-4-carboxamide derivatives has revealed promising candidates for the development of new 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. Molecular docking studies have highlighted compounds with strong binding affinities to the active site of the HPPD enzyme, suggesting their potential as effective herbicides.

In a recent study, a series of bis-5-cyclopropylisoxazole-4-carboxamides were designed, synthesized, and evaluated for their herbicidal activity. The research focused on the interaction between these isoxazole-based compounds and the HPPD enzyme, a key player in the tyrosine catabolic pathway. Inhibition of this enzyme disrupts the pathway, leading to the accumulation of toxic intermediates and ultimately, plant death.

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the synthesized compounds with the Arabidopsis thaliana HPPD (AtHPPD). While the specific numerical docking scores were not publicly available, the study highlighted two compounds, b9 and b10 , as having the most favorable interactions within the active site of the enzyme. These compounds are characterized by a flexible linker of six carbon atoms, which was found to be crucial for their enhanced herbicidal activity. The analysis indicated a close binding of these compounds to the active site of HPPD, suggesting a strong inhibitory potential.

For the purpose of this comparative guide, and in the absence of a complete public dataset, a representative table of hypothetical docking scores is presented below to illustrate how such data would be structured.

Compound IDLinker Length (n)Docking Score (kcal/mol)Key Interacting Residues (Predicted)
b9 6-9.8Phe381, Phe424, Gln293
b10 6-9.5Phe381, Phe424, Gln293
b8 5-8.7Phe381, Phe424
b5 4-8.1Phe424
b7 3-7.9Phe381
a1 1-6.5-
a2 2-7.1-
a3 3-7.5-
b2 2-7.3-
b11 7-9.1Phe381, Phe424
b12 8-8.9Phe381, Phe424

Note: The docking scores and key interacting residues in this table are illustrative and based on the trends described in the source publication. The actual values were not publicly disclosed.

Experimental Protocols

The in-silico molecular docking studies were conducted to understand the binding mechanism of the newly synthesized bis-5-cyclopropylisoxazole-4-carboxamides with the HPPD enzyme.

Molecular Docking Methodology

The molecular docking analysis was performed using computational software to predict the binding poses and affinities of the inhibitors within the HPPD active site. The crystal structure of Arabidopsis thaliana HPPD (AtHPPD) was used as the receptor model. The synthesized compounds were prepared as ligands by generating their 3D structures and optimizing their geometries. The docking protocol involved defining the binding site based on the location of the co-crystallized native ligand. The docking algorithm then systematically sampled different conformations and orientations of each ligand within the binding site, and a scoring function was used to estimate the binding affinity for each pose. The poses with the lowest energy scores, indicating the most favorable binding, were then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme's active site.

HPPD Inhibition and the Tyrosine Catabolic Pathway

The enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a critical component in the catabolism of tyrosine.[1][2] This pathway breaks down the amino acid tyrosine into fumarate and acetoacetate, which can then be utilized in the citric acid cycle for energy production.[3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1] By inhibiting HPPD, the isoxazole-based compounds block this essential step, leading to a buildup of 4-hydroxyphenylpyruvate and a depletion of downstream products necessary for plant growth and development.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolic Pathway cluster_inhibition Mechanism of Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT Homogentisate Homogentisate HPPA->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Products Fumarate + Acetoacetate Fumarylacetoacetate->Products FAH Inhibitor Isoxazole-based HPPD Inhibitor HPPD_enzyme HPPD Enzyme Inhibitor->HPPD_enzyme HPPD_enzyme->Homogentisate Inhibition

Caption: Inhibition of HPPD by isoxazole-based compounds blocks the tyrosine catabolic pathway.

References

A Comparative Guide to the Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 5-cyclopropylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into the detailed experimental protocols, present quantitative performance data, and assess the reproducibility and robustness of each method to aid in the selection of the most suitable synthetic strategy.

The synthesis of this compound is primarily approached through two distinct and well-established methodologies in heterocyclic chemistry: the condensation of a β-ketoester with hydroxylamine and the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This guide will explore a plausible and widely recognized multi-step synthesis starting from a β-ketoester and a common alternative utilizing a 1,3-dipolar cycloaddition.

Method 1: The β-Ketoester Condensation Pathway

This classical approach builds the isoxazole ring through a series of reactions starting with a cyclopropyl-functionalized β-ketoester. The overall workflow can be visualized as a three-step process following the synthesis of the key starting material.

cluster_0 Synthesis of Starting Material cluster_1 Isoxazole Ring Formation and Final Product Ethyl 3-cyclopropyl-3-oxopropanoate_synthesis Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Intermediate_A Ethyl 2-(ethoxymethylene)- 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate->Intermediate_A Triethyl orthoformate, Acetic anhydride Intermediate_B Ethyl 5-cyclopropylisoxazole-4-carboxylate Intermediate_A->Intermediate_B Hydroxylamine Final_Product This compound Intermediate_B->Final_Product Hydrolysis

Caption: Workflow for the β-ketoester condensation pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This crucial starting material can be synthesized from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.

  • Reaction: To a solution of ethyl hydrogen malonate in dry tetrahydrofuran (THF) cooled to -75°C under a nitrogen atmosphere, n-butyllithium in hexane is added dropwise, maintaining the temperature below -55°C. The resulting suspension is warmed to approximately 0°C for 20 minutes and then recooled to -70°C. Cyclopropanecarbonyl chloride is then added dropwise.

  • Work-up and Purification: The reaction mixture is warmed to room temperature, diluted with ether, and then treated with concentrated hydrochloric acid in water. The organic phase is separated, washed with water and saturated aqueous sodium bicarbonate, and dried over magnesium sulfate. The crude product is then purified by distillation under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate.

Subsequent Steps (Proposed by Analogy):

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate

  • Reaction: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with triethyl orthoformate and acetic anhydride. The mixture is heated, typically for several hours, to drive the reaction to completion. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the excess reagents and byproducts are removed by distillation under reduced pressure to yield the crude intermediate.

Step 3: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Reaction: The crude ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride, often with a base like sodium acetate to liberate the free hydroxylamine, is added. The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography or distillation.

Step 4: Hydrolysis to this compound

  • Reaction: The ethyl 5-cyclopropylisoxazole-4-carboxylate is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is typically heated to reflux.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Performance Data (Anticipated)
StepKey ReagentsTypical Reaction TimeTypical YieldPurity
1. β-ketoester SynthesisEthyl hydrogen malonate, n-BuLi, Cyclopropanecarbonyl chloride3-4 hours60-70%>95% after distillation
2. Enol Ether FormationTriethyl orthoformate, Acetic anhydride2-5 hours80-90%Used crude in next step
3. CyclizationHydroxylamine hydrochloride1-3 hours70-85%>95% after chromatography
4. HydrolysisNaOH or KOH1-2 hours>90%>98% after recrystallization
Reproducibility and Robustness
  • Reproducibility: The synthesis of the initial β-ketoester is a well-established procedure and is generally reproducible, provided that anhydrous conditions are maintained. The subsequent steps, particularly the cyclization, can be sensitive to reaction conditions. The pH of the reaction mixture during the cyclization with hydroxylamine is crucial for achieving good yields and minimizing side products.

  • Robustness: This method is generally considered robust for the synthesis of various 5-alkoxyisoxazoles. However, the initial step requires cryogenic temperatures and the use of pyrophoric n-butyllithium, which may pose challenges for large-scale synthesis. The purification of intermediates can also be demanding. The overall yield is dependent on the efficiency of each of the four steps.

Method 2: The 1,3-Dipolar Cycloaddition Pathway

A powerful and convergent alternative for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the target molecule, this would involve the reaction of cyclopropylacetylene with a suitable nitrile oxide precursor.

cluster_0 Reactants cluster_1 Cycloaddition and Final Product Cyclopropylacetylene Cyclopropylacetylene Intermediate_Ester Ethyl 5-cyclopropylisoxazole-4-carboxylate Cyclopropylacetylene->Intermediate_Ester Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate) Nitrile_Oxide In situ generated Nitrile Oxide Nitrile_Oxide_Precursor->Nitrile_Oxide Base Nitrile_Oxide->Intermediate_Ester [3+2] Cycloaddition Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Caption: Workflow for the 1,3-dipolar cycloaddition pathway.

Experimental Protocol (Proposed)
  • Reaction: To a solution of cyclopropylacetylene and ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent (e.g., dichloromethane or ethyl acetate), a base such as triethylamine is added slowly at room temperature. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the cyclopropylacetylene. The reaction is typically stirred for several hours to overnight.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The resulting crude ethyl 5-cyclopropylisoxazole-4-carboxylate can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using the same procedure as described in Method 1.

Performance Data (Anticipated)

Based on similar 1,3-dipolar cycloaddition reactions for isoxazole synthesis, the following performance can be anticipated:

StepKey ReagentsTypical Reaction TimeTypical YieldPurity
CycloadditionCyclopropylacetylene, Ethyl 2-chloro-2-(hydroxyimino)acetate, Triethylamine12-24 hours60-80%>95% after chromatography
HydrolysisNaOH or KOH1-2 hours>90%>98% after recrystallization
Reproducibility and Robustness
  • Reproducibility: 1,3-dipolar cycloadditions are generally reproducible reactions. The main challenge can be the stability of the nitrile oxide intermediate, which can be prone to dimerization. The slow addition of the base helps to maintain a low concentration of the nitrile oxide and favors the cycloaddition reaction.

  • Robustness: This method is often considered robust and tolerates a wide range of functional groups on both the alkyne and the nitrile oxide precursor. It is a more convergent synthesis, typically involving fewer steps than the β-ketoester pathway to arrive at the isoxazole core. The reaction conditions are generally mild, avoiding the need for cryogenic temperatures or highly reactive organometallic reagents. However, the regioselectivity of the cycloaddition can sometimes be an issue, potentially leading to the formation of the undesired 3-cyclopropylisoxazole-4-carboxylic acid isomer, although with the chosen reactants, the 5-substituted product is expected to be major.

Comparison Summary

FeatureMethod 1: β-Ketoester CondensationMethod 2: 1,3-Dipolar Cycloaddition
Number of Steps More steps (typically 4 from malonate)Fewer steps (typically 2 from alkyne)
Starting Materials Readily available but requires synthesis of the β-ketoesterCyclopropylacetylene is commercially available
Reaction Conditions Can involve cryogenic temperatures and pyrophoric reagentsGenerally mild conditions
Potential Issues Multiple steps can lower overall yield; purification of intermediatesPotential for regioisomer formation; stability of nitrile oxide
Scalability Initial step may be challenging to scale upGenerally more amenable to scale-up
Overall Yield Potentially lower due to multiple stepsPotentially higher and more convergent

Conclusion

Both the β-ketoester condensation and the 1,3-dipolar cycloaddition pathways represent viable methods for the synthesis of this compound.

The β-ketoester condensation route , while longer, is based on classical and well-understood reactions. Its robustness lies in the predictability of each step, although the need for specific, sometimes harsh, conditions in the initial step and multiple purification stages can impact its overall efficiency and reproducibility on a larger scale.

The 1,3-dipolar cycloaddition route offers a more modern and convergent approach. Its main advantages are fewer steps and milder reaction conditions, which generally translate to better overall yields and easier scale-up. The key to its robustness and reproducibility lies in controlling the in situ generation of the nitrile oxide to favor the desired cycloaddition over side reactions.

For researchers and drug development professionals, the choice between these methods will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment and expertise available. For rapid access to the target molecule with potentially higher overall yields and milder conditions, the 1,3-dipolar cycloaddition appears to be the more advantageous route. However, the β-ketoester pathway, despite its length, may be a reliable option if the starting β-ketoester is readily accessible or if the regioselectivity of the cycloaddition proves to be a significant issue. Further optimization and detailed study of the proposed protocols for the specific synthesis of this compound would be beneficial to definitively establish the superior method in terms of reproducibility and robustness.

Advanced Applications & Future Research

Application Notes and Protocols: Novel Derivatives of 5-Cyclopropylisoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel derivatives of 5-cyclopropylisoxazole-4-carboxylic acid. The primary focus is on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides as potential herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and other derivatives with antimicrobial and enzyme inhibitory activities.

Biological Targets and Applications

Derivatives of this compound have shown promise against several biological targets:

  • Herbicidal Agents: N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed as multi-target herbicides.[1][2] An isoxazole ring-opening product of the derivative I-05 has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis.[1] This inhibition leads to bleaching of the leaves in treated weeds.[1] Another potential herbicidal target for isoxazole derivatives is acetohydroxyacid synthase (AHAS).[2]

  • Antimicrobial Agents: Certain isoxazole derivatives have demonstrated significant inhibitory activity against various microbial strains, including Candida albicans, Bacillus subtilis, and Escherichia coli.[2]

  • Enzyme Inhibitors: Beyond herbicidal applications, isoxazole-containing compounds are being investigated as inhibitors for other enzymes, such as cyclooxygenases (COX-1/COX-2), which are targets for anti-inflammatory drugs.[3]

Quantitative Data

The following tables summarize the biological activity of selected this compound derivatives.

Table 1: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

CompoundTarget Weed(s)Concentration/RateInhibition (%)Reference
I-26Portulaca oleracea, Abutilon theophrasti10 mg/L100%[1][2][4]
Butachlor (Control)Portulaca oleracea, Abutilon theophrasti10 mg/L50%[1][2][4]
I-05Echinochloa crusgalli, Abutilon theophrasti150 g/ha-[1]

Table 2: HPPD Enzyme Inhibition

CompoundTarget EnzymeEC50 (µM)Reference
II-05 (ring-opened I-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05[1]
Mesotrione (Control)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35[1]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
4e, 4g, 4hCandida albicans6 - 60[2]
4e, 4g, 4hBacillus subtilis10 - 80[2]
4e, 4g, 4hEscherichia coli30 - 80[2]

Experimental Protocols

Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

This protocol describes the general synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from this compound and substituted benzylamines.[1][2][4]

Materials:

  • This compound

  • Substituted benzylamines

  • Thionyl chloride (SOCl₂) or other coupling agents

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine or other base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane. In a separate flask, dissolve the desired substituted benzylamine and a base (e.g., triethylamine) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the benzylamine solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using NMR and MS techniques.[1][2][4]

In Vitro HPPD Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of the synthesized compounds against the HPPD enzyme.[1]

Materials:

  • Recombinant HPPD enzyme

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactor: Ascorbic acid

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Synthesized compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HPPD enzyme, and ascorbic acid in the wells of a microplate.

  • Add the synthesized compounds at various concentrations to the wells. Include a positive control (e.g., mesotrione) and a negative control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate (HPP) to all wells.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The decrease in absorbance corresponds to the consumption of HPP.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the inhibition percentage against the logarithm of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.[2]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the synthesized compounds in the appropriate growth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microplate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the microplates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Synthesis_Workflow start 5-Cyclopropylisoxazole- 4-carboxylic Acid reagent1 SOCl2 start->reagent1 intermediate 5-Cyclopropylisoxazole- 4-carbonyl Chloride reagent2 Substituted Benzylamine intermediate->reagent2 reagent1->intermediate Acid Chloride Formation product N-Benzyl-5-cyclopropyl- isoxazole-4-carboxamide reagent2->product Amidation

General synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
Proposed Mechanism of HPPD Inhibition

The diagram below depicts the proposed mechanism of action for the herbicidal activity of the isoxazole derivatives, which involves the inhibition of the HPPD enzyme in the carotenoid biosynthesis pathway.

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_effect Herbicidal Effect Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching of Leaves HPPD->Bleaching Pathway Blocked Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Protects Chlorophyll Inhibitor Isoxazole Derivative (Active Metabolite) Inhibitor->HPPD Inhibition PlantDeath Plant Death Bleaching->PlantDeath

HPPD inhibition by isoxazole derivatives leading to herbicidal effects.

References

Application Notes and Protocols: Prodrug Strategies for 5-Cyclopropylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of potential prodrug strategies to enhance the delivery of 5-cyclopropylisoxazole-4-carboxamides, a class of molecules with potential therapeutic applications but which may face challenges such as poor aqueous solubility or limited membrane permeability. These notes include theoretical prodrug designs, detailed synthetic protocols, and methodologies for their evaluation.

Introduction to Prodrug Strategies

Prodrug design is a valuable strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent.[1] For amide-containing compounds like 5-cyclopropylisoxazole-4-carboxamides, which can be susceptible to enzymatic hydrolysis, careful design is crucial.[2][3] The primary goals for creating prodrugs of this scaffold would be to:

  • Enhance Aqueous Solubility: To improve formulation for intravenous administration or to enhance dissolution in the gastrointestinal tract for oral delivery.[4][5]

  • Increase Membrane Permeability: To facilitate absorption across the intestinal epithelium or penetration of other biological barriers.[6][7]

  • Site-Specific Delivery: To target the drug to a particular tissue or organ, thereby increasing efficacy and reducing systemic toxicity.

  • Improve Metabolic Stability: To protect the parent drug from premature metabolism.

This document outlines two primary prodrug strategies applicable to the 5-cyclopropylisoxazole-4-carboxamide core structure: N-Acyloxyalkylation and N-Phosphonooxymethylation .

Proposed Prodrug Strategies

Strategy 1: N-Acyloxyalkyl Prodrugs

N-Acyloxyalkyl derivatives are a well-established prodrug class for amides.[8] These prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the parent amide, formaldehyde, and a carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the acyloxy group.

Rationale: This strategy can enhance lipophilicity and thus membrane permeability. By selecting an appropriate acyl group, a balance between stability and enzymatic lability can be achieved.

Proposed Synthesis: The synthesis of an N-acyloxyalkyl prodrug of a 5-cyclopropylisoxazole-4-carboxamide can be achieved via a two-step process.

G cluster_0 Step 1: N-Chloromethylation cluster_1 Step 2: Acylation A 5-Cyclopropylisoxazole-4-carboxamide C N-Chloromethyl derivative A->C Reaction B Paraformaldehyde, TMSCl B->C Reagents D N-Chloromethyl derivative F N-Acyloxyalkyl Prodrug D->F Reaction E Carboxylic Acid Silver Salt (R-COOAg) E->F Reagents

Caption: Synthetic workflow for N-Acyloxyalkyl prodrugs.

Strategy 2: N-Phosphonooxymethyl Prodrugs

To significantly enhance aqueous solubility, a phosphate group can be introduced. N-phosphonooxymethyl prodrugs are highly water-soluble and are cleaved by alkaline phosphatases to release the parent amide.[8]

Rationale: This approach is ideal for developing a formulation for intravenous administration where high aqueous solubility is required. The phosphate moiety is highly polar and ionizable at physiological pH.

Proposed Synthesis: The synthesis involves the reaction of the N-chloromethyl intermediate with a protected phosphonic acid derivative, followed by deprotection.

G cluster_0 Step 1: Reaction with Protected Phosphate cluster_1 Step 2: Deprotection A N-Chloromethyl derivative C Protected N-Phosphonooxymethyl derivative A->C Reaction B Silver Dibenzyl Phosphate B->C Reagents D Protected N-Phosphonooxymethyl derivative F N-Phosphonooxymethyl Prodrug D->F Reaction E Catalytic Hydrogenation (H2, Pd/C) E->F Reagents

Caption: Synthetic workflow for N-Phosphonooxymethyl prodrugs.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the expected improvements in the physicochemical and pharmacokinetic properties of the proposed prodrugs compared to the parent 5-cyclopropylisoxazole-4-carboxamide.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL) at pH 7.4logP
Parent Drug~200102.5
N-Pivaloyloxymethyl Prodrug~31453.8
N-Phosphonooxymethyl Prodrug~310>10,000-1.5

Table 2: In Vitro Permeability and Stability

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Half-life (t½, min)
Parent Drug1.5>240
N-Pivaloyloxymethyl Prodrug15.030
N-Phosphonooxymethyl Prodrug<0.560

Table 3: In Vivo Pharmacokinetic Parameters (Rat, Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Parent Drug1502.090015
N-Pivaloyloxymethyl Prodrug8001.0480080
N-Phosphonooxymethyl Prodrug504.03005

Experimental Protocols

Synthesis of N-Pivaloyloxymethyl-5-cyclopropylisoxazole-4-carboxamide

Materials:

  • 5-cyclopropylisoxazole-4-carboxamide

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Dichloromethane (DCM), anhydrous

  • Silver pivalate

  • Acetonitrile, anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • N-Chloromethylation: To a solution of 5-cyclopropylisoxazole-4-carboxamide (1 mmol) in anhydrous DCM (10 mL), add paraformaldehyde (1.2 mmol) and TMSCl (1.2 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-chloromethyl derivative.

  • Acylation: Dissolve the crude N-chloromethyl derivative in anhydrous acetonitrile (10 mL).

  • Add silver pivalate (1.5 mmol) to the solution.

  • Stir the reaction mixture in the dark at room temperature for 12 hours.

  • Filter the reaction mixture to remove the silver chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-pivaloyloxymethyl prodrug.

Determination of Octanol-Water Partition Coefficient (logP)

This protocol is based on the shake-flask method.[9][10]

Materials:

  • Prodrug or parent compound

  • 1-Octanol, HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of PBS (pH 7.4) and 1-octanol, pre-saturated with each other. The final concentration of the test compound should be in the linear range of the analytical method.

  • Vortex the mixture vigorously for 20 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and octanolic layers.

  • Carefully collect an aliquot from the aqueous layer.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

  • The concentration in the octanol phase is determined by difference from the initial total amount added.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate logP as the base-10 logarithm of P.

In Vitro Plasma Stability Assay

This protocol determines the stability of the prodrug in plasma.[2][3][11][12][13]

Materials:

  • Prodrug

  • Human plasma (or other species of interest)

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma to 37°C.

  • Prepare a stock solution of the prodrug in a minimal amount of organic solvent (e.g., DMSO).

  • Initiate the reaction by adding the prodrug stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug.

  • Calculate the percentage of prodrug remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.

Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption.[14][15][16][17][18]

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to the apical (donor) side C->D E Incubate at 37°C D->E F Sample from the basolateral (receiver) side at time points E->F G Analyze samples by LC-MS/MS F->G H Calculate apparent permeability (Papp) G->H

Caption: Workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells

  • Transwell permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a typical concentration of 10 µM) in HBSS to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study.[19][20][21][22][23]

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Administer the test compound or prodrug via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into EDTA-coated tubes and centrifuge to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the parent drug (released from the prodrug) in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) using non-compartmental analysis software.

Conclusion

The prodrug strategies and experimental protocols outlined in these application notes provide a comprehensive framework for improving the delivery of 5-cyclopropylisoxazole-4-carboxamides. By systematically applying these methods, researchers can rationally design and evaluate prodrug candidates to overcome delivery challenges and advance promising therapeutic agents towards clinical development. Careful consideration of the balance between chemical stability, enzymatic lability, and the desired physicochemical properties is paramount to the success of any prodrug approach.

References

Application Notes and Protocols for Investigating the Metabolic Pathways of 5-Cyclopropylisoxazole-Based Compounds in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic fate of 5-cyclopropylisoxazole-based compounds in plants, with a primary focus on the well-documented herbicide, Isoxaflutole (IFT). Additionally, comparative metabolic data for Pyrasulfotole, another herbicide from a related isoxazole class, is included to provide a broader context. Detailed experimental protocols for the extraction and analysis of these compounds and their metabolites are provided, along with visual representations of the metabolic pathways and experimental workflows.

Introduction to 5-Cyclopropylisoxazole Metabolism in Plants

5-cyclopropylisoxazole-based compounds, particularly herbicides, are often pro-herbicides that require metabolic activation within the plant to exert their phytotoxic effects. The primary metabolic pathway involves the opening of the isoxazole ring, a crucial step that leads to the formation of a more active or, conversely, a detoxified molecule. The rate and extent of subsequent metabolic transformations are key determinants of a plant species' tolerance or susceptibility to these compounds.

The general metabolism of xenobiotics, such as these herbicides, in plants follows a three-phase detoxification process[1]:

  • Phase I: Transformation. The initial compound is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. For 5-cyclopropylisoxazole compounds, the key Phase I reaction is the hydrolytic opening of the isoxazole ring.

  • Phase II: Conjugation. The modified compound is conjugated with endogenous molecules like sugars (e.g., glucose) or glutathione, increasing its water solubility and reducing its toxicity.[2][3]

  • Phase III: Compartmentation. The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or integrated into the cell wall.[4]

Metabolic Pathways of Isoxaflutole (IFT)

Isoxaflutole (IFT) is a selective, pre-emergence herbicide that effectively controls a wide range of broadleaf and grass weeds in crops like corn and sugarcane.[5] Its selectivity is primarily based on the differential metabolism between tolerant crops and susceptible weeds.

The metabolic pathway of IFT in plants can be summarized as follows:

  • Activation: Following uptake by the roots and shoots, IFT, which is a pro-herbicide, is rapidly converted to its active form, a diketonitrile (DKN) derivative (RPA 202248). This conversion occurs through the opening of the 5-cyclopropylisoxazole ring.[5][6] The DKN metabolite is the actual inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

  • Detoxification: The active DKN metabolite is then further metabolized to a herbicidally inactive benzoic acid derivative (BA) (RPA 203328).[5][6][7]

  • Selectivity: Tolerant plants, such as corn, rapidly metabolize the DKN to the inactive BA, preventing the accumulation of the phytotoxic compound. In contrast, susceptible weeds metabolize DKN much more slowly, leading to its accumulation and subsequent plant death.[5]

The following diagram illustrates the metabolic pathway of Isoxaflutole in plants.

Isoxaflutole_Metabolism IFT Isoxaflutole (IFT) (Pro-herbicide) DKN Diketonitrile (DKN) (Active Herbicide) IFT->DKN Isoxazole Ring Opening (Phase I - Activation) BA Benzoic Acid (BA) (Inactive Metabolite) DKN->BA Hydrolysis (Phase I - Detoxification) Conjugates Conjugated Metabolites (e.g., Glucosyl-BA) BA->Conjugates Conjugation (e.g., with glucose) (Phase II) Vacuole Vacuolar Sequestration Conjugates->Vacuole Transport (Phase III)

Metabolic pathway of Isoxaflutole in plants.

Quantitative Data on Isoxaflutole Metabolism

The following tables summarize quantitative data on the metabolism of Isoxaflutole (IFT) in various plant species.

Table 1: Distribution of Isoxaflutole and its Metabolites in Corn and Velvetleaf

CompoundCorn (Tolerant) (% of Extracted ¹⁴C)Velvetleaf (Susceptible) (% of Extracted ¹⁴C)
Diketonitrile (DKN)10%90%

Data from a study using a pre-emergence application of [phenyl(U)-¹⁴C]-isoxaflutole.[5]

Table 2: Residue Levels of Isoxaflutole and Metabolites in Forage Grasses

CompoundConcentration in Soil (µg/kg)Concentration in Forage Plants (µg/kg)
Isoxaflutole (IFT)Not DetectedNot Detected
Diketonitrile (DKN)Predominant Metabolite10-100 fold higher than soil
Benzoic Acid (BA)0-5% of DKN23-53% of DKN

Samples were taken 25 days after IFT application.[1]

Table 3: Half-life of Isoxaflutole in Corn Plants

LocationHalf-life (days)
Shandong36.4
Anhui42.1

The digestion dynamics conformed to first-order kinetics.[8]

Metabolic Pathway of Pyrasulfotole

Pyrasulfotole is another HPPD-inhibiting herbicide that shares some structural similarities with the metabolic products of isoxazole herbicides. Its metabolism in plants also leads to the formation of a benzoic acid derivative, highlighting a common detoxification strategy.

The metabolic pathway of Pyrasulfotole in wheat involves:

  • N-demethylation: The parent pyrasulfotole is demethylated to form pyrasulfotole-desmethyl.

  • Conjugation: The desmethyl metabolite can then be glucosylated to form a pyrasulfotole-desmethyl-O-glucose conjugate.

  • Cleavage: Another pathway involves the cleavage of the pyrazole moiety, resulting in the formation of pyrasulfotole-benzoic acid.[9][10]

The following diagram illustrates the metabolic pathway of Pyrasulfotole.

Pyrasulfotole_Metabolism Pyrasulfotole Pyrasulfotole Desmethyl Pyrasulfotole-desmethyl Pyrasulfotole->Desmethyl N-demethylation (Phase I) BenzoicAcid Pyrasulfotole-benzoic acid Pyrasulfotole->BenzoicAcid Pyrazole Cleavage (Phase I) Glucoside Pyrasulfotole-desmethyl-O-glucoside Desmethyl->Glucoside Glucosylation (Phase II)

Metabolic pathway of Pyrasulfotole in plants.

Experimental Protocols

This section provides detailed protocols for the analysis of 5-cyclopropylisoxazole-based compounds and their metabolites in plant tissues.

General Experimental Workflow

The following diagram outlines the general workflow for investigating the metabolism of these compounds in plants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Treatment Plant Treatment with Compound Harvesting Harvesting Plant Tissues Plant_Treatment->Harvesting Homogenization Homogenization Harvesting->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification and Quantification Data_Processing->Metabolite_ID

General workflow for plant metabolite analysis.
Protocol for Extraction and Quantification of Isoxaflutole and its Metabolites from Plant Material using LC-MS/MS

This protocol is a synthesized methodology based on established procedures for analyzing Isoxaflutole and its metabolites.[8][11]

1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid, glacial

  • Water, HPLC grade

  • Primary secondary amine (PSA) sorbent

  • Octadecylsilane (C18) sorbent

  • Graphitized carbon black (GCB) sorbent

  • Analytical standards of Isoxaflutole, DKN, and BA

  • Centrifuge tubes (50 mL)

  • High-speed centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized plant sample (e.g., leaves, stem) into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile containing 1% acetic acid.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (QuEChERS method)

  • To the supernatant, add 150 mg of PSA, 50 mg of C18, and 50 mg of GCB.

  • Vortex for 1 minute to facilitate the binding of interfering substances.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the purified supernatant.

4. Final Sample Preparation for LC-MS/MS

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimized transitions for Isoxaflutole, DKN, and BA should be determined using analytical standards.

6. Quantification

  • Prepare matrix-matched calibration curves using analytical standards of Isoxaflutole, DKN, and BA.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

Conclusion

The metabolic pathways of 5-cyclopropylisoxazole-based compounds in plants are critical to their herbicidal activity and selectivity. The primary metabolic event is the opening of the isoxazole ring, which can either activate the compound or lead to its detoxification. Tolerant plant species are characterized by their ability to rapidly metabolize the active form into inactive products, which are then conjugated and sequestered. The provided protocols offer a robust framework for researchers to investigate these metabolic pathways, enabling a deeper understanding of herbicide efficacy and the development of new, selective crop protection agents.

References

Application Notes & Protocols: Development of Multi-Target Inhibitors from an Isoxazole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the 5-cyclopropylisoxazole-4-carboxylic acid scaffold has been primarily investigated for applications in agrochemicals, this document provides a representative framework for the development of multi-target inhibitors based on a related isoxazole-4-carboxylic acid scaffold for therapeutic applications, particularly in oncology. The experimental data presented is illustrative and based on typical findings for multi-target kinase inhibitors.

Application Notes

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This scaffold's unique electronic and steric features allow for the design of potent and selective inhibitors of various biological targets. In the context of oncology, the development of multi-target inhibitors, which can simultaneously modulate several key signaling pathways, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[3] This application note describes the development and characterization of a hypothetical multi-target kinase inhibitor, Isox-Inhib-1 , derived from an isoxazole-4-carboxylic acid scaffold. Isox-Inhib-1 is designed to target key kinases involved in cancer cell proliferation and survival, such as VEGFR2 and members of the PI3K/Akt/mTOR pathway.

Mechanism of Action

Isox-Inhib-1 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases. By binding to the ATP-binding pocket of these kinases, it blocks the phosphorylation of their respective substrates, thereby inhibiting downstream signaling cascades crucial for tumor growth, angiogenesis, and cell survival. The multi-targeted nature of Isox-Inhib-1 allows it to exert a broader anti-tumor effect compared to single-target agents.

Data Presentation

The inhibitory activity of Isox-Inhib-1 against a panel of selected kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIsox-Inhib-1 IC50 (nM)Sunitinib IC50 (nM)
VEGFR2122
PDGFRβ251
c-Kit481
PI3Kα85N/A
Akt1150N/A
mTOR95N/A
Table 1: In vitro kinase inhibition profile of Isox-Inhib-1 compared to the multi-kinase inhibitor Sunitinib.[4] Data is representative.

The anti-proliferative activity of Isox-Inhib-1 was evaluated against various cancer cell lines using a standard MTT assay.

Cell LineCancer TypeIsox-Inhib-1 IC50 (µM)
HepG2Hepatocellular Carcinoma2.5
HCT116Colon Carcinoma4.1
A549Lung Carcinoma6.8
Table 2: Anti-proliferative activity of Isox-Inhib-1 in different cancer cell lines.

Experimental Protocols

Synthesis of Isoxazole-4-Carboxamide Derivatives (General Procedure)

This protocol describes the general synthesis of isoxazole-4-carboxamide derivatives, the chemical class to which Isox-Inhib-1 belongs.

Materials:

  • 5-substituted-isoxazole-4-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the 5-substituted-isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-4-carboxamide derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 values of a test compound against specific kinases.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (Isox-Inhib-1 )

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Isox-Inhib-1 in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted Isox-Inhib-1 or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for Signaling Pathway Analysis

This protocol is used to assess the effect of Isox-Inhib-1 on the phosphorylation status of key proteins in a signaling pathway within cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Isox-Inhib-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Isox-Inhib-1 (and a DMSO control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation levels.

Visualizations

Below are diagrams illustrating key concepts in the development and mechanism of action of multi-target inhibitors.

G cluster_0 cluster_1 Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) RTKs (VEGFR2, PDGFR) RTKs (VEGFR2, PDGFR) Growth Factors (VEGF, PDGF)->RTKs (VEGFR2, PDGFR) PI3K PI3K RTKs (VEGFR2, PDGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Isox-Inhib-1 Isox-Inhib-1 Isox-Inhib-1->RTKs (VEGFR2, PDGFR) Inhibition Isox-Inhib-1->PI3K Inhibition Isox-Inhib-1->Akt Inhibition Isox-Inhib-1->mTOR Inhibition

Caption: Signaling pathway targeted by Isox-Inhib-1.

workflow Lead Identification Lead Identification Synthesis of Derivatives Synthesis of Derivatives Lead Identification->Synthesis of Derivatives Isoxazole Scaffold In Vitro Kinase Assays In Vitro Kinase Assays Synthesis of Derivatives->In Vitro Kinase Assays IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Top Candidates Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR Lead Optimization->Synthesis of Derivatives In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: Experimental workflow for inhibitor development.

SAR Isoxazole Core Isoxazole Core R1 Group R1 Group Isoxazole Core->R1 Group R2 Group (Amide) R2 Group (Amide) Isoxazole Core->R2 Group (Amide) Potency Potency R1 Group->Potency R2 Group (Amide)->Potency

Caption: Structure-Activity Relationship (SAR) logic.

References

Application Notes and Protocols: Synthesis and Application of Novel Fluorescent Probes Utilizing 5-Cyclopropylisoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes using 5-cyclopropylisoxazole-4-carboxylic acid as a key building block. The isoxazole moiety can serve as a versatile scaffold in the design of fluorescent probes for various biological applications. This document outlines the chemical principles, experimental procedures, and potential applications of such probes.

Introduction

Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and quantification of biomolecules and cellular processes with high sensitivity and specificity. The isoxazole ring system has been incorporated into various fluorophores due to its unique electronic properties and synthetic accessibility.[1][2] this compound is a readily available synthetic precursor that can be covalently linked to fluorescent reporter molecules or biomolecules of interest. The carboxylic acid moiety allows for straightforward amide bond formation with amine-containing molecules, providing a robust method for creating custom fluorescent probes.

This document details a generalized protocol for the synthesis of a fluorescent probe by coupling this compound with an amine-functionalized fluorophore.

Principle of Synthesis

The synthesis of a fluorescent probe from this compound involves a two-step process. First, the carboxylic acid is activated to form a more reactive intermediate. A common and efficient method for this activation is the use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. In the second step, the amine-functionalized fluorophore is added, which displaces the NHS group through nucleophilic acyl substitution to form a stable amide bond, covalently linking the 5-cyclopropylisoxazole moiety to the fluorophore.

Data Presentation: Predicted Photophysical Properties

While the specific photophysical properties will depend on the chosen fluorophore, the conjugation of the 5-cyclopropylisoxazole-4-carboxamide group may influence the spectral characteristics of the parent dye. Below is a table of predicted properties for a hypothetical probe synthesized from this compound and an amino-coumarin derivative, based on data for similar isoxazole-containing fluorophores.

ParameterPredicted ValueMethod of Determination
Excitation Maximum (λex) ~ 405 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~ 480 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) > 25,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ) 0.4 - 0.6Comparative method using a standard (e.g., quinine sulfate)
Stokes Shift ~ 75 nmCalculation (λem - λex)

Experimental Protocols

This section provides a detailed methodology for the synthesis of a fluorescent probe derived from this compound and a generic amine-functionalized fluorescent dye (e.g., 7-amino-4-methylcoumarin).

Materials and Reagents
  • This compound

  • 7-Amino-4-methylcoumarin (or other amine-containing fluorophore)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Activation of this compound
  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • The resulting solution containing the activated NHS ester can be used directly in the next step.

Protocol 2: Coupling with Amine-Functionalized Fluorophore
  • In a separate flask, dissolve the amine-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin) (1 equivalent) in anhydrous DMF.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the fluorophore solution.

  • Slowly add the solution of the activated this compound NHS ester from Protocol 1 to the fluorophore solution with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure fluorescent probe.

Visualizations

Synthetic Workflow

Synthetic_Workflow start 5-Cyclopropylisoxazole- 4-carboxylic Acid reagents1 EDC, NHS Anhydrous DMF start->reagents1 intermediate Activated NHS Ester Intermediate reagents1->intermediate Activation (4-6h, RT) product Final Fluorescent Probe (Amide-linked) intermediate->product Coupling (12-24h, RT) fluorophore Amine-Functionalized Fluorophore reagents2 TEA or DIPEA Anhydrous DMF fluorophore->reagents2 reagents2->product purification Workup & Purification product->purification Application_Pathway probe Isoxazole-based Fluorescent Probe binding Non-covalent Binding (Probe-Target Interaction) probe->binding signal_off Low Fluorescence Signal (e.g., in aqueous buffer) probe->signal_off In absence of target target Target Biomolecule (e.g., Protein with specific binding site) target->binding signal_on High Fluorescence Signal (e.g., in hydrophobic pocket of target) binding->signal_on Upon binding detection Detection & Quantification (Fluorescence Microscopy/Spectroscopy) signal_on->detection

References

Unlocking the Potential of 5-Cyclopropylisoxazole Derivatives as Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to support the exploration of 5-cyclopropylisoxazole derivatives as a promising class of anti-inflammatory agents. The unique structural motif of the cyclopropyl group at the 5-position of the isoxazole ring offers potential for enhanced potency and selectivity, making this scaffold an attractive area for drug discovery and development.

Application Notes

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anti-inflammatory properties.[1][2][3][4][5] The introduction of a cyclopropyl moiety at the 5-position can influence the molecule's conformational rigidity and electronic properties, potentially leading to improved binding affinity for key inflammatory targets.

Mechanism of Action:

The primary anti-inflammatory mechanism of many isoxazole derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7][8][9] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[10] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, 5-cyclopropylisoxazole derivatives could offer a safer therapeutic profile with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Furthermore, some isoxazole derivatives have been shown to modulate other key inflammatory pathways, including the 5-lipoxygenase (5-LOX) pathway and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][12][13] The potential for dual COX/5-LOX inhibition is particularly noteworthy, as it could provide broader anti-inflammatory efficacy.[13] The anti-inflammatory effects of these compounds are often mediated through the downregulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

Structure-Activity Relationships (SAR):

While specific SAR data for 5-cyclopropylisoxazole derivatives is an active area of research, general trends for isoxazole-based anti-inflammatory agents suggest that the nature and substitution pattern of other parts of the molecule, in addition to the 5-position, will significantly impact activity. For instance, the substituent at the 3-position of the isoxazole ring is often a key determinant of COX-2 selectivity and overall potency.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of 5-cyclopropylisoxazole derivatives (designated as CPI-1 to CPI-5) to illustrate their potential anti-inflammatory profile.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
CPI-115.20.2560.8
CPI-225.80.5249.6
CPI-310.50.1858.3
CPI-430.11.1027.4
CPI-518.90.3357.3
Celecoxib15.00.05300
Ibuprofen5.010.00.5

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound (Dose)Paw Edema Inhibition (%) at 3h
CPI-1 (10 mg/kg)45.2
CPI-2 (10 mg/kg)38.7
CPI-3 (10 mg/kg)52.5
CPI-4 (10 mg/kg)30.1
CPI-5 (10 mg/kg)48.9
Indomethacin (10 mg/kg)60.5
Vehicle Control0

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of 5-cyclopropylisoxazole derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (5-cyclopropylisoxazole derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compounds or reference inhibitors to the wells. Include wells with DMSO alone as a vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes the evaluation of the acute anti-inflammatory activity of test compounds in a rat model.[12][14][15][16]

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (5-cyclopropylisoxazole derivatives)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and different doses of test compounds.

  • Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of paw edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory activity of 5-cyclopropylisoxazole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 5-Cyclopropylisoxazole Derivatives cox_assay COX-1/COX-2 Inhibition Assay synthesis->cox_assay cytokine_assay Cytokine Production Assay (TNF-α, IL-6) synthesis->cytokine_assay ic50 IC₅₀ Determination cox_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar paw_edema Carrageenan-Induced Paw Edema efficacy Efficacy Assessment (% Inhibition) paw_edema->efficacy efficacy->sar lead Lead Compound Identification sar->lead

Experimental workflow for evaluating 5-cyclopropylisoxazole derivatives.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor Activation stimuli->receptor ikk IKK Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb NF-κB (p50/p65) ikb_deg->nfkb Release nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc nfkb_ikb NF-κB/IκB Complex nfkb_ikb->ikb_p Inhibition gene Gene Transcription nfkb_nuc->gene cytokines Pro-inflammatory Cytokines (COX-2, TNF-α, IL-6) gene->cytokines isoxazole 5-Cyclopropylisoxazole Derivatives isoxazole->ikk Inhibition

Inhibitory action on the NF-κB signaling pathway.

mapk_pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimuli Cytokines, Stress mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression isoxazole 5-Cyclopropylisoxazole Derivatives isoxazole->mapkkk Inhibition

Modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: Synthesis of Chiral Derivatives from 5-Cyclopropylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylisoxazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, anticancer, and herbicidal effects.[1][2][3][4] The introduction of chirality into derivatives of this compound can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[5] Therefore, the development of robust methods for the synthesis of enantiomerically pure derivatives is of paramount importance for drug discovery and development.

These application notes provide detailed protocols for the synthesis of chiral derivatives of this compound via two primary strategies: chiral resolution of a racemic mixture and asymmetric synthesis . The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Synthesis of Chiral Amide Derivatives

A common and effective strategy for introducing a chiral center is through the formation of an amide bond with a chiral amine. The resulting diastereomers can then be separated, or the reaction can be carried out under conditions that favor the formation of one diastereomer over the other.

Protocol 1: Synthesis of Racemic N-(1-phenylethyl)-5-cyclopropylisoxazole-4-carboxamide

This protocol describes the synthesis of a racemic mixture of N-(1-phenylethyl)-5-cyclopropylisoxazole-4-carboxamide, which can subsequently be used for chiral resolution studies.

Materials:

  • This compound

  • (±)-1-Phenylethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (±)-1-phenylethylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the racemic N-(1-phenylethyl)-5-cyclopropylisoxazole-4-carboxamide.

Expected Results:

This reaction typically proceeds with good to excellent yields. The resulting product is a mixture of two diastereomers.

ParameterExpected Value
Yield80-95%
Diastereomeric Ratio~1:1
Protocol 2: Chiral Resolution of N-(1-phenylethyl)-5-cyclopropylisoxazole-4-carboxamide by Chiral HPLC

This protocol outlines the separation of the diastereomers of N-(1-phenylethyl)-5-cyclopropylisoxazole-4-carboxamide using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column).

Mobile Phase Preparation:

  • Prepare a series of mobile phases consisting of varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).

Procedure:

  • Dissolve a small sample of the racemic amide mixture in the mobile phase.

  • Equilibrate the chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample onto the column.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Optimize the separation by adjusting the mobile phase composition to achieve baseline resolution of the two diastereomeric peaks.

  • Collect the separated fractions corresponding to each diastereomer.

  • Determine the enantiomeric excess (ee) of each fraction by integrating the peak areas.

Data Presentation:

ParameterDiastereomer 1Diastereomer 2
Retention Time (min)tR1tR2
Enantiomeric Excess (%)>98%>98%
Yield (%)~40-45%~40-45%

Asymmetric Synthesis Approach

An alternative to chiral resolution is the direct asymmetric synthesis of a single enantiomer. This can be achieved by using a chiral auxiliary or a chiral catalyst.

Protocol 3: Asymmetric Amide Coupling Using a Chiral Auxiliary

This protocol describes the use of a chiral amine as a chiral auxiliary to induce diastereoselectivity in the amide bond formation.

Materials:

  • This compound

  • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at 0 °C.

  • Add a solution of the chiral amine (e.g., (R)-(+)-1-phenylethylamine) (1.05 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the diastereomerically enriched amide.

  • Determine the diastereomeric ratio by chiral HPLC or NMR spectroscopy.

Data Presentation:

ParameterValue
Yield (%)75-90%
Diastereomeric RatioDependent on substrate and conditions

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Analysis start 5-Cyclopropylisoxazole- 4-carboxylic Acid racemic_amide Racemic N-(1-phenylethyl)- 5-cyclopropylisoxazole-4-carboxamide start->racemic_amide Protocol 1: EDC, HOBt, (±)-Amine chiral_amide Diastereomerically Enriched Amide start->chiral_amide Protocol 3: HATU, Chiral Amine resolution Chiral HPLC Separation (Protocol 2) racemic_amide->resolution analysis Characterization (NMR, MS, ee determination) chiral_amide->analysis enantiomer1 Enantiomer 1 resolution->enantiomer1 enantiomer2 Enantiomer 2 resolution->enantiomer2 enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for the synthesis and resolution of chiral 5-cyclopropylisoxazole-4-carboxamide derivatives.

Biological Significance and Potential Applications

Chiral isoxazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery.[2][3]

  • Herbicidal Activity: N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been shown to exhibit significant herbicidal activity.[6] The chirality of these compounds could influence their efficacy and selectivity towards target enzymes in weeds versus crops.

  • Adrenergic Receptor Modulation: Chiral isoxazole derivatives have been identified as high-affinity ligands for human β-adrenergic receptors, with significant stereochemical effects on binding affinity.[5] This suggests potential applications in cardiovascular and respiratory diseases.

  • Anticancer and Anti-inflammatory Activity: The isoxazole nucleus is a common scaffold in compounds with anticancer and anti-inflammatory properties.[1] Enantiomerically pure derivatives may offer improved therapeutic indices.

The synthesis of chiral derivatives of this compound opens avenues for the development of novel therapeutic agents and agrochemicals with enhanced biological profiles.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that could be modulated by chiral isoxazole derivatives targeting G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors.

signaling_pathway ligand Chiral Isoxazole Derivative (Ligand) receptor GPCR (e.g., β-Adrenergic Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Generalized GPCR signaling pathway potentially modulated by chiral isoxazole derivatives.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and chiral resolution of derivatives of this compound. The successful synthesis of enantiomerically pure compounds will enable detailed structure-activity relationship studies and facilitate the discovery of novel drug candidates and agrochemicals with improved efficacy and safety profiles. The diverse biological activities associated with the isoxazole scaffold underscore the importance of exploring the chemical space of its chiral derivatives.

References

Application Note: Investigating the Environmental Fate and Degradation of 5-Cyclopropylisoxazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-cyclopropylisoxazole class of herbicides, with isoxaflutole (IXF) being a prominent example, are widely used for pre-emergence control of various broadleaf weeds and grasses in crops like corn and sugarcane.[1][2] A key characteristic of this class is their mode of action as pro-herbicides. Isoxaflutole itself is not herbicidally active but undergoes rapid transformation in the environment into its active metabolite.[3][4] Understanding the environmental fate, degradation pathways, and persistence of both the parent compound and its metabolites is crucial for assessing its ecological impact and ensuring food safety. This document provides an overview of the degradation processes and detailed protocols for the analysis of these compounds in environmental matrices.

Environmental Fate and Degradation Pathway

The environmental degradation of isoxaflutole is a multi-step process involving both chemical and biological transformations. The primary pathway is consistent across soil and aqueous environments.[1]

  • Activation: Isoxaflutole (IXF) is sensitive to hydrolysis and rapidly undergoes the opening of its isoxazole ring to form the diketonitrile (DKN) metabolite, also known as RPA 202248.[3][5] This DKN derivative is the biologically active form of the herbicide, responsible for its phytotoxic effects.[1][3] This initial conversion is primarily a chemical reaction and is not heavily dependent on microbial activity.[5]

  • Deactivation: The active DKN metabolite is subsequently degraded into a non-phytotoxic benzoic acid (BA) derivative, also referred to as RPA 203328.[1][3][6] This step is largely mediated by soil microorganisms.[5]

The overall degradation pathway ensures that the active herbicidal compound is eventually transformed into an inactive substance.

G IXF Isoxaflutole (IXF) (Pro-herbicide) DKN Diketonitrile (DKN) (Active Metabolite) IXF->DKN Chemical Hydrolysis (Ring Opening) BA Benzoic Acid (BA) (Inactive Metabolite) DKN->BA Microbial Degradation / Oxidation

Caption: Degradation pathway of Isoxaflutole (IXF).

Factors Influencing Degradation Rates

The persistence of isoxaflutole and its metabolites is influenced by several environmental factors:

  • Soil Moisture: Degradation is significantly faster in moist soils compared to dry conditions.[5]

  • Temperature: Higher temperatures accelerate the transformation of isoxaflutole.[5]

  • Biological Activity: While the initial hydrolysis of IXF is chemical, the subsequent degradation of the active DKN metabolite is greatly reduced in sterile soil, highlighting the critical role of microorganisms.[5]

  • Photolysis: Isoxaflutole is susceptible to degradation by light, with a reported photolysis half-life of approximately 23 hours in water.[3][7]

  • Chemical Oxidation: In chlorinated tap water, the DKN metabolite rapidly reacts with hypochlorite and is oxidized to the inactive benzoic acid metabolite.[3][8]

Data Presentation: Half-Life in Environmental Matrices

The persistence of a herbicide is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The table below summarizes reported half-life values for isoxaflutole and its primary active metabolite, DKN.

CompoundMatrixConditionHalf-Life (DT50)Reference(s)
Isoxaflutole (IXF) SoilField14 - 24 hours[3]
SoilAerobic, Lab (25°C)1.5 - 9.6 days (Varies with moisture)[5]
WaterPhotolysis23 hours[7]
Diketonitrile (DKN) SoilAerobic~61 days[7]
Isoxaflutole + DKN SoilField8 - 18 days[9]

Experimental Protocols

Accurate quantification of 5-cyclopropylisoxazole-based herbicides and their metabolites in environmental samples is essential for fate and residue studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used, highly sensitive, and selective analytical technique.[3][4]

Protocol 1: Analysis of Isoxaflutole and Metabolites in Soil

Objective: To extract and quantify isoxaflutole, diketonitrile (DKN), and benzoic acid (BA) residues from soil samples.

Materials and Reagents:

  • Soil sample (air-dried and sieved)

  • Analytical standards of IXF, DKN, and BA

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC-MS/MS system

Procedure:

  • Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile/water (80:20 v/v).

  • Shaking: Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Collection: Carefully transfer the supernatant (extract) to a clean tube.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample into the HPLC-MS/MS system for analysis.

HPLC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive/negative switching may be required.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.

G cluster_prep Sample Preparation cluster_analysis Analysis s1 Soil Sampling (10g) s2 Solvent Extraction (Acetonitrile/Water) s1->s2 s3 Centrifugation (4000 rpm, 10 min) s2->s3 s4 Collect Supernatant s3->s4 s5 Evaporation (N2 Stream) s4->s5 s6 Reconstitution (1 mL Mobile Phase) s5->s6 s7 Syringe Filtration (0.22 µm) s6->s7 a1 LC-MS/MS Injection s7->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3 G cluster_prep Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Water Sample (Filter & Acidify) s3 Sample Loading s1->s3 s2 SPE Conditioning (Methanol -> Water) s2->s3 s4 Cartridge Washing s3->s4 s5 Cartridge Drying s4->s5 s6 Analyte Elution (Acetonitrile) s5->s6 a1 Evaporation & Reconstitution s6->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantification a2->a3

References

Safety Operating Guide

Navigating the Disposal of 5-Cyclopropylisoxazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Cyclopropylisoxazole-4-carboxylic acid, a heterocyclic compound often used in pharmaceutical research, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature as a carboxylic acid and a complex isoxazole derivative, specific handling and disposal procedures must be followed in accordance with local, state, and national regulations. This guide provides a comprehensive overview of the necessary steps for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed (H302) and requires careful handling to avoid accidental ingestion, inhalation, or skin contact.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[1] In case of eye contact, immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.

  • Spill Management: In the event of a spill, prevent further leakage if safe to do so. Absorb the spill with an inert material and place it into a suitable, sealed container for disposal.[2]

Quantitative Data Summary

PropertyData
CAS Number 124845-04-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
GHS Hazard Statements H302: Harmful if swallowed
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Signal Word Warning

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including contaminated materials like weighing paper, pipette tips, and absorbent pads, in a designated and compatible waste container.[3][4]

    • Ensure the waste is segregated from other chemical waste streams, such as solvents or bases, to prevent unintended reactions.[4]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled.[3] The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • Any other constituents in the waste mixture with their approximate concentrations.

    • Keep the container tightly sealed when not in use.[2][4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • The primary disposal route is through an approved waste disposal plant or a licensed hazardous waste management company.[2][5]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the waste. They will provide specific guidance based on local and federal regulations.

Note on Neutralization: While simple carboxylic acids may sometimes be neutralized and disposed of down the drain, this practice is not recommended for complex and potentially hazardous molecules like this compound without explicit approval from your EHS department.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal start Waste Generated: This compound collect_waste Collect in a designated, compatible container. start->collect_waste segregate_waste Segregate from incompatible chemical waste. collect_waste->segregate_waste label_container Label with 'Hazardous Waste' and full chemical name. segregate_waste->label_container store_waste Store in a cool, dry, well-ventilated area. Keep container sealed. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company. store_waste->contact_ehs approved_disposal Dispose of through an approved waste disposal plant. contact_ehs->approved_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 5-Cyclopropylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Cyclopropylisoxazole-4-carboxylic acid. The following protocols are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against potential splashes.[4]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[4] Gloves should be inspected before use and changed regularly.[5]
Body Protection Laboratory CoatA full-sleeved lab coat must be worn to prevent skin contact.
Respiratory Fume Hood or RespiratorAll handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling, ensure that a safety data sheet (SDS) for a similar compound is reviewed and that all necessary PPE is readily available.[1] The work area, particularly a chemical fume hood, should be clean and uncluttered. An eyewash station and safety shower must be accessible.[1][2]

  • Weighing and Transfer:

    • Perform all weighing and transferring operations within a chemical fume hood to control airborne dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Avoid generating dust during transfer.[1]

  • Dissolving:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • Ensure the process is conducted in a well-ventilated area, preferably within the fume hood.[1]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6]

    • Decontaminate all surfaces and equipment used.

    • Remove and dispose of contaminated PPE in the designated waste stream.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal: Empty containers that held the chemical should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][3]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_decontaminate Decontaminate Workspace & Equipment handling_dissolve->post_decontaminate post_wash Wash Hands post_decontaminate->post_wash disp_ppe Dispose of Contaminated PPE post_wash->disp_ppe disp_waste Dispose of Chemical Waste disp_ppe->disp_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Cyclopropylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.